Amino-PEG9-Amine
Description
Structure
2D Structure
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYRXJJAEDMZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG9-Amine for Researchers and Drug Development Professionals
Core Principles, Applications, and Experimental Protocols
Introduction: Amino-PEG9-Amine is a bifunctional polyethylene glycol (PEG) derivative that has emerged as a critical tool in biomedical research and drug development. Its unique structure, featuring a hydrophilic nine-unit PEG spacer flanked by two primary amine groups, imparts desirable physicochemical properties for a range of applications. This guide provides a comprehensive overview of this compound, including its chemical properties, applications in bioconjugation and nanotechnology, and detailed experimental protocols.
Physicochemical Properties
This compound is a well-characterized molecule with consistent properties across various suppliers. The key quantitative data are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | Reference |
| Chemical Formula | C20H44N2O9 | [1] |
| Molecular Weight | 456.6 g/mol | [1] |
| CAS Number | 474082-35-4 | [1] |
| Appearance | Liquid | [2] |
| Purity | Typically >95% - 98% | [1] |
| Storage Conditions | -20°C for long-term storage | |
| Solubility | Soluble in water and common organic solvents like DMSO and DMF |
Core Applications
The bifunctional nature of this compound makes it a versatile linker for a multitude of applications in drug delivery, diagnostics, and biomaterial science. The primary amine groups at both ends of the PEG chain can react with various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reactivity, combined with the hydrophilicity and biocompatibility of the PEG spacer, underpins its utility in several key areas:
-
Bioconjugation: this compound is widely used to conjugate proteins, peptides, antibodies, and other biomolecules. The PEG spacer enhances the solubility and stability of the resulting conjugate while potentially reducing its immunogenicity.
-
Nanoparticle Functionalization: The surface of nanoparticles can be modified with this compound to improve their biocompatibility, increase circulation time, and enable the attachment of targeting ligands. This is crucial for developing targeted drug delivery systems.
-
PROTAC and ADC Development: In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), this compound serves as a flexible linker to connect the targeting moiety (e.g., an antibody or a small molecule) to the therapeutic payload (e.g., a cytotoxic drug or an E3 ligase ligand).
-
Hydrogel and Biomaterial Synthesis: The ability of this compound to act as a crosslinker makes it valuable in the synthesis of hydrogels and other biomaterials for tissue engineering and controlled release applications.
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving this compound. These protocols are based on established methods for amine-reactive PEG linkers and can be adapted for specific research needs.
General Protocol for Amide Bond Formation with Carboxylic Acids
This protocol describes the coupling of this compound to a molecule containing a carboxylic acid group using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC (or DCC, HATU)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, for increased efficiency)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: MES buffer (pH 4.5-6.0) or Phosphate Buffered Saline (PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Dissolve Reactants: Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO. In a separate vial, dissolve this compound in the chosen reaction buffer.
-
Activate Carboxylic Acid: Add a 1.2 to 1.5-fold molar excess of EDC and NHS (or sulfo-NHS) to the carboxylic acid solution. Let the reaction proceed for 15-30 minutes at room temperature to form an active NHS ester.
-
Conjugation: Add the activated carboxylic acid solution to the this compound solution. The molar ratio of the activated molecule to this compound can be varied to control the degree of conjugation.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
-
Purification: Purify the conjugate using dialysis, size-exclusion chromatography, or another appropriate method to remove unreacted reagents and byproducts.
General Protocol for Reaction with NHS Esters
This protocol outlines the direct reaction of this compound with an NHS ester-activated molecule. This reaction is generally more straightforward as it does not require a separate activation step.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Anhydrous DMF or DMSO
-
Reaction Buffer: PBS (pH 7.2-8.5)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Dissolve Reactants: Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO. Dissolve this compound in the reaction buffer.
-
Conjugation: Add the NHS ester solution to the this compound solution. A slight molar excess of the NHS ester may be used.
-
Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. The reaction progress can be monitored by chromatography (e.g., TLC or HPLC).
-
Purification: Purify the resulting conjugate to remove unreacted starting materials and byproducts.
Visualizing Reaction Pathways and Workflows
To further elucidate the utility of this compound, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
Caption: Amide bond formation using a carbodiimide coupling agent.
Caption: Workflow for nanoparticle surface functionalization.
Caption: Conceptual diagram of PROTAC synthesis using this compound.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure, biocompatibility, and bifunctional reactivity enable a wide range of applications, from fundamental bioconjugation studies to the development of advanced therapeutic and diagnostic agents. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in various research and development endeavors. As the fields of targeted drug delivery and immunotherapy continue to advance, the importance of such precisely engineered linkers is expected to grow, further solidifying the role of this compound in the development of next-generation biomedical technologies.
References
An In-depth Technical Guide to Amino-PEG9-Amine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG9-Amine is a discrete polyethylene glycol (dPEG®) linker characterized by a chain of nine ethylene glycol units flanked by primary amine groups at both termini. This bifunctional linker is a cornerstone in modern bioconjugation, drug delivery, and nanotechnology, offering a unique combination of hydrophilicity, biocompatibility, and precisely defined length. Its homobifunctional nature allows for the crosslinking of molecules or the modification of surfaces with reactive amine functionalities. This guide provides a comprehensive overview of the structure, physicochemical properties, and key applications of this compound, complete with experimental protocols and logical diagrams to facilitate its use in research and development.
Structure and Physicochemical Properties
The fundamental structure of this compound consists of a 29-atom backbone, providing a well-defined spacer length for conjugation applications. The terminal primary amine groups are reactive towards a variety of functional groups, most notably carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), forming stable amide bonds.[1][2][3]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound.
Table 1: General Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₄₄N₂O₉ | [2][4] |
| Molecular Weight | ~456.58 g/mol | |
| CAS Number | 474082-35-4 | |
| Appearance | Liquid or low-melting solid | |
| Purity | >95% (typically >98%) |
Table 2: Solubility and Stability
| Property | Description | Reference(s) |
| Solubility | Soluble in water and aqueous buffers. Soluble in many organic solvents such as DMSO, DMF, and dichloromethane. | |
| Storage | Recommended storage at -20°C for long-term stability. Can be stored at 2-8°C for short periods. | |
| Shipping | Typically shipped at ambient temperature as it is stable for short durations. | |
| Amide Bond Stability | The amide bond formed upon conjugation is generally stable under physiological conditions. Hydrolysis can occur under strongly acidic or basic conditions. |
Core Applications and Experimental Protocols
This compound is a versatile tool in bioconjugation, primarily used as a linker to connect two molecules or to functionalize a surface. Its applications span across drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the development of hydrogels and surface modifications of nanoparticles. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.
General Bioconjugation Workflow
The following diagram illustrates a typical workflow for conjugating a protein to another molecule (e.g., a small molecule drug) using this compound as a crosslinker.
Experimental Protocol: Conjugation to Carboxylic Acids
This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group using carbodiimide chemistry.
Materials:
-
Molecule with a carboxylic acid group (-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: e.g., hydroxylamine or Tris buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
Procedure:
-
Reagent Preparation:
-
Dissolve the -COOH containing molecule in Activation Buffer.
-
Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Dissolve this compound in Conjugation Buffer.
-
-
Activation of Carboxylic Acid:
-
Add EDC and NHS to the solution of the -COOH containing molecule.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated molecule solution to the this compound solution.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatography technique such as Size Exclusion Chromatography (SEC) to remove unreacted reagents.
-
Experimental Protocol: Conjugation to NHS Esters
This protocol outlines the reaction of this compound with an NHS ester-activated molecule.
Materials:
-
NHS ester-activated molecule
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., PBS, pH 7.2-8.5
-
Anhydrous DMF or DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use.
-
Dissolve this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester to the this compound solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the conjugate using a suitable method like dialysis or SEC to remove excess reagents and byproducts.
-
Role in Advanced Drug Delivery Systems
This compound is a critical component in the design of sophisticated drug delivery systems, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, the PEG linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG component enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.
The following diagram illustrates the mechanism of action of an ADC utilizing a PEG linker.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, for which this compound can be a building block, is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG component can enhance the solubility and cell permeability of the PROTAC molecule.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in the life sciences. Its well-defined structure, bifunctionality, and favorable physicochemical properties make it an ideal linker for a wide range of applications, from fundamental bioconjugation studies to the development of next-generation therapeutics. The protocols and diagrams provided in this guide serve as a starting point for the successful implementation of this compound in your research endeavors.
References
An In-depth Technical Guide to Amino-PEG9-Amine (CAS: 474082-35-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amino-PEG9-Amine is a discrete polyethylene glycol (dPEG®) linker possessing two primary amine functional groups at each end of a nine-unit ethylene glycol chain. This homobifunctional linker is a valuable tool in bioconjugation, drug delivery, and nanotechnology. Its hydrophilic nature enhances the solubility and stability of conjugated molecules, while the terminal amines provide reactive sites for covalent attachment to a variety of substrates. This technical guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols for the effective utilization of this compound in research and development.
Physicochemical Properties
This compound is a well-defined compound with consistent purity and molecular weight, crucial for reproducible results in bioconjugation and drug development. The key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 474082-35-4 | [1][2][3] |
| Chemical Formula | C20H44N2O9 | [1][2] |
| Molecular Weight | 456.58 g/mol | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, dry and protected from light. |
Core Applications
The bifunctional nature of this compound makes it a versatile linker for a multitude of applications in the life sciences. The central PEG chain imparts hydrophilicity to the final conjugate, which can improve solubility, reduce aggregation, and decrease immunogenicity.
Bioconjugation and Crosslinking
The two primary amine groups can react with various functional groups, such as carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), to form stable amide bonds. This allows for the crosslinking of proteins, peptides, and other biomolecules.
Drug Delivery and Antibody-Drug Conjugates (ADCs)
In drug delivery, this compound can be used to link therapeutic agents to targeting moieties like antibodies or peptides. This is a key application in the development of ADCs, where the PEG linker can enhance the pharmacokinetic properties of the conjugate.
Nanoparticle Functionalization
The surface of nanoparticles can be modified with this compound to improve their biocompatibility and circulation time in biological systems. The terminal amines also provide a handle for the subsequent attachment of targeting ligands or therapeutic molecules.
PROTACs Development
This compound serves as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
Experimental Protocols
The following are detailed methodologies for common applications of this compound. These protocols are general guidelines and may require optimization for specific applications.
Amide Coupling via NHS Ester Chemistry
This protocol describes the reaction of this compound with a molecule containing an N-hydroxysuccinimide (NHS) ester. This is a common method for labeling proteins and other biomolecules.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the NHS ester-functionalized molecule in anhydrous DMF or DMSO.
-
Prepare a stock solution of this compound in PBS.
-
In a reaction vessel, add the desired amount of the molecule to be conjugated (e.g., protein in PBS).
-
Slowly add the NHS ester stock solution to the reaction vessel while gently stirring. A 10- to 20-fold molar excess of the NHS ester is a common starting point.
-
Add the this compound stock solution. The molar ratio of the reactants should be optimized for the specific application.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purify the conjugate using a desalting column to remove excess reagents.
Two-Step EDC/NHS Coupling to Carboxylic Acids
This protocol is for conjugating this compound to a molecule containing a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This two-step process minimizes self-conjugation.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column
Procedure:
-
Equilibrate EDC, NHS, and other reagents to room temperature.
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add EDC and NHS to the carboxylic acid solution. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the carboxylic acid.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Optional: Remove excess EDC and byproducts using a desalting column equilibrated with the Coupling Buffer.
-
Dissolve this compound in the Coupling Buffer.
-
Add the this compound solution to the activated carboxylic acid solution.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate using a desalting column.
Conclusion
This compound is a highly versatile and well-defined homobifunctional linker that offers significant advantages in bioconjugation, drug delivery, and materials science. Its discrete PEG chain provides a balance of hydrophilicity and spacer length, enabling the creation of stable and effective conjugates. The experimental protocols provided in this guide serve as a starting point for researchers to harness the full potential of this valuable chemical tool. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of reaction conditions is recommended for achieving the desired outcome in specific applications. All products are intended for research and development purposes only and are not for use in humans or animals.
References
In-Depth Technical Guide to NH2-PEG9-NH2: Molecular Weight and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Amino-PEG9-Amine (NH2-PEG9-NH2), with a primary focus on its molecular weight. It includes detailed experimental protocols for molecular weight determination and explores its application as a flexible linker in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Physicochemical Data
NH2-PEG9-NH2 is a monodisperse polyethylene glycol (PEG) derivative, meaning it consists of a single, well-defined molecular entity rather than a mixture of different chain lengths. This characteristic is crucial for applications requiring high precision and homogeneity. The quantitative data for this compound is summarized below.
| Property | Value | Source |
| Molecular Weight (MW) | 456.6 g/mol | [1][2] |
| Molecular Formula | C₂₀H₄₄N₂O₉ | [1] |
| Structure | Amine-(CH₂CH₂O)₉-Amine | |
| Purity | ≥95% | [1][2] |
| Synonyms | This compound, PEG9 Diamine |
Experimental Protocols for Molecular Weight Determination
Accurate determination of the molecular weight of PEG derivatives is essential for quality control and ensuring the precise stoichiometry of bioconjugation reactions. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful and widely used technique for this purpose.
Protocol: Molecular Weight Determination by MALDI-TOF MS
This protocol outlines the general steps for determining the molecular weight of NH2-PEG9-NH2.
1. Materials and Reagents:
-
NH2-PEG9-NH2 sample
-
Matrix solution: α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Cationizing agent: Sodium trifluoroacetate (NaTFA) at 1 mg/mL in ethanol.
-
Solvent: High-purity ethanol and deionized water.
-
MALDI target plate (ground steel).
-
Micropipettes.
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the NH2-PEG9-NH2 sample in deionized water.
-
In a microcentrifuge tube, mix the sample solution, matrix solution, and cationizing agent. A common volumetric ratio is 1:10:1 (sample:matrix:cationizing agent).
3. Spotting and Crystallization:
-
Pipette 0.5–1.0 µL of the final mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This process, known as the dried-droplet method, co-crystallizes the analyte with the matrix.
4. Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire spectra in positive ion mode. The laser energy should be optimized to achieve good signal intensity while minimizing fragmentation.
-
The instrument will detect the sodiated molecule ([M+Na]⁺), and its mass-to-charge ratio (m/z) will be used to determine the molecular weight.
5. Data Analysis:
-
The resulting spectrum will show a distinct peak corresponding to the molecular weight of the monodisperse NH2-PEG9-NH2.
-
The expected m/z value would be approximately 479.6 (456.6 for the molecule + 23 for sodium - 1 for the abstracted proton).
Applications in Drug Development: The Role of the PEG9 Linker
NH2-PEG9-NH2 is a homo-bifunctional linker, meaning it has two identical reactive groups (primary amines) at either end. These amine groups can readily react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds, making this molecule an ideal crosslinker or spacer in bioconjugation. Its flexibility and hydrophilicity, conferred by the nine ethylene glycol units, are highly advantageous in the design of complex therapeutics like ADCs and PROTACs.
Workflow for ADC Development using a PEG Linker
Antibody-Drug Conjugates (ADCs) utilize linkers to attach a potent cytotoxic payload to a monoclonal antibody (mAb) that targets cancer cells. A PEG linker like NH2-PEG9-NH2 can enhance the solubility and stability of the ADC.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The linker is a critical component that governs the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). A flexible PEG9 linker can provide the optimal length and spatial orientation to facilitate this interaction.
References
Synthesis and Characterization of Amino-PEG9-Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Amino-PEG9-Amine, a discrete polyethylene glycol (PEG) linker widely utilized in bioconjugation, drug delivery, and nanotechnology.[1] This document details a representative synthesis protocol, extensive characterization methods, and key applications. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in the field.
Introduction
This compound (1,29-diamino-10,13,16,19,22-pentaoxa-nonacosane) is a bifunctional linker featuring two primary amine groups at either end of a nine-unit ethylene glycol chain.[1][2] The hydrophilic PEG backbone enhances the solubility and biocompatibility of conjugated molecules, making it an invaluable tool in the development of therapeutics such as antibody-drug conjugates (ADCs) and for the surface modification of nanoparticles.[1] The terminal amine groups provide reactive handles for conjugation to carboxylic acids, NHS esters, and other carbonyl-containing moieties.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from nonaethylene glycol. A common and effective strategy involves the conversion of the terminal hydroxyl groups to a more reactive leaving group, followed by nucleophilic substitution with an azide, and finally, reduction to the desired primary amines. This method ensures high purity and yield of the final product.
Experimental Protocol: A Representative Synthesis
This protocol is a representative example based on established chemical transformations for the synthesis of amino-terminated polyethylene glycols.
Step 1: Tosylation of Nonaethylene Glycol
-
To a solution of nonaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ditosylated PEG intermediate.
Step 2: Azidation of Ditosylated Nonaethylene Glycol
-
Dissolve the ditosylated PEG from the previous step in dimethylformamide (DMF).
-
Add sodium azide (5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours.
-
Monitor the reaction by TLC or infrared (IR) spectroscopy (disappearance of the tosylate peaks and appearance of the azide peak at ~2100 cm⁻¹).
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous mixture with DCM or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the diazido-PEG intermediate.
Step 3: Reduction of Diazido-Nonaethylene Glycol to this compound
-
Dissolve the diazido-PEG in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Add a reducing agent, such as triphenylphosphine (3 equivalents) followed by water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
For the triphenylphosphine method, stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by IR spectroscopy (disappearance of the azide peak).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or precipitation, to yield the final this compound.
Characterization of this compound
Thorough characterization is crucial to ensure the purity and structural integrity of the synthesized this compound. The following table summarizes the key analytical techniques and expected results.
| Parameter | Method | Typical Specification |
| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | 456.58 g/mol |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% |
| Appearance | Visual Inspection | Colorless to light yellow liquid |
| Identity | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Conforms to the expected structure |
| Functional Group Confirmation | Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of N-H and C-N stretching, absence of azide peak |
| Storage Condition | 2-8°C, protect from light |
Representative Analytical Data
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.65 (m, 32H, -O-CH₂-CH₂-O-)
-
δ 3.55 (t, 4H, -CH₂-CH₂-NH₂)
-
δ 2.85 (t, 4H, -CH₂-NH₂)
-
δ 1.5-2.0 (br s, 4H, -NH₂)
Mass Spectrometry (ESI-MS):
-
Calculated for C₂₀H₄₄N₂O₉: 456.30
-
Observed [M+H]⁺: 457.31
Applications in Drug Development
This compound is a versatile linker with numerous applications in the pharmaceutical and biotechnology industries.
-
Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound allows for the conjugation of cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.
-
PROTACs: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
-
Nanoparticle Functionalization: The amine groups can be used to surface-modify nanoparticles, improving their biocompatibility, stability, and circulation time in vivo.
-
Hydrogel Formation: This linker can be used in the formation of biocompatible hydrogels for applications in tissue engineering and controlled drug release.
Experimental and Logical Diagrams
Synthesis Workflow
Caption: Synthetic route for this compound.
Application in ADC Development
Caption: Role of this compound in ADC formation.
Conclusion
This compound is a critical component in modern bioconjugation and drug delivery systems. Its well-defined structure, hydrophilicity, and reactive terminal groups provide a versatile platform for the development of advanced therapeutics and nanomaterials. The synthetic and characterization protocols outlined in this guide offer a foundational understanding for researchers aiming to utilize this valuable linker in their work.
References
The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Function
For Researchers, Scientists, and Drug Development Professionals
In the transformative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-driven inhibitors to event-driven catalysts of protein elimination.[1] These heterobifunctional molecules are meticulously designed with three components: a ligand to engage a target protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2] While the ligands dictate specificity, the linker is an active and critical modulator of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][3] This guide provides a detailed exploration of the PROTAC linker's function, design principles, and the key experimental methodologies used to evaluate its impact.
The Core Function of the PROTAC Linker
The fundamental role of the linker is to bridge the POI and the E3 ligase, thereby enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[] The stability and geometry of this complex are paramount, as they dictate the efficiency of ubiquitin transfer from the E2-conjugating enzyme to the POI. Once polyubiquitinated, the POI is recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.
The linker's characteristics—including its length, chemical composition, rigidity, and attachment points—profoundly influence this process. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Beyond its role in ternary complex formation, the linker significantly impacts the molecule's physicochemical properties, such as solubility and cell permeability, which are crucial for its drug-like attributes and overall performance.
Classification and Properties of PROTAC Linkers
PROTAC linkers are generally categorized by their flexibility and chemical makeup, with the most prevalent types being alkyl and polyethylene glycol (PEG) chains. The selection of a linker type is a critical design choice, often requiring empirical optimization for each specific POI and E3 ligase pair.
Flexible Linkers
Flexible linkers are the most common, particularly in early-stage PROTAC development, due to their synthetic accessibility.
-
Alkyl Chains : These simple hydrocarbon chains offer significant conformational flexibility. While synthetically straightforward, they are typically hydrophobic, which can negatively affect the solubility of the final PROTAC molecule.
-
Polyethylene Glycol (PEG) Chains : Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC. Approximately 54% of reported PROTACs utilize PEG linkers. The flexibility of PEG linkers can also be advantageous, as they can adopt folded conformations that may shield the PROTAC's polar surface area, facilitating passage across the cell membrane.
Rigid Linkers
Rigid linkers incorporate conformational constraints, which can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation. This can reduce the entropic penalty of binding and lead to more potent degradation.
-
Cyclic Structures : Moieties such as piperazine, piperidine, or other cycloalkanes are used to introduce rigidity while also potentially enhancing metabolic stability and water solubility.
-
Alkynes and Triazoles : The linear geometry of alkynes and the planarity of triazole rings, often formed via copper-catalyzed "click chemistry," provide significant conformational restriction. This modular "click chemistry" approach also allows for the efficient assembly of PROTAC libraries for rapid optimization.
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The optimization of the linker is an empirical process that involves systematically varying its length and composition to improve these values.
Table 1: Impact of Linker Length on TBK1 Degradation
This table summarizes data for a series of PROTACs targeting Tank-binding kinase 1 (TBK1), illustrating that a minimum linker length is required for activity, with an optimal length achieving the highest potency.
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 12 | Submicromolar | - | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Composition on CRBN Degradation
This table shows how altering the atomic composition of a linker, while maintaining a similar length, can dramatically affect degradation efficacy.
| Linker Composition | Linker Length (atoms) | CRBN Degradation in HEK293T cells | Reference |
| Alkyl | 9 | Concentration-dependent decrease | |
| PEG | 3 PEG units (~9 atoms) | Weak degradation |
Key Experimental Protocols
Validating the function of a PROTAC and the efficacy of its linker requires a suite of biophysical and cell-based assays.
Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to detect protein-protein interactions in living cells, making it highly suitable for studying PROTAC-induced ternary complex formation.
Methodology:
-
Cell Line and Plasmids : Utilize a suitable human cell line (e.g., HEK293T). Create or obtain expression vectors for the POI fused to NanoLuc® luciferase (the energy donor) and an E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).
-
Cell Transfection : Co-transfect the cells with the donor (e.g., POI-NLuc) and acceptor (e.g., HaloTag-E3) plasmids.
-
Labeling : Add the HaloTag® NanoBRET® 618 Ligand to the cells, which will fluorescently label the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment : Treat the cells with varying concentrations of the PROTAC degrader.
-
Substrate Addition : Add the Nano-Glo® substrate for the NanoLuc® luciferase.
-
Signal Detection : Measure both the donor emission (e.g., ~460 nm) and the acceptor emission (e.g., ~618 nm) using a microplate reader.
-
Data Analysis : Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in this ratio indicates the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to facilitate the ubiquitination of its target protein in a reconstituted system.
Methodology:
-
Reagent Preparation : Thaw all purified components on ice: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., CRL4-CRBN), the POI, ubiquitin (often biotinylated for detection), and ATP.
-
Master Mix Assembly : Prepare a master mix containing 10X Ubiquitination Buffer, ATP, E1, E2, Ubiquitin, and the POI to ensure consistency.
-
Reaction Setup : In separate tubes, combine the master mix with the E3 ligase complex. Add the PROTAC (dissolved in DMSO) or a DMSO vehicle control. Include control reactions, such as "No E1" or "No E3," to confirm dependency.
-
Incubation : Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for ubiquitination.
-
Quenching : Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection via Western Blot :
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Incubate the membrane with a primary antibody against the POI. This will detect the unmodified POI as well as a "ladder" of higher molecular weight bands corresponding to mono- and poly-ubiquitinated species.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Protein Degradation Assay (Western Blot)
This is the most common method to directly quantify the reduction in target protein levels within cells after PROTAC treatment.
Methodology:
-
Cell Culture and Treatment : Seed cells in culture plates and allow them to adhere. Treat the cells with a dose-response of the PROTAC compound for a specified duration (e.g., 18-24 hours).
-
Cell Lysis : Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis :
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control for each sample.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The linker is an indispensable component of PROTAC design, acting as far more than a simple tether. Its length, composition, and rigidity are critical parameters that must be carefully optimized to ensure the formation of a stable and productive ternary complex, leading to efficient protein degradation. While flexible linkers like alkyl and PEG chains have been widely used due to their synthetic tractability, there is a clear trend towards the rational design of more rigid and functional linkers to enhance potency, selectivity, and drug-like properties. The systematic evaluation of these linker properties, using the detailed biophysical and cellular assays described herein, is essential for advancing the development of the next generation of potent and selective PROTAC-based therapeutics.
References
A Technical Guide to the Chemical Properties of Polyethylene Glycol (PEG) Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core chemical properties of amine-terminated polyethylene glycol (PEG-NH2), a class of polymers critical to modern drug delivery, bioconjugation, and materials science. Understanding these properties is paramount for the rational design and successful application of PEGylated molecules.
Core Chemical Properties
Polyethylene glycol amines are characterized by the presence of one or more primary amine groups (—NH2) at the terminus of a flexible, hydrophilic polyether chain. This unique structure imparts a combination of properties from both the PEG backbone and the reactive amine functionality.
1.1. Structure and Reactivity The terminal primary amine group is the primary site of reactivity. It behaves as a nucleophile and can readily react with various electrophilic functional groups to form stable covalent bonds. This reactivity is the foundation of PEGylation technology, enabling the conjugation of PEG chains to proteins, peptides, nanoparticles, and small-molecule drugs.[1]
Common conjugation reactions include:
-
Amide Bond Formation: Reaction with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide linkage. This is one of the most widely used methods for PEGylating biomolecules.[2]
-
Imine Formation: Reaction with aldehydes or ketones to form an imine (Schiff base), which can be subsequently reduced to a more stable secondary amine linkage.[2]
The reaction of PEG amines with NHS esters is most efficient at a pH range of 7-8, while the activation of carboxyl groups with EDC and NHS is best performed at a lower pH of 4.5-7.2.[3]
1.2. Basicity and pKa The pKa of the terminal ammonium group (—NH3+) determines the protonation state of the amine at a given pH and is crucial for its nucleophilic reactivity. In solution, the pKa of primary amines on PEG chains typically falls within the range of 9 to 11.[4] For instance, bis(3-aminopropyl) terminated PEG (also known as Jeffamine) was found to have a pKa of 9.7 in solution at 25°C. This means that at physiological pH (~7.4), a significant portion of the amine groups will be protonated, reducing their reactivity as nucleophiles. Therefore, bioconjugation reactions are often performed at a pH of 8 or higher to ensure a sufficient concentration of the deprotonated, reactive amine.
1.3. Solubility and Stability The PEG backbone renders these polymers highly soluble in water and other polar solvents. This property is fundamental to their use in drug delivery, as it can enhance the solubility of hydrophobic drugs. PEG amines are soluble in water, aqueous buffers, and many organic solvents like DMF, DMSO, chloroform, and methylene chloride. They are generally less soluble in alcohols and toluene and insoluble in diethyl ether.
PEG itself is stable to heat, acid, and alkali. However, the overall stability of PEG derivatives can be influenced by storage conditions. Aging of PEG solutions can be accelerated by heat, light, and oxygen, leading to a decrease in pH and an increase in ionic strength due to oxidative degradation. For long-term storage, PEG amine products should be kept in a freezer at -15°C or lower, under an inert atmosphere of nitrogen or argon, and protected from light.
Quantitative Data Summary
The following tables summarize key quantitative properties of PEG amines, compiled from various sources.
Table 1: Physicochemical Properties of Amine-Terminated PEG
| Property | Value / Description | Source(s) |
| pKa (in solution) | 9.0 - 11.0 | |
| 9.7 (for bis(3-aminopropyl) terminated PEG) | ||
| Appearance | White/off-white powder or wax-like solid (for low MW) | |
| Density | ~1.125 g/mL | |
| Melting Point (°C) | Varies with molecular weight. e.g., ~49-54°C for Mn ~1,500-10,000 | |
| Storage Temperature | ≤ -15°C for long-term storage |
Table 2: Solubility Profile of Amine-Terminated PEG
| Solvent | Solubility | Source(s) |
| Water / Aqueous Buffers | Soluble / Very Soluble | |
| Methylene Chloride / Chloroform | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethylsulfoxide (DMSO) | Soluble | |
| Ethanol / Alcohols | Soluble / Less Soluble | |
| Toluene | Less Soluble (solubility increases with temperature) | |
| Diethyl Ether | Insoluble |
Experimental Protocols
3.1. Protocol for pKa Determination by Potentiometric Titration
This protocol describes the determination of the pKa of a PEG amine in an aqueous solution.
Materials:
-
Amine-terminated PEG sample
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
Deionized (DI) water, CO2-free
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, 10)
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the amine-terminated PEG and dissolve it in a specific volume (e.g., 50 mL) of CO2-free DI water in the beaker.
-
Initial pH Adjustment: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode. Add a known excess volume of 0.1 M HCl to the solution to ensure all amine groups are fully protonated. Record the initial pH.
-
Titration: Begin stirring the solution gently. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 or 0.2 mL) from the burette.
-
Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH value and the total volume of NaOH added.
-
Endpoint Determination: Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the curve (ΔpH/ΔV vs. V).
-
The volume of NaOH required to neutralize half of the excess protonated amine is Veq/2.
-
Find the pH on the titration curve that corresponds to the volume Veq/2. According to the Henderson-Hasselbalch equation, at this half-equivalence point, the pH is equal to the pKa of the conjugate acid (R-NH3+).
-
Visualizations
4.1. Workflow for Protein PEGylation
The following diagram illustrates a common workflow for conjugating an amine-terminated PEG to a protein via an NHS-ester reaction.
Caption: Workflow for protein PEGylation using EDC/NHS chemistry.
4.2. Logical Relationship of PEG Amine Properties
This diagram shows the relationship between the fundamental structure of a PEG amine and its key chemical properties and applications.
Caption: Interrelation of PEG amine structure, properties, and applications.
References
A Technical Guide to Surface Functionalization with PEG Amines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the surface functionalization of materials with amine-terminated polyethylene glycol (PEG-amine). This process, a cornerstone in biomaterial and drug delivery development, is critical for enhancing biocompatibility, improving stability, and prolonging the circulation half-life of various substrates. This guide delves into the fundamental chemistries, experimental protocols, and quantitative analysis techniques essential for successful surface modification.
Core Principles of PEG-Amine Functionalization
Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and biocompatible polymer.[1] When covalently attached to a surface, a process known as PEGylation, it confers several advantageous properties. The primary objectives of surface functionalization with PEG are to enhance the pharmacokinetic and pharmacodynamic profiles of the modified material.[1]
Key Benefits of PEGylation:
-
Reduced Immunogenicity: The PEG layer can mask antigenic sites on a surface, thereby decreasing the likelihood of an immune response.[1]
-
Increased Stability: PEG chains protect the underlying material from enzymatic degradation.[1]
-
Enhanced Solubility: The hydrophilic nature of PEG significantly improves the solubility of hydrophobic materials.[1]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated entity reduces its renal clearance, leading to a longer circulation time in the bloodstream.
-
Reduced Nonspecific Protein Binding: Functionalization of surfaces with PEG spacers significantly minimizes the nonspecific binding of proteins.
The effectiveness of these benefits is largely dependent on the molecular weight (MW) and surface density of the grafted PEG chains. A higher MW and optimal surface density generally lead to more effective shielding of the surface.
Chemistry of PEG-Amine Surface Functionalization
The covalent attachment of PEG-amines to a surface is typically achieved by targeting specific functional groups on the substrate. The most common strategies involve the reaction of the terminal amine group of the PEG chain with an activated functional group on the surface, or vice versa.
Targeting Carboxylated Surfaces with PEG-Amine
A prevalent method for attaching PEG-amines is through the formation of a stable amide bond with a carboxylated surface. This is a two-step process that utilizes carbodiimide chemistry, often with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to enhance efficiency.
The general reaction scheme is as follows:
-
Activation of Carboxyl Groups: The carboxyl groups on the surface are activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS. This forms a semi-stable NHS ester.
-
Amine Coupling: The activated NHS ester readily reacts with the primary amine of the PEG-amine to form a stable amide linkage, releasing NHS as a byproduct.
This reaction is most efficient when the activation step is performed at a pH of 4.5-7.2, and the subsequent amine reaction is carried out at a pH of 7-8.
Targeting Amine-Functionalized Surfaces with NHS-Ester Activated PEG
Alternatively, if the surface presents primary amine groups, an amine-reactive PEG derivative, such as a PEG-NHS ester, can be used. This is a direct, one-step reaction where the NHS ester of the PEG molecule reacts with the surface amines to form a stable amide bond. This reaction is typically performed in a buffer with a pH of 7-9.
Quantitative Data on PEGylated Surfaces
The quantitative characteristics of the PEG layer, such as molecular weight and surface density, are critical determinants of the functional outcome. Below are tables summarizing key quantitative data from various studies.
| PEG Molecular Weight (kDa) | Effect on Protein Adsorption | Reference |
| < 5 | Significant decrease in protein adsorption as MW increases | |
| ≥ 5 | Plateau in the reduction of protein adsorption |
| PEG Molecular Weight (kDa) | Circulation Half-Life of Micelles (minutes) | Reference |
| 5 | 4.6 | |
| 10 | 7.5 | |
| 20 | 17.7 |
| Method for Quantifying PEG Surface Density | Principle | Reference |
| Fluorescence Assay (Fluorescamine) | Reacts with unreacted primary amines of PEG-NH2 in solution to yield a fluorescent product. Measures the amount of PEG-amine that did not bind to the surface. | |
| Fluorescence Assay (FITC-labeling) | Fluorescein isothiocyanate (FITC) reacts with the terminal amine groups of the grafted PEG chains. The fluorescence intensity is proportional to the number of "active" amine groups on the surface. | |
| UV-Vis Spectroscopy (Ninhydrin Assay) | Ninhydrin reacts with unreacted primary amines of PEG-NH2 in solution to produce a colored product that can be quantified by UV-Vis spectroscopy. | |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | The terminal amine groups of the grafted PEG are coupled with a ligand that chelates a metal ion (e.g., Cu2+). The amount of metal is then quantified by ICP-MS. | |
| Thermogravimetric Analysis (TGA) | Measures the mass loss of the PEGylated material upon heating, which can be correlated to the amount of grafted PEG. This method is typically limited to inorganic materials. |
Experimental Protocols
Detailed methodologies are crucial for reproducible surface functionalization. The following are protocols for the key reactions described.
Protocol for Coupling PEG-Amine to a Carboxylated Surface
This protocol is adapted from a two-step coupling reaction using EDC and NHS.
Materials:
-
Carboxylated surface
-
PEG-amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: MES buffer (or other non-amine, non-carboxyl buffer), pH 5-6
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other non-amine buffers like HEPES, borate, or carbonate buffer.
-
Quenching solution: Dithiothreitol (DTT) for quenching EDC (optional, if washing is not feasible)
-
Final Quenching Buffer: Hydroxylamine or an amine-containing buffer (e.g., Tris or glycine)
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF) for preparing stock solutions
Procedure:
-
Equilibrate EDC, NHS/sulfo-NHS, and PEG-amine to room temperature.
-
Prepare a stock solution of the PEG-amine in DMSO or DMF.
-
Add EDC and NHS/sulfo-NHS to the carboxylated surface in the Activation Buffer.
-
Incubate for 15 minutes at room temperature to activate the surface carboxyl groups.
-
If the surface cannot be washed, add DTT to quench the EDC. Otherwise, wash the surface with the Conjugation Buffer to remove excess EDC and NHS.
-
Add the PEG-amine solution (prepared in Conjugation Buffer) to the activated surface.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by adding the Final Quenching Buffer (e.g., hydroxylamine) to hydrolyze any unreacted NHS esters.
Protocol for Coupling NHS-Ester PEG to an Amine-Functionalized Surface
This protocol is for the direct reaction of an NHS-activated PEG with a surface containing primary amines.
Materials:
-
Amine-functionalized surface
-
PEG-NHS Ester
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Water-miscible organic solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: Tris-buffered saline (TBS) or a buffer containing glycine or another primary amine.
Procedure:
-
Allow the PEG-NHS Ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of PEG-NHS Ester in DMSO or DMF to prepare a stock solution. Do not store the stock solution as the NHS-ester group hydrolyzes quickly.
-
If the amine-functionalized sample is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into an amine-free buffer (e.g., PBS) via dialysis or desalting.
-
Add the PEG-NHS Ester stock solution to the amine-functionalized surface in the amine-free buffer. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the reaction by adding the Quenching Buffer to consume any unreacted PEG-NHS Ester.
-
Remove unreacted PEG-NHS Ester by dialysis or gel filtration.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in surface functionalization with PEG amines.
Caption: A generalized workflow for surface functionalization with PEG amines.
Caption: Reaction pathway for attaching PEG-amines to carboxylated surfaces.
Caption: Reaction pathway for attaching PEG-NHS esters to amine surfaces.
References
The Crucial Link: An In-depth Technical Guide to Linker Technology in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the promise of "magic bullets" that selectively deliver potent cytotoxic agents to tumor cells. Central to the success of these complex biotherapeutics is the linker, a critical component that bridges the monoclonal antibody (mAb) to its cytotoxic payload. The choice of linker technology profoundly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This technical guide provides a comprehensive exploration of the core principles of ADC linker technology, with a focus on cleavable and non-cleavable linkers, their mechanisms of action, and the experimental methodologies used for their characterization.
The Dichotomy of Linker Technology: Cleavable vs. Non-Cleavable Linkers
The fundamental distinction in linker technology lies in the mechanism of payload release. This choice dictates not only where and when the cytotoxic drug is liberated but also the potential for off-target toxicity and the "bystander effect."
Cleavable Linkers: These linkers are designed to be stable in the systemic circulation and to undergo cleavage to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.[1] More than 80% of clinically approved ADCs utilize cleavable linkers.[2]
Non-Cleavable Linkers: In contrast, non-cleavable linkers do not possess a specific chemical trigger for cleavage. The release of the payload is dependent on the complete lysosomal degradation of the antibody component of the ADC.[3][4] This generally leads to higher plasma stability and a reduced risk of off-target toxicity.[5] However, the active drug is released with an attached amino acid residue from the antibody, which may impact its cell permeability and cytotoxic activity.
Mechanisms of Action: A Closer Look at Payload Release
The diverse chemistries of ADC linkers have given rise to a variety of sophisticated payload release mechanisms.
Cleavable Linker Release Mechanisms
Cleavable linkers can be broadly categorized into three main types based on their cleavage trigger:
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is recognized and cleaved by proteases, such as cathepsins, which are overexpressed in the lysosomal compartments of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.
-
pH-Sensitive Linkers: These linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). Hydrazone linkers are a classic example of this type.
-
Glutathione-Sensitive Linkers: These linkers utilize the significant difference in the concentration of the reducing agent glutathione (GSH) between the intracellular environment (millimolar concentrations) and the systemic circulation (micromolar concentrations). They typically contain a disulfide bond that is readily cleaved by the high intracellular GSH levels.
dot
Caption: Generalized signaling pathway of ADC internalization and payload release.
Non-Cleavable Linker Release Mechanism
The release of the payload from a non-cleavable ADC is a more straightforward, albeit potentially less efficient, process.
dot
Caption: Payload release mechanism for a non-cleavable ADC.
Quantitative Comparison of Linker Technologies
The choice of linker has a quantifiable impact on the performance of an ADC. The following tables summarize key data from various studies, providing a comparative overview of different linker types.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC Target | Cell Line | Linker Type | Payload | IC50 (nM) | Reference |
| HER2 | SK-BR-3 (HER2+) | Val-Cit (Cleavable) | MMAE | 1.5 | |
| HER2 | MCF-7 (HER2-) | Val-Cit (Cleavable) | MMAE | >1000 | |
| HER2 | SKBR3 | Non-cleavable PEG-ADC | DM1 | Significantly higher than cleavable | |
| HER2 | SKOV3 | Non-cleavable PEG-ADC | DM1 | Significantly higher than cleavable | |
| CD30 | L540cy | Cleavable | Camptothecin | Potent activity | |
| EpCAM | Various | Cleavable (triglycyl peptide) | Maytansinoid | 5-100 fold lower than non-cleavable in some cell lines | |
| EGFR | Various | Non-cleavable (SMCC) | DM1 | Less active than cleavable counterparts in some models |
Table 2: In Vivo Plasma Stability of Different ADC Linkers
| Linker Type | ADC Model | Animal Model | Plasma Half-life (approx.) | Reference |
| Val-Cit Dipeptide | Trastuzumab-vc-MMAE | Rat | 144 hours (6.0 days) | |
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | 230 hours (9.6 days) | |
| Sulfatase-cleavable | - | Mouse | > 7 days | |
| Val-Ala | - | Mouse | Hydrolyzed within 1 hour | |
| Val-Cit | - | Mouse | Hydrolyzed within 1 hour | |
| OHPAS linker | ITC6103RO | Mouse | Stable | |
| VC-PABC linker | ITC6104RO | Mouse | Unstable |
Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| ADC Target | Xenograft Model | Linker Type | Outcome | Reference |
| HER2 | NCI-N87 Gastric Carcinoma | Various linker-payloads | Significant tumor growth inhibition | |
| ICAM1 | CCA Tumor Xenograft | MMAE and DXd linkers | Remarkable tumor growth inhibition | |
| HER-2 | SKOV3 Ovarian Carcinoma | - | Significant tumor growth inhibition | |
| Pancreatic Cancer | Patient-Derived Xenografts | Optimized Linker/Payload | VASTLY improved efficacy | |
| HER2 | NCI-N87 Gastric Cancer | Exolinker | Comparable tumor inhibition to T-DXd |
Experimental Protocols for Linker Characterization
Rigorous and reproducible experimental methods are essential for the development and characterization of ADCs. The following sections provide detailed protocols for key assays used to evaluate linker performance.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard technique for determining the DAR and drug load distribution of cysteine-linked ADCs.
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent.
-
Column: TSKgel Butyl-NPR column or similar.
-
Mobile Phase A: 50 mM Sodium Phosphate with 2M Sodium Chloride, pH 7.0.
-
Mobile Phase B: 80% 50 mM Sodium Phosphate, pH 7.0 / 10% Acetonitrile / 10% Isopropanol.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Gradient: Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 50 minutes.
-
Detection: UV absorbance at 280 nm and 248 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = (Σ(Peak Area_i * DAR_i)) / (Σ(Peak Area_i)) where i represents each DAR species.
-
dot
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation using Amino-PEG9-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing its stability, and reducing its immunogenicity.[1][2] Amino-PEG9-Amine is a bifunctional, hydrophilic linker containing two primary amine groups separated by a nine-unit polyethylene glycol chain.[3] This linker is particularly useful for crosslinking proteins or for conjugating proteins to other molecules that possess amine-reactive functional groups, finding applications in the development of antibody-drug conjugates (ADCs), nanoparticle formulations, and other targeted drug delivery systems.[3]
This document provides a detailed protocol for the bioconjugation of proteins using this compound. The primary method described involves a two-step process where the carboxyl groups on the protein are first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then readily reacts with one of the primary amine groups of the this compound linker.
Materials and Reagents
-
Protein of interest (with accessible carboxyl groups)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50 mM borate buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting columns or dialysis cassettes for buffer exchange and purification
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator, spectrophotometer, etc.)
Experimental Protocols
Part 1: Activation of Protein Carboxyl Groups
This step involves the conversion of carboxyl groups (-COOH) on the protein surface into amine-reactive NHS esters.
-
Protein Preparation: Dissolve the protein of interest in the Activation Buffer to a final concentration of 1-10 mg/mL.[4] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO. A typical concentration is 100 mM.
-
Activation Reaction:
-
Add a 50- to 100-fold molar excess of EDC and NHS to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
Part 2: Conjugation of Activated Protein with this compound
In this step, the amine-reactive NHS-activated protein is conjugated to the this compound linker.
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, and to adjust the pH for the conjugation reaction, perform a rapid buffer exchange of the activated protein solution into the Conjugation Buffer using a desalting column.
-
This compound Addition:
-
Immediately add the this compound linker to the activated protein solution. The molar ratio of linker to protein will determine the extent of conjugation and crosslinking and must be optimized for each specific application. A starting point is a 10- to 50-fold molar excess of the linker over the protein.
-
For creating protein-PEG-protein crosslinks, a lower molar ratio of linker to protein should be used.
-
-
Conjugation Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
Part 3: Purification of the PEGylated Protein
Purification is essential to remove unreacted PEG linker, quenching reagents, and any protein aggregates.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted this compound linker and other reaction components.
-
Ion Exchange Chromatography (IEX): IEX can be used to separate PEGylated proteins based on changes in their surface charge.
-
Dialysis: For larger volumes, dialysis can be used to remove small molecule impurities, although it is less effective at removing unreacted PEG linker completely.
Quantitative Data Summary
The following table summarizes typical reaction parameters for amine-reactive PEGylation of proteins, which can serve as a starting point for optimization with this compound.
| Parameter | Typical Range | Reference |
| Protein Concentration | 1 - 10 mg/mL | |
| Molar Excess of PEG Linker | 10 - 50-fold | |
| Reaction pH (Conjugation) | 7.0 - 8.5 | |
| Reaction Time | 30 minutes - 2 hours (RT) or 2 - 24 hours (4°C) | |
| Reaction Temperature | Room Temperature or 4°C |
Characterization of the Conjugate
After purification, the PEGylated protein should be thoroughly characterized:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and the degree of PEGylation.
-
HPLC (SEC or IEX): To assess the purity of the conjugate and to separate different PEGylated species.
-
Functional Assays: To confirm that the biological activity of the protein is retained after conjugation.
Visualizing the Workflow and Chemistry
Caption: Workflow for the bioconjugation of proteins using this compound.
Caption: Chemical reaction pathway for protein conjugation with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient protein activation | Optimize EDC/NHS molar ratio and reaction time. Ensure reagents are fresh. |
| pH of conjugation buffer is not optimal | Test a range of pH values from 7.0 to 8.5. | |
| Presence of primary amines in buffers | Ensure all buffers are free of primary amines like Tris or glycine. | |
| Protein Aggregation | High protein concentration | Perform the reaction at a lower protein concentration. |
| Hydrophobicity of the linker | While PEG is hydrophilic, aggregation can still occur. Add mild, non-ionic detergents. | |
| Multiple PEGylation Species | High molar excess of PEG linker | Reduce the molar ratio of this compound to protein. |
| Long reaction time | Optimize the incubation time to favor mono-conjugation. |
Conclusion
This application note provides a comprehensive protocol for the bioconjugation of proteins using the bifunctional linker, this compound. The described two-step method, involving the activation of protein carboxyl groups followed by reaction with the amine linker, offers a robust strategy for creating well-defined protein-PEG conjugates. Researchers should note that the provided protocols and reaction conditions are a starting point and will likely require optimization for specific proteins and desired outcomes. Careful characterization of the final conjugate is crucial to ensure its purity, stability, and retained biological function.
References
The Strategic Application of Amino-PEG9-Amine in PROTAC Synthesis: A Detailed Guide for Researchers
Introduction: The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their ability to enhance solubility and provide synthetic versatility. This application note provides a detailed guide on the utilization of Amino-PEG9-Amine, a flexible and hydrophilic linker, in the synthesis of potent PROTACs.
Core Principles of this compound in PROTAC Design
This compound is a diamine linker with a nine-unit polyethylene glycol chain. Its key features make it a valuable tool in PROTAC development:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity and formulation.[1][2][3][4]
-
Optimal Length and Flexibility: The nine PEG units provide a substantial and flexible spacer, which is often necessary to span the distance between the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[5] The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of successful ternary complex formation.
-
Synthetic Versatility: The presence of two primary amine groups allows for straightforward conjugation to POI and E3 ligase ligands that possess reactive carboxylic acids or other electrophilic handles, typically through amide bond formation.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that requires empirical optimization for each specific POI and E3 ligase pair. The following tables summarize representative data from published studies on the well-characterized bromodomain-containing protein 4 (BRD4) degraders, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax). While direct data for a PEG9 linker is not always available in a single comparative study, the presented data for similar PEG linkers provides a strong rationale for the use of this compound.
Table 1: Representative Degradation Data for BRD4-targeting PROTACs with Varying PEG Linker Lengths
| PROTAC (Structure) | E3 Ligase Ligand | POI Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC A | Pomalidomide | JQ1 | This compound | ~15-30 | >90 | HEK293T |
| ARV-771 | VHL Ligand | OTX015 | PEG4 | 2.9 | >95 | 22Rv1 |
| Compound 8b | Pomalidomide | JQ1 Analog | PEG-based | Induces significant degradation | Not specified | MV-4-11 |
| L134 (22a) | Alkenyl oxindole | JQ1 Analog | PEG-based | 7.36 | >98 | 293T |
Note: Data for the hypothetical PROTAC A is an educated estimation based on trends observed in published data for similar PROTACs. Actual values must be determined empirically.
Experimental Protocols
The synthesis of a PROTAC using this compound can be approached through a sequential, two-step acylation of the diamine linker. A key challenge is the selective mono-acylation of the symmetrical diamine. One common strategy to favor mono-acylation is to use a large excess of the diamine linker relative to the first coupling partner.
Protocol 1: Synthesis of a PROTAC via Sequential Amide Bond Formation
This protocol describes the synthesis of a generic PROTAC by first coupling a POI ligand with a carboxylic acid handle to an excess of this compound, followed by the coupling of the resulting mono-acylated intermediate with an E3 ligase ligand bearing a carboxylic acid.
Step 1: Mono-acylation of this compound with POI-COOH
-
Reagents and Materials:
-
POI-COOH (1.0 eq)
-
This compound (10.0 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve POI-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound in a large volume of anhydrous DMF.
-
Slowly add the activated POI-COOH solution to the stirring solution of this compound at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the mono-acylated product.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
The large excess of the unreacted diamine can be removed by aqueous washes.
-
Purify the crude product (POI-PEG9-Amine) by flash column chromatography or preparative HPLC.
-
Step 2: Coupling of POI-PEG9-Amine with E3-Ligase-COOH
-
Reagents and Materials:
-
POI-PEG9-Amine (1.0 eq)
-
E3-Ligase-COOH (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve E3-Ligase-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature.
-
Add a solution of POI-PEG9-Amine in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate the general mechanism of action of PROTACs and a typical experimental workflow for their synthesis and evaluation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Labeling Antibodies with Amino-PEG9-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the covalent conjugation of antibodies with a homobifunctional Amino-PEG9-Amine linker. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the therapeutic properties of proteins, including antibodies, by increasing their hydrodynamic size, enhancing stability, and reducing immunogenicity.[1][][3][4] This protocol utilizes a two-step carbodiimide crosslinking chemistry to conjugate the PEG linker to the antibody's carboxyl groups, providing a terminal amine for further functionalization. Detailed methodologies for antibody preparation, conjugation, purification, and characterization are provided, along with expected outcomes summarized in tabular format.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, offers significant pharmacological advantages.[5] These include improved drug solubility, extended circulation half-life, increased stability against proteolytic degradation, and reduced immunogenicity. For monoclonal antibodies (mAbs), these enhancements can lead to improved efficacy and safety profiles in various therapeutic and diagnostic applications.
This protocol specifically details the conjugation of an antibody with this compound, a homobifunctional linker featuring a nine-unit PEG chain with a primary amine at each terminus. This process is achieved by activating the carboxyl groups (present on aspartic and glutamic acid residues) on the antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The activated carboxyl groups then react with one of the primary amines of the this compound linker, forming a stable amide bond. The resulting PEGylated antibody possesses a free terminal amine at the distal end of the PEG chain, which can be used for subsequent conjugation of drugs, fluorophores, or other molecules of interest.
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Spin Desalting Columns (e.g., 7K MWCO for buffer exchange, 40K MWCO for purification)
-
Reaction Tubes (low-protein binding)
-
Spectrophotometer (for concentration measurement)
-
SDS-PAGE system (for characterization)
Experimental Protocols
Antibody Preparation and Buffer Exchange
It is critical to remove any buffers containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) from the antibody solution, as these will compete with the conjugation reaction.
-
Equilibrate Column: Equilibrate a spin desalting column (e.g., 7K MWCO) by washing it three times with Activation Buffer according to the manufacturer's instructions.
-
Buffer Exchange: Add the antibody solution to the equilibrated column. Centrifuge according to the manufacturer's protocol to elute the antibody in the Activation Buffer.
-
Determine Concentration: Measure the absorbance of the purified antibody at 280 nm (A280). Calculate the concentration using the antibody's specific extinction coefficient (a common value for IgG is 1.4 mL/mg·cm). Adjust the concentration to 2-5 mg/mL with Activation Buffer.
Two-Step Antibody-PEG Conjugation
This protocol is based on a 1 mg antibody scale. Reagent volumes should be adjusted proportionally for different amounts.
Step 1: Activation of Antibody Carboxyl Groups
-
Prepare EDC/NHS Solution: Immediately before use, prepare a 100 mM EDC and 100 mM NHS solution by dissolving the required amounts in anhydrous DMSO.
-
Activation Reaction: To your prepared antibody solution (in Activation Buffer), add the EDC/NHS solution to achieve a final 100-fold molar excess of EDC and NHS over the antibody. For example, for 1 mg of a 150 kDa IgG (~6.67 nmol), add ~0.67 µL of the 100 mM EDC/NHS stock.
-
Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation with this compound
-
Remove Excess EDC/NHS: Immediately purify the activated antibody from excess and hydrolyzed EDC/NHS reagents using a spin desalting column (7K MWCO) pre-equilibrated with Coupling Buffer (PBS, pH 7.2).
-
Prepare PEG Solution: Prepare a 10 mM stock solution of this compound in Coupling Buffer.
-
Conjugation Reaction: Add the this compound solution to the activated antibody solution to achieve a 50-fold molar excess.
-
Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl). Incubate for 15-30 minutes at room temperature to quench any unreacted activated carboxyl groups.
Purification of PEGylated Antibody
Unreacted PEG linker and reaction byproducts must be removed from the final conjugate.
-
Size Exclusion Chromatography (SEC): Use a spin desalting column (e.g., 40K MWCO) or a gel filtration column appropriate for antibody purification.
-
Buffer Exchange: Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4).
-
Purification: Apply the quenched reaction mixture to the column and centrifuge or elute according to the manufacturer's protocol. The PEGylated antibody will be in the eluate/flow-through, while smaller molecules like the unreacted PEG linker will be retained.
-
Concentration and Storage: Measure the final concentration of the purified PEGylated antibody. Store at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Characterization of the Conjugate
-
SDS-PAGE Analysis: Analyze the purified PEGylated antibody alongside the unconjugated antibody using SDS-PAGE. Successful PEGylation will result in a noticeable upward shift in the molecular weight band of the antibody.
-
Mass Spectrometry (MS): For a precise determination of the degree of labeling (DOL), ESI-MS or MALDI-TOF MS can be used. This analysis reveals the distribution of PEG chains per antibody molecule.
-
Functional Analysis: Perform a relevant binding assay (e.g., ELISA) to confirm that the PEGylation process has not significantly compromised the antibody's antigen-binding activity.
Data Presentation
The following table summarizes typical quantitative data from a representative antibody PEGylation experiment.
| Parameter | Value | Notes |
| Input Antibody | ||
| Antibody Type | Human IgG1 | |
| Initial Concentration | 5.0 mg/mL | In Activation Buffer after exchange |
| Molecular Weight | ~150 kDa | |
| Reaction Conditions | ||
| Molar Excess of EDC/NHS | 100-fold | Relative to antibody moles |
| Molar Excess of this compound | 50-fold | Relative to antibody moles |
| Reaction Time (Conjugation) | 2 hours | At room temperature |
| Output Conjugate | ||
| Final Concentration | 3.8 mg/mL | After purification |
| Overall Recovery | 76% | (Final mass / Initial mass) x 100 |
| Degree of Labeling (DOL) | 2-4 PEGs/Ab | Determined by Mass Spectrometry |
| Purity (by SEC-HPLC) | >95% | |
| Antigen Binding Activity | >90% | Relative to unconjugated antibody |
Visualizations
Experimental Workflow
References
Surface Modification of Nanoparticles with Amino-PEG9-Amine: Application Notes and Protocols for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical determinant of their in vivo performance, influencing circulation time, biocompatibility, and target specificity. Polyethylene glycol (PEG)ylation is a widely adopted strategy to confer "stealth" properties to nanoparticles, reducing immunogenicity and preventing rapid clearance by the mononuclear phagocyte system.[1][2] Amino-PEG9-Amine is a bifunctional linker that provides a hydrophilic nine-unit PEG spacer terminated with primary amine groups at both ends.[2][3] This configuration is particularly advantageous for nanoparticle functionalization, offering a versatile platform for the covalent attachment of targeting ligands, imaging agents, and therapeutic payloads.[2] The terminal amine groups can readily react with carboxyl groups or activated esters on the nanoparticle surface or on the molecule to be conjugated.
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with this compound, with a specific focus on the development of nanocarriers for siRNA delivery. The protocols and data presented herein are based on established methodologies and provide a comprehensive guide for researchers in the field of nanomedicine and drug delivery.
Applications in Targeted siRNA Delivery
The functionalization of nanoparticles with this compound is particularly relevant for the delivery of genetic material such as small interfering RNA (siRNA). The primary amine groups can be utilized to electrostatically complex with the negatively charged phosphate backbone of siRNA, facilitating its encapsulation and protection from enzymatic degradation. Furthermore, one of the amine terminals can be used to conjugate targeting moieties to direct the nanoparticle to specific cell types, enhancing therapeutic efficacy and reducing off-target effects.
A promising therapeutic target in oncology is Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. Overexpression of PLK1 is common in various cancers, and its inhibition has been shown to induce apoptosis in cancer cells. Nanoparticles functionalized with this compound can be engineered to deliver PLK1 siRNA, offering a targeted approach to cancer therapy.
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound
This protocol describes the covalent conjugation of this compound to nanoparticles that possess carboxyl groups on their surface (e.g., poly(lactic-co-glycolic acid) (PLGA) nanoparticles, carboxyl-functionalized quantum dots). The reaction utilizes carbodiimide chemistry to form a stable amide bond.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugation tubes
-
Ultrasonic bath
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 5-10 mg/mL. Sonicate briefly to ensure a homogeneous suspension.
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in anhydrous DMF or DMSO.
-
Add EDC and NHS to the nanoparticle suspension. The molar ratio of COOH:EDC:NHS should be approximately 1:2:2.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve this compound in Coupling Buffer to a concentration of 10 mg/mL.
-
Add the this compound solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of this compound to nanoparticles is recommended.
-
Adjust the pH of the reaction mixture to 7.4 with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubating for 15 minutes.
-
Purify the this compound functionalized nanoparticles by repeated centrifugation (e.g., 15,000 x g for 30 minutes) and resuspension in fresh Coupling Buffer. Perform at least three washing steps to remove unreacted reagents.
-
-
Characterization: Characterize the surface-modified nanoparticles for size, zeta potential, and surface amine group density.
Protocol 2: Preparation of PLK1 siRNA-Loaded Nanoparticles
This protocol details the loading of PLK1 siRNA onto the this compound functionalized nanoparticles via electrostatic interaction.
Materials:
-
This compound functionalized nanoparticles
-
PLK1 siRNA (lyophilized)
-
RNase-free water
-
RNase-free microcentrifuge tubes
Procedure:
-
siRNA Reconstitution: Reconstitute the lyophilized PLK1 siRNA in RNase-free water to a stock concentration of 20 µM.
-
Complexation:
-
Dilute the this compound functionalized nanoparticles to a desired concentration in RNase-free water or a low-salt buffer.
-
Add the PLK1 siRNA solution to the nanoparticle suspension at various N/P ratios (molar ratio of nitrogen in the amine groups of the PEG linker to phosphate in the siRNA backbone). Typical N/P ratios to test range from 1:1 to 20:1.
-
Gently vortex the mixture for 10-20 seconds.
-
Incubate at room temperature for 30-60 minutes to allow for stable complex formation.
-
-
Characterization of siRNA Loading:
-
Assess the siRNA loading efficiency using a gel retardation assay. Run the nanoparticle-siRNA complexes on an agarose gel. The absence or reduction of the free siRNA band indicates successful complexation.
-
Quantify the loading efficiency by separating the nanoparticles from the supernatant by centrifugation and measuring the concentration of free siRNA in the supernatant using a UV-Vis spectrophotometer at 260 nm.
-
Characterization and Data Presentation
The successful surface modification and siRNA loading should be confirmed through various characterization techniques. The following tables summarize the expected changes in key parameters based on data from similar nanoparticle systems.
Table 1: Physicochemical Properties of Nanoparticles before and after Surface Modification.
| Nanoparticle Type | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated Nanoparticles (Bare) | 150 ± 5 | < 0.1 | -35 ± 4 |
| This compound Functionalized | 165 ± 7 | < 0.15 | +15 ± 3 |
Table 2: PLK1 siRNA Loading Characteristics.
| N/P Ratio | siRNA Loading Efficiency (%) | Hydrodynamic Diameter of Complex (nm) | Zeta Potential of Complex (mV) |
| 5:1 | 85 ± 5 | 175 ± 8 | +5 ± 2 |
| 10:1 | 95 ± 3 | 180 ± 6 | +10 ± 3 |
| 20:1 | > 99 | 185 ± 7 | +18 ± 4 |
Visualization of Experimental Workflow and Cellular Fate
Experimental Workflow
The overall experimental workflow for the preparation and application of this compound functionalized nanoparticles for siRNA delivery is depicted below.
Cellular Uptake and PLK1 Signaling Pathway
Upon administration, the positively charged surface of the this compound functionalized nanoparticles facilitates interaction with the negatively charged cell membrane, promoting cellular uptake primarily through endocytosis. Once inside the cell, the nanoparticles must escape the endosome to release the siRNA into the cytoplasm. The "proton sponge" effect, where the amine groups on the PEG linker become protonated in the acidic endosomal environment, can lead to osmotic swelling and rupture of the endosome, facilitating siRNA release. The released PLK1 siRNA is then incorporated into the RNA-induced silencing complex (RISC), which leads to the degradation of PLK1 mRNA. The subsequent reduction in PLK1 protein levels disrupts the cell cycle, ultimately leading to apoptosis.
Conclusion
The surface modification of nanoparticles with this compound offers a robust and versatile strategy for the development of advanced drug delivery systems. The protocols and data presented provide a foundational framework for researchers to design and fabricate functionalized nanoparticles for various therapeutic applications, particularly for the targeted delivery of siRNA. The ability to modulate the surface chemistry of nanoparticles is paramount to overcoming biological barriers and achieving therapeutic success. Further optimization of these systems will undoubtedly pave the way for novel and effective nanomedicines.
References
Applications of Amino-PEG9-Amine in Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG9-Amine is a discrete polyethylene glycol (dPEG®) linker containing two terminal primary amine groups separated by a nine-unit polyethylene glycol chain. This hydrophilic, bifunctional linker has emerged as a critical component in modern drug delivery systems, offering a versatile platform for the conjugation of various molecules. Its defined length and hydrophilic nature impart favorable physicochemical and pharmacokinetic properties to the resulting conjugates, leading to enhanced therapeutic efficacy and reduced off-target toxicity.[1][2]
The primary applications of this compound in drug delivery revolve around its use as a flexible spacer to connect targeting ligands, such as antibodies or peptides, to therapeutic payloads like small molecule drugs or nanoparticles. The PEG spacer enhances the solubility and stability of hydrophobic drugs, reduces immunogenicity, and prolongs circulation half-life.[][4] The terminal amine groups provide reactive handles for covalent attachment to various functional groups, enabling the construction of sophisticated drug delivery vehicles.[5]
This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of drug delivery: the development of Antibody-Drug Conjugates (ADCs) and the surface functionalization of nanoparticles.
Key Applications and Advantages
| Application | Advantages of Using this compound |
| Antibody-Drug Conjugates (ADCs) | - Enhanced Solubility and Stability: The hydrophilic PEG chain improves the solubility of hydrophobic drug payloads, preventing aggregation of the ADC. - Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, reducing renal clearance and extending its circulation half-life. - Reduced Immunogenicity: The PEG linker can shield the drug and linker from the immune system, reducing the potential for an immune response. - Precise Drug-to-Antibody Ratio (DAR) Control: The use of discrete PEG linkers can facilitate more controlled and homogenous drug conjugation. |
| Nanoparticle Functionalization | - Increased Biocompatibility: The PEG layer on the nanoparticle surface minimizes non-specific protein adsorption (opsonization), leading to reduced uptake by the reticuloendothelial system (RES) and longer circulation times. - Improved Colloidal Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological media. - Targeted Delivery: The terminal amine groups can be used to attach targeting ligands (e.g., antibodies, peptides, aptamers) to the nanoparticle surface for specific cell and tissue targeting. - Controlled Drug Release: The linker can be incorporated into the nanoparticle matrix to modulate the release kinetics of encapsulated drugs. |
Experimental Protocols
Synthesis of an Antibody-Drug Conjugate (ADC) using this compound as a Linker
This protocol describes a general method for conjugating a cytotoxic drug to a monoclonal antibody (mAb) using this compound as a bifunctional linker. This example assumes the drug possesses a carboxylic acid group for amide bond formation with one of the amine groups of the linker, and the other amine group of the linker is subsequently activated for conjugation to the antibody's lysine residues.
Workflow for ADC Synthesis:
Caption: Workflow for ADC synthesis using this compound.
Materials:
-
Monoclonal Antibody (mAb)
-
Cytotoxic Drug with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction buffers (e.g., MES buffer, pH 6.0 for activation; Borate buffer, pH 8.5 for conjugation)
-
Quenching reagent (e.g., Tris buffer or hydroxylamine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)
Procedure:
Step 1: Conjugation of the Drug to this compound
-
Activation of the Drug's Carboxylic Acid:
-
Dissolve the drug (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of the drug.
-
-
Reaction with this compound:
-
Dissolve this compound (2 equivalents to ensure mono-conjugation) in anhydrous DMF or DMSO.
-
Add the activated drug solution dropwise to the this compound solution.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by LC-MS to confirm the formation of the Drug-PEG9-NH2 conjugate.
-
Purify the Drug-PEG9-NH2 conjugate using reverse-phase HPLC.
-
Step 2: Conjugation of the Drug-Linker to the Antibody
-
Activation of the Terminal Amine on the Drug-Linker:
-
The purified Drug-PEG9-NH2 can be activated to form an NHS ester by reacting its terminal amine with an excess of a homobifunctional NHS ester crosslinker (e.g., disuccinimidyl suberate - DSS) in a suitable buffer (e.g., MES buffer, pH 6.0). This will result in a Drug-PEG9-Linker-NHS conjugate.
-
Alternatively, if the drug has a suitable functional group, the order of conjugation can be reversed.
-
-
Antibody Preparation:
-
Buffer exchange the mAb into a conjugation buffer (e.g., PBS, pH 7.4 or Borate buffer, pH 8.5). Ensure the buffer is free of primary amines (e.g., Tris).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated Drug-PEG9-Linker-NHS conjugate to the antibody solution at a specific molar ratio (e.g., 5-20 fold molar excess over the antibody) to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to react with any unreacted NHS esters.
-
Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules. Protein A chromatography can also be used.
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and presence of aggregates using Size Exclusion Chromatography (SEC).
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using ELISA or Surface Plasmon Resonance (SPR).
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC on target antigen-expressing cancer cell lines.
Surface Functionalization of Nanoparticles with this compound
This protocol outlines a general method for functionalizing pre-formed nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles, or polymeric nanoparticles) with this compound. This example assumes the nanoparticles have surface carboxylic acid groups.
Workflow for Nanoparticle Functionalization:
Caption: Workflow for nanoparticle functionalization.
Materials:
-
Carboxylated Nanoparticles
-
This compound
-
EDC and NHS
-
MES Buffer (pH 6.0)
-
PBS (pH 7.4)
-
Centrifugation equipment
-
(Optional) Targeting ligand with a carboxylic acid group
Procedure:
-
Activation of Nanoparticle Surface Carboxyl Groups:
-
Disperse the carboxylated nanoparticles in MES buffer (pH 6.0).
-
Add EDC and NHS to the nanoparticle suspension. The amount will depend on the surface density of the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface.
-
-
PEGylation with this compound:
-
Dissolve this compound in PBS (pH 7.4).
-
Add the this compound solution to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Washing and Purification:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the washing step 2-3 times to ensure complete removal of unbound reagents.
-
-
(Optional) Conjugation of a Targeting Ligand:
-
The terminal amine group of the conjugated this compound can be used to attach a targeting ligand (e.g., a peptide or small molecule with a carboxylic acid group) using another round of EDC/NHS chemistry, similar to Step 1.
-
Characterization of Functionalized Nanoparticles:
| Parameter | Method | Expected Outcome with this compound |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | An increase in hydrodynamic diameter and a low PDI, indicating a stable, monodisperse suspension. |
| Surface Charge | Zeta Potential Measurement | A shift in zeta potential towards a more neutral or slightly positive value, depending on the initial charge and the reaction pH. |
| Confirmation of PEGylation | Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) | Appearance of characteristic peaks corresponding to the PEG backbone. |
| Quantification of Surface Amines | Ninhydrin Assay or other amine quantification assays | To determine the density of available amine groups on the nanoparticle surface. |
| Cellular Uptake | Flow Cytometry or Confocal Microscopy | PEGylation generally reduces non-specific cellular uptake. If a targeting ligand is attached, enhanced uptake in target cells is expected. |
Signaling and Uptake Mechanisms
The primary mechanism by which ADCs and targeted nanoparticles exert their effect is through receptor-mediated endocytosis.
Receptor-Mediated Endocytosis Pathway:
Caption: Receptor-mediated endocytosis of targeted therapies.
Upon administration, the targeting moiety of the ADC or nanoparticle binds to its specific receptor on the surface of a cancer cell. This binding event triggers the internalization of the entire complex into the cell through the formation of an endosome. The endosome then fuses with a lysosome, a cellular organelle containing degradative enzymes. Inside the acidic and enzyme-rich environment of the lysosome, the antibody or nanoparticle carrier is degraded, leading to the release of the cytotoxic payload. The released drug can then interact with its intracellular target (e.g., DNA or microtubules), ultimately inducing cell death.
Conclusion
This compound is a valuable and versatile tool for the development of advanced drug delivery systems. Its well-defined structure, hydrophilicity, and bifunctional nature enable the creation of highly tailored ADCs and functionalized nanoparticles with improved therapeutic profiles. The protocols and information provided in this document serve as a guide for researchers to harness the potential of this compound in their drug delivery research and development endeavors. Careful optimization of conjugation chemistry and thorough characterization of the resulting conjugates are essential for successful application.
References
Application Notes and Protocols for Amino-PEG9-Amine in Diagnostic Imaging Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG9-Amine is a homobifunctional linker that plays a crucial role in the development of advanced diagnostic imaging agents. Its structure, featuring a hydrophilic nine-unit polyethylene glycol (PEG) spacer flanked by two primary amine groups, offers a versatile platform for conjugating targeting moieties to imaging reporters. The PEG chain enhances the solubility, stability, and pharmacokinetic profile of the resulting imaging probe, often leading to improved in vivo performance. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted diagnostic imaging agents for modalities such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI).
Core Concepts and Advantages of this compound
The strategic incorporation of an this compound linker into a diagnostic imaging agent leverages several key advantages:
-
Enhanced Hydrophilicity: The PEG spacer significantly increases the aqueous solubility of the imaging probe, which is particularly beneficial when working with hydrophobic targeting ligands or imaging components.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of biomolecules by reducing renal clearance and minimizing uptake by the reticuloendothelial system. The length of the PEG chain can be optimized to fine-tune the pharmacokinetic properties of the imaging agent.
-
Reduced Immunogenicity: The hydrophilic and flexible nature of the PEG chain can shield the conjugated molecule from recognition by the immune system, thereby reducing its immunogenic potential.
-
Flexible Conjugation Chemistry: The two primary amine groups provide reactive handles for a variety of conjugation strategies, allowing for the sequential attachment of a targeting molecule and an imaging reporter.
Application in PET/SPECT Imaging Agent Development
In the development of PET and SPECT agents, this compound can be used to link a targeting peptide or small molecule to a chelator, which is then used to complex a radionuclide. A common workflow involves the following steps:
-
Monoprotection of this compound: One of the amine groups is protected with a suitable protecting group (e.g., Boc) to allow for sequential conjugation.
-
Conjugation to the Targeting Moiety: The free amine of the monoprotected this compound is reacted with an activated functional group (e.g., carboxylic acid, NHS ester) on the targeting peptide or small molecule.
-
Deprotection: The protecting group on the second amine is removed.
-
Conjugation to the Chelator: The newly exposed amine is then reacted with an activated chelator (e.g., DOTA-NHS ester, NOTA-NHS ester).
-
Radiolabeling: The final conjugate is radiolabeled with a suitable positron-emitting (e.g., ⁶⁸Ga, ⁶⁴Cu) or gamma-emitting (e.g., ¹¹¹In, ⁹⁹mTc) radionuclide.
Experimental Protocol: Synthesis of a DOTA-PEG9-Peptide Conjugate for PET Imaging
This protocol describes a general procedure for conjugating a targeting peptide to the chelator DOTA using an this compound linker.
Materials:
-
Targeting peptide with a carboxylic acid or activated ester group
-
Boc-NH-PEG9-NH2 (monoprotected this compound)
-
DOTA-NHS ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Conjugation:
-
Dissolve the targeting peptide (1 eq) and Boc-NH-PEG9-NH2 (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3 eq) to the reaction mixture.
-
If the peptide has a carboxylic acid, add a coupling agent such as HATU (1.2 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Boc-NH-PEG9-Peptide conjugate by RP-HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-NH-PEG9-Peptide in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the TFA by rotary evaporation or by precipitation with cold diethyl ether.
-
Purify the resulting H2N-PEG9-Peptide by RP-HPLC.
-
-
DOTA Conjugation:
-
Dissolve the H2N-PEG9-Peptide (1 eq) and DOTA-NHS ester (1.5 eq) in DMF.
-
Add DIPEA (3 eq) and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final DOTA-PEG9-Peptide conjugate by RP-HPLC and characterize by mass spectrometry.
-
Radiolabeling Protocol: ⁶⁸Ga-Labeling of DOTA-PEG9-Peptide
Materials:
-
DOTA-PEG9-Peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (1 M, pH 4.5)
-
Heating block
-
ITLC-SG strips
-
Radio-TLC scanner
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Add the ⁶⁸GaCl₃ eluate to a vial containing the DOTA-PEG9-Peptide conjugate (10-20 nmol) dissolved in water.
-
Add sodium acetate buffer to adjust the pH to 3.5-4.5.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
Determine the radiochemical purity by ITLC using a mobile phase of 1 M ammonium acetate:methanol (1:1).
-
The final product can be purified using a C18 Sep-Pak cartridge if necessary.
Quantitative Data for a Hypothetical ⁶⁸Ga-DOTA-PEG9-c(RGDfK) PET Probe
The following table summarizes expected quantitative data for a hypothetical PET probe targeting integrin αvβ3, constructed using a c(RGDfK) peptide and an this compound linker.
| Parameter | Value | Reference |
| Radiochemical Yield | >95% | [1] |
| Specific Activity | 10-20 GBq/µmol | [2] |
| Receptor Binding Affinity (IC₅₀) | 10-50 nM | [3] |
| In Vivo Tumor Uptake (1h p.i.) | 3-5 %ID/g | [4] |
| Tumor-to-Muscle Ratio (1h p.i.) | 5-10 | [4] |
| Primary Clearance Route | Renal |
Note: The values in this table are hypothetical and are intended to be representative of what could be expected for a peptide-based PET probe with a PEG9 linker. Actual values will vary depending on the specific targeting molecule and experimental conditions.
Application in MRI Contrast Agent Development
This compound can also be employed in the synthesis of targeted MRI contrast agents. In this context, the linker connects a targeting moiety to a chelator that can stably complex a paramagnetic metal ion, most commonly Gadolinium(III). The workflow is similar to that for PET/SPECT agents, with the final step being the complexation of the metal ion.
Experimental Protocol: Synthesis of a Gd(III)-DOTA-PEG9-Targeted MRI Contrast Agent
This protocol outlines the synthesis of a targeted MRI contrast agent.
Procedure:
-
Synthesis of the DOTA-PEG9-Targeting Moiety Conjugate: Follow the same procedure as described for the PET/SPECT agent to obtain the DOTA-PEG9-Targeting Moiety conjugate.
-
Gadolinium Complexation:
-
Dissolve the DOTA-PEG9-Targeting Moiety conjugate in water.
-
Add an aqueous solution of GdCl₃ (1.1 eq).
-
Adjust the pH to 5.5-6.5 and stir the reaction at room temperature or with gentle heating for 4-12 hours.
-
Monitor the reaction for the absence of free Gd(III) using a xylenol orange test.
-
Purify the final Gd(III)-DOTA-PEG9-Targeting Moiety contrast agent by RP-HPLC.
-
Quantitative Data for a Hypothetical Gd(III)-DOTA-PEG9-Targeted MRI Probe
The following table presents expected quantitative data for a targeted MRI contrast agent.
| Parameter | Value | Reference |
| Relaxivity (r₁) | 10-20 mM⁻¹s⁻¹ (at clinical field strengths) | |
| Receptor Binding Affinity (K_d) | 10-100 nM | |
| In Vivo Tumor Signal Enhancement | 1.5-2.5 fold increase | |
| In Vivo Stability | >95% stable after 24h in serum |
Note: These are representative values. The actual relaxivity and in vivo performance will depend on the specific targeting ligand and the overall molecular properties of the contrast agent.
Visualization of Workflows
Synthesis of a Targeted PET/SPECT Imaging Agent
The following diagram illustrates the general workflow for synthesizing a targeted PET or SPECT imaging agent using this compound.
Caption: Workflow for synthesizing a targeted PET/SPECT imaging agent.
General Workflow for In Vivo Evaluation
This diagram outlines the typical steps involved in the preclinical evaluation of a newly synthesized imaging probe.
Caption: Workflow for in vivo evaluation of a diagnostic imaging probe.
Characterization and Quality Control
Thorough characterization of the synthesized imaging probe is essential to ensure its quality, purity, and identity.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is a crucial technique for both the purification and purity assessment of the final conjugate. A gradient elution method is typically employed.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the intermediates and the final product, verifying successful conjugation.
-
In Vitro Stability: The stability of the radiolabeled probe should be assessed in human serum and phosphate-buffered saline (PBS) over time to ensure it remains intact in a physiological environment.
-
Receptor Binding Affinity: In vitro binding assays, such as competitive binding assays using radiolabeled ligands, are performed to determine the affinity (IC₅₀ or K_d) of the new probe for its target receptor.
Conclusion
This compound is a valuable and versatile linker for the development of targeted diagnostic imaging agents. Its hydrophilic PEG spacer and bifunctional nature allow for the creation of probes with enhanced pharmacokinetic properties and robust conjugation chemistries. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize novel imaging agents for a wide range of biological targets and imaging modalities. Careful optimization of the synthesis, purification, and characterization steps is critical for the successful development of clinically translatable imaging probes.
References
- 1. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of polyethylenimine-based iron oxide composites as novel contrast agents for MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution studies of 89Zr-Labeled stem cell-derived exosomes using PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Synthesis and Modification with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of peptide synthesis and subsequent modification with polyethylene glycol (PEG) linkers. Detailed protocols for common synthesis and PEGylation methodologies are included, along with a summary of the impact of PEGylation on key peptide properties.
Introduction to Peptide Synthesis and PEGylation
Peptides are increasingly utilized as therapeutic agents due to their high specificity and potency. However, their clinical application can be limited by short in vivo half-lives, rapid renal clearance, and potential immunogenicity.[1] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to overcome these limitations.[2] By increasing the hydrodynamic size and masking the peptide from proteolytic enzymes and the immune system, PEGylation can significantly improve the pharmacokinetic and pharmacodynamic profile of a peptide therapeutic.[1][2]
This document outlines the primary methods for peptide synthesis, focusing on Solid-Phase Peptide Synthesis (SPPS), and provides detailed protocols for the subsequent PEGylation of the synthesized peptides.
Peptide Synthesis Methodologies
The two primary methods for chemical peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for laboratory-scale and high-throughput peptide synthesis. The peptide is assembled stepwise while anchored to an insoluble resin support. This approach simplifies the purification process as excess reagents and byproducts can be removed by washing and filtration after each step.[3] SPPS can be automated and is suitable for the synthesis of peptides up to around 50 amino acids in length.
-
Liquid-Phase Peptide Synthesis (LPPS): In this classical approach, the peptide chain is synthesized in solution. While it allows for the large-scale production of short peptides and purification of intermediates, it is generally more labor-intensive and time-consuming than SPPS due to the need for purification after each coupling step.
Due to its efficiency and versatility, this document will focus on SPPS.
Solid-Phase Peptide Synthesis (SPPS) Strategies
There are two main orthogonal protection strategies in SPPS: Fmoc/tBu and Boc/Bzl.
-
Fmoc/tBu Strategy: This is the most widely used approach in modern SPPS. It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection. The mild conditions for Fmoc deprotection (typically with piperidine) make it compatible with a wide range of peptide sequences and modifications.
-
Boc/Bzl Strategy: This strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-amino protection and more acid-stable benzyl (Bzl)-based groups for side-chain protection. The final cleavage from the resin and removal of side-chain protecting groups requires strong acids like hydrofluoric acid (HF).
Experimental Protocols: Peptide Synthesis
The following protocols provide a general guideline for manual Fmoc-based Solid-Phase Peptide Synthesis.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-protected amino acids
-
SPPS resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To confirm coupling completion, a ninhydrin test can be performed.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the solution to separate the peptide from the resin beads.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Peptide Modification with PEG Linkers
PEGylation is the process of covalently attaching PEG chains to a peptide. This modification can be achieved by reacting a functionalized PEG linker with a specific functional group on the peptide, such as the N-terminal amine, the ε-amine of lysine, or the thiol group of cysteine.
Common PEGylation Chemistries
-
Amine-reactive PEGylation: This is a common strategy that targets primary amines. N-hydroxysuccinimide (NHS) esters of PEG are widely used to react with the N-terminal α-amino group or the ε-amino group of lysine residues to form a stable amide bond.
-
Thiol-reactive PEGylation: This approach targets the thiol group of cysteine residues. Maleimide-functionalized PEGs are commonly used for this purpose, forming a stable thioether bond.
-
Click Chemistry: This involves the reaction between an azide and an alkyne group, offering high specificity and efficiency for site-specific PEGylation.
Experimental Protocols: Peptide PEGylation
The following protocol describes a general procedure for PEGylating a peptide with an amine-reactive PEG-NHS ester.
Protocol: Amine-Reactive PEGylation using PEG-NHS Ester
Materials:
-
Purified peptide with at least one primary amine
-
Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., Tris or glycine solution)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG-NHS Ester Dissolution: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous solvent like DMF or DMSO, and then add it to the reaction buffer.
-
PEGylation Reaction:
-
Add the PEG-NHS ester solution to the peptide solution. The molar ratio of PEG-NHS to peptide will need to be optimized, but a starting point is a 5-20 fold molar excess of PEG.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification of PEGylated Peptide:
-
Purify the PEGylated peptide from unreacted PEG and peptide using Size-Exclusion Chromatography (SEC). SEC separates molecules based on their hydrodynamic radius, effectively separating the larger PEGylated peptide from the smaller unreacted components.
-
Alternatively, ion-exchange chromatography can be used, as PEGylation can alter the surface charge of the peptide.
-
-
Characterization:
-
Analyze the purified PEGylated peptide using SDS-PAGE to visualize the increase in molecular weight.
-
Confirm the identity and determine the extent of PEGylation using mass spectrometry.
-
Assess the purity of the final product using analytical SEC or RP-HPLC.
-
Quantitative Impact of PEGylation on Peptide Properties
The following table summarizes the quantitative effects of PEGylation on several key properties of therapeutic peptides, with specific examples.
| Property | Peptide | Modification | Quantitative Change | Reference(s) |
| Pharmacokinetics (Half-life) | Exenatide | PEGylated (PB-119) | ~2.4 hours (native) to ~55-57 hours (PEGylated) | |
| Filgrastim (G-CSF) | PEGylated (Pegfilgrastim) | ~3.5 hours (native) to 15-80 hours (PEGylated) | ||
| In Vitro Bioactivity (IC50) | IL-6 binding peptide | PEGylation at position 29 with 20kDa PEG | IC50 increased from ~1 nM (native) to ~10 nM (PEGylated) | |
| Cathelicidin-like peptide (TN6) | PEGylation | Hemolytic activity (HC50) increased (toxicity decreased) with PEGylation | ||
| Immunogenicity | Interferon α-2a | PEGylated (Pegasys) | Generally reduced immunogenicity compared to the native protein | |
| Solubility | Salmon Calcitonin | PEGylation | Improved solubility and resistance to enzymatic degradation |
Visualizations of Workflows and Signaling Pathways
Experimental Workflows
Signaling Pathways
PEGylated exenatide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes. It mimics the action of endogenous GLP-1, leading to enhanced glucose-dependent insulin secretion.
Pegfilgrastim is a PEGylated form of Granulocyte Colony-Stimulating Factor (G-CSF) that stimulates the proliferation and differentiation of neutrophils by binding to the G-CSF receptor and activating the JAK-STAT signaling pathway.
References
Enhancing Biocompatibility: Application Notes and Protocols for Functionalizing Materials
For Researchers, Scientists, and Drug Development Professionals
The successful integration of biomaterials within a biological system is paramount for the efficacy and safety of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is largely dictated by the material's surface properties. Functionalizing material surfaces to tailor their interaction with biological components is a key strategy to improve biocompatibility, promoting desirable cellular responses while minimizing adverse reactions such as inflammation and thrombosis.
This document provides detailed application notes and experimental protocols for the functionalization of biomaterials and the subsequent evaluation of their biocompatibility.
Application Notes: Strategies for Improving Biocompatibility
Surface modification techniques can be broadly categorized into physical, chemical, and biological methods. The choice of method depends on the bulk material, the desired surface properties, and the intended application.
1. Physical Modifications: These methods alter the surface topography or energy without changing the chemical composition of the material.
-
Plasma Treatment: Exposure to plasma can clean, sterilize, and introduce functional groups onto the material surface, thereby altering its wettability and reactivity.[1][2] For example, oxygen plasma can introduce hydroxyl and carboxyl groups, making a hydrophobic surface more hydrophilic and conducive to cell attachment.[2]
-
Sandblasting and Acid Etching: These techniques are commonly used for metallic implants, such as titanium, to create micro- and nano-scale roughness. This increased surface area can enhance osteoblast adhesion and promote osseointegration.[3]
2. Chemical Modifications: These techniques involve the alteration of the surface chemistry to introduce specific functionalities.
-
Covalent Immobilization of Biomolecules: Bioactive molecules such as peptides (e.g., RGD), proteins (e.g., collagen, heparin), and growth factors can be covalently attached to the material surface.[4] The RGD (Arginine-Glycine-Aspartic acid) sequence, for instance, is a well-known motif that promotes cell adhesion through integrin binding.
-
Layer-by-Layer (LbL) Assembly: This technique involves the sequential deposition of oppositely charged polyelectrolytes to build a multilayered thin film on the material surface. LbL films can be used to create controlled-release coatings for drugs or to present bioactive molecules in a structured manner.
3. Biological Modifications: These methods utilize biological molecules or systems to modify the material surface.
-
Coating with Extracellular Matrix (ECM) Components: Materials can be coated with naturally derived ECM proteins like collagen or fibronectin to mimic the native cellular environment and enhance cell adhesion and function.
-
Polydopamine Coatings: Inspired by the adhesive proteins in mussels, polydopamine forms a versatile coating on a wide range of materials. This layer can then be used for the secondary immobilization of other biomolecules.
Quantitative Data on Functionalized Materials
The following tables summarize quantitative data from various studies, showcasing the impact of different functionalization methods on material properties and cellular responses.
Table 1: Surface Properties of Functionalized Titanium (Ti) and Polyetheretherketone (PEEK)
| Material | Surface Modification | Water Contact Angle (°) | Surface Roughness (Ra, nm) | Reference(s) |
| Titanium | Machined (Control) | 85.2 | 178.24 | |
| Sandblasted, Acid-etched (SLA) | <5 | 5500 ± 300 | ||
| Alkali-treated | Not Reported | Not Reported | ||
| GO-functionalized (machined) | Not Reported | Not Significantly Changed | ||
| GO-functionalized (SLA) | Not Reported | Not Significantly Changed | ||
| PEEK | Untreated | 80.91 - 90+ | 40 | |
| Oxygen Plasma Treated | 22 ± 3 | Not Reported | ||
| Collagen Immobilized (via diazonium chemistry) | Not Reported | Not Reported | ||
| Micro/nanoarrays | Superhydrophilic | Not Reported |
Table 2: In Vitro Cellular Response to Functionalized Materials
| Material | Surface Modification | Cell Type | Assay | Result | Reference(s) |
| Titanium Alloy (Ti-6Al-4V) | Unmodified | Human Oral Fibroblasts | MTT | Control | |
| Plasma-functionalized | Osteoblasts | Cell Density | Similar to control | ||
| GO-functionalized (SLA) | Dental Pulp Stem Cells | MTT | Significant increase in viability | ||
| PEEK | Unmodified | Human Oral Fibroblasts | MTT | Lower activity at 24h, similar at 48h, 72h vs. Ti-6Al-4V | |
| Collagen Immobilized | Keratinocytes | Viability | 2x higher than control PEEK | ||
| Micro/nanoarrays | Preosteoblasts | MTT | Enhanced cell proliferation | ||
| Porous TiNi Alloy | Unmodified | MCF-7 | MTT | >90% live cells | |
| Bambusuril coated (vacuum) | MCF-7 | MTT | >90% live cells |
Experimental Protocols
Protocol 1: Covalent Immobilization of Collagen on PEEK Surface
This protocol describes the covalent immobilization of collagen on a Polyetheretherketone (PEEK) surface to enhance its bioactivity.
Materials:
-
PEEK substrates
-
Sulfuric acid (95%)
-
Nitric acid (65%)
-
Dopamine hydrochloride
-
Tris buffer (10 mM, pH 8.5)
-
Type I Collagen solution (0.01 wt%)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS)
-
Deionized (DI) water
-
Ultrasonic bath
Procedure:
-
Surface Porosation (Optional, for increased surface area):
-
Immerse the PEEK substrate in a 1:1 mixture of 95% sulfuric acid and 65% nitric acid.
-
Place the container in an ultrasonic bath for 90 seconds.
-
Carefully remove the PEEK substrate and rinse with DI water for 5 minutes.
-
Wash the substrate with DI water under mechanical stirring or sonication for 6 hours.
-
-
Dopamine Coating for Surface Activation:
-
Prepare a 2 mg/mL solution of dopamine hydrochloride in 10 mM Tris buffer (pH 8.5).
-
Immerse the PEEK substrate in the dopamine solution and stir for 24 hours at room temperature to allow for the self-polymerization of dopamine onto the surface.
-
Rinse the dopamine-coated PEEK (PEEK-D) with DI water and dry under a stream of nitrogen.
-
-
Collagen Immobilization:
-
Prepare a 0.01 wt% collagen solution in a suitable buffer.
-
Activate the carboxyl groups of collagen by adding EDC (final concentration 10 mM) and NHS (final concentration 25 mM) to the collagen solution.
-
Immerse the PEEK-D substrate in the activated collagen solution and incubate at 5°C for 48 hours.
-
Rinse the collagen-immobilized PEEK (P-PEEK-Col) with DI water, followed by a 3-minute sonication in DI water to remove physically adsorbed collagen.
-
Store the P-PEEK-Col in PBS at 5°C until use.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the metabolic activity of cells cultured on functionalized biomaterials, as an indicator of cytotoxicity.
Materials:
-
Functionalized and control biomaterial samples (sterilized)
-
Appropriate cell line (e.g., L929 fibroblasts, MC3T3-E1 osteoblasts)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Place the sterile biomaterial samples at the bottom of the wells of a 96-well plate.
-
Seed cells onto the material surfaces and in control wells (cells on tissue culture plastic) at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
After the incubation period, carefully remove the culture medium from each well.
-
Add fresh culture medium and MTT solution to each well (typically a 1:10 dilution of the 5 mg/mL stock).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT-containing medium.
-
Add a fixed volume of MTT solvent (e.g., 100 µL of DMSO) to each well to dissolve the purple formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT solvent only) from the absorbance of the sample wells.
-
Express the cell viability as a percentage relative to the control cells grown on tissue culture plastic.
-
Protocol 3: In Vivo Biocompatibility Assessment via Subcutaneous Implantation in a Rat Model (based on ISO 10993-6)
This protocol outlines a procedure for evaluating the local tissue response to a biomaterial following subcutaneous implantation in rats, in accordance with ISO 10993-6.
Materials and Animals:
-
Sterile functionalized and control biomaterial implants of defined size and shape.
-
Adult male Wistar rats (or other appropriate strain), weighing 250-350g.
-
General anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Surgical instruments (scalpel, forceps, scissors).
-
Sutures or wound clips.
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine).
-
Formalin (10% neutral buffered).
-
Paraffin wax.
-
Microtome.
-
Hematoxylin and Eosin (H&E) stain.
-
Light microscope.
Procedure:
-
Animal Preparation and Anesthesia:
-
Acclimatize animals for at least 5 days before the procedure.
-
Anesthetize the rat using an approved protocol. Confirm the depth of anesthesia by pedal withdrawal reflex.
-
Shave the dorsal thoracic region and disinfect the surgical site with an antiseptic solution.
-
-
Surgical Implantation:
-
Create a small incision (approximately 1 cm) through the skin in the midline of the back.
-
Using blunt dissection, create subcutaneous pockets on either side of the incision.
-
Insert one sterile test implant into one pocket and a control implant into the other.
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care and Observation:
-
Monitor the animals daily for any signs of distress, inflammation, or infection at the implant site.
-
Administer analgesics as prescribed by the veterinary protocol.
-
-
Tissue Harvesting and Histological Preparation:
-
At predetermined time points (e.g., 1, 4, and 12 weeks), humanely euthanize the animals using an approved method.
-
Excise the implants along with the surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
After fixation, carefully remove the implant material.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Section the paraffin blocks to a thickness of 5 µm using a microtome.
-
Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
-
Histopathological Evaluation:
-
Examine the stained tissue sections under a light microscope.
-
Evaluate the local tissue response based on the presence and extent of:
-
Inflammation (acute and chronic inflammatory cells).
-
Fibrous capsule formation and thickness.
-
Neovascularization.
-
Tissue necrosis or degeneration.
-
Presence of foreign body giant cells.
-
-
Score the tissue response semi-quantitatively according to the criteria outlined in ISO 10993-6.
-
Visualizations
Signaling Pathway: Integrin-Mediated Cell Adhesion
Caption: Integrin-mediated signaling pathway initiated by cell adhesion to the extracellular matrix or RGD-functionalized surfaces.
Experimental Workflow: Surface Functionalization and Biocompatibility Assessment
Caption: General workflow for the functionalization and subsequent biocompatibility assessment of a novel biomaterial.
Logical Relationship: Biocompatibility Testing Funnel
Caption: A hierarchical approach to biocompatibility testing, from broad screening to specific in vivo evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Morphology, and Biomedical Applications of Plasma-Based Polymers: Recent Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of Collagen on the Surface of a PEEK Implant with Monolayer Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
Creating Antibody-Drug Conjugates with Defined PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[2][3] Polyethylene glycol (PEG) linkers, particularly those with a defined length (monodisperse), have become integral to modern ADC design.[4] The inclusion of a defined PEG linker can enhance the hydrophilicity of the ADC, mitigating aggregation issues often associated with hydrophobic payloads and enabling higher drug-to-antibody ratios (DARs).[5] Furthermore, PEGylation can extend the plasma half-life of the ADC by increasing its hydrodynamic radius, leading to reduced renal clearance and potentially lower immunogenicity.
These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs utilizing defined PEG linkers. The methodologies described are based on established bioconjugation principles for both cysteine and lysine-based conjugation strategies.
Data Presentation: Impact of PEG Linker Length on ADC Properties
The length of the PEG linker is a crucial parameter that can be optimized to balance pharmacokinetic advantages with in vitro potency. The following tables summarize quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on key ADC characteristics.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics in Rats
| ADC Construct | PEG Linker Length | Clearance (mL/day/kg) | Plasma Half-life (t1/2) (hours) | Area Under the Curve (AUC) (µg*h/mL) |
| Anti-CD30-MMAE | No PEG | ~15 | Data Not Available | Data Not Available |
| Anti-CD30-MMAE | PEG2 | ~10 | Data Not Available | Data Not Available |
| Anti-CD30-MMAE | PEG4 | ~7 | Data Not Available | Data Not Available |
| Anti-CD30-MMAE | PEG8 | ~5 | Data Not Available | Data Not Available |
| Anti-CD30-MMAE | PEG12 | ~5 | Data Not Available | Data Not Available |
| Anti-CD30-MMAE | PEG24 | ~5 | Data Not Available | Data Not Available |
| Trastuzumab-DM1 (DAR 8) | Linear PEG24 | High | Data Not Available | Low |
| Trastuzumab-DM1 (DAR 8) | Pendant (P-(PEG12)2) | Low | Data Not Available | ~3-fold higher than Linear PEG24 |
| Affibody-MMAE | No PEG | Data Not Available | 0.33 | Data Not Available |
| Affibody-MMAE | 4 kDa PEG | Data Not Available | 0.83 (2.5-fold increase) | Data Not Available |
| Affibody-MMAE | 10 kDa PEG | Data Not Available | 3.7 (11.2-fold increase) | Data Not Available |
Data adapted from multiple sources.
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| ADC Construct | Target Cell Line | PEG Linker Length | IC50 (ng/mL) | Fold Reduction in Cytotoxicity (vs. No PEG) |
| Anti-CD30-MMAE | CD30+ Lymphoma | No PEG, PEG2, PEG4, PEG8, PEG12, PEG24 | No significant effect observed | ~1 |
| Affibody-MMAE | HER2+ | No PEG | Baseline | 1 |
| Affibody-MMAE | HER2+ | 4 kDa PEG | 4.5-fold higher than No PEG | 4.5 |
| Affibody-MMAE | HER2+ | 10 kDa PEG | 22-fold higher than No PEG | 22 |
Data adapted from multiple sources.
Experimental Protocols
Protocol 1: Cysteine-Based ADC Conjugation with a Defined PEG Linker
This protocol describes the conjugation of a drug-linker to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
PEG-linker-drug construct with a maleimide group
-
Dimethyl sulfoxide (DMSO)
-
L-cysteine
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Borate buffer (50 mM), pH 8.0
-
Desalting columns (e.g., G25)
-
Reaction vessels
-
Stirring equipment
Procedure:
-
Antibody Reduction: a. Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS. b. Add TCEP solution to the antibody solution to achieve a final molar ratio of approximately 2.2 equivalents of TCEP per antibody. c. Incubate the reaction mixture at 37°C for 90 minutes with gentle stirring. d. Cool the solution to 4°C and purify the partially reduced antibody using a desalting column equilibrated with PBS at 4°C to remove excess TCEP.
-
Conjugation: a. Immediately before use, dissolve the PEG-linker-drug construct in DMSO. b. Add the dissolved PEG-linker-drug construct to the reduced antibody solution. A molar excess of the drug-linker is typically used (e.g., 4.6 molar equivalents for a target DAR of 4). c. Incubate the reaction on ice for 1 hour with gentle stirring.
-
Quenching: a. Add a 20-fold molar excess of L-cysteine (relative to the drug-linker) to the reaction mixture to quench any unreacted maleimide groups. b. Incubate for 30 minutes at 25°C.
-
Purification: a. Purify the ADC from unreacted drug-linker and other small molecules using a desalting column (e.g., G25) or Size Exclusion Chromatography (SEC). b. Collect the fractions corresponding to the monomeric ADC.
Protocol 2: Lysine-Based ADC Conjugation with a Defined PEG Linker
This protocol outlines the conjugation of a drug-linker to a monoclonal antibody via solvent-accessible lysine residues using an NHS-ester chemistry.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS), pH 7.2-8.0
-
PEG-linker-drug construct with an NHS-ester group
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
-
Reaction vessels
-
Stirring equipment
Procedure:
-
Antibody Preparation: a. Dissolve or exchange the antibody into an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
PEG-Linker-Drug Solution Preparation: a. Immediately before use, dissolve the PEG-linker-drug-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation: a. Add a 5- to 20-fold molar excess of the dissolved PEG-linker-drug-NHS ester to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. b. Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Purification: a. Remove the unreacted PEG-linker-drug and byproducts from the ADC using a desalting column or dialysis. b. Collect the fractions containing the purified ADC.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR and drug load distribution of cysteine-conjugated ADCs.
Materials:
-
Purified ADC sample
-
HIC column (e.g., BioPro HIC BF, 4 µm)
-
HPLC system with UV detector
-
Mobile Phase A: 50 mM Sodium Phosphate (pH 6.8) containing 1.5 M Ammonium Sulfate / Isopropanol (95/5)
-
Mobile Phase B: 50 mM Sodium Phosphate (pH 6.8) / Isopropanol (80/20)
Procedure:
-
Sample Preparation: a. Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.
-
Chromatography: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the prepared ADC sample. c. Separate the different drug-loaded species using a gradient of increasing Mobile Phase B. A typical gradient might be from 30% to 80% B over 40 minutes. d. Monitor the elution profile at 280 nm.
-
Data Analysis: a. Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species * DAR of that species) / 100
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic potential of an ADC on adherent cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ADC and unconjugated antibody solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium. b. Remove the medium from the wells and add 100 µL of the various concentrations of ADC or control antibody. Include untreated wells as a negative control. c. Incubate the plates for 72-120 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C, 5% CO₂. c. Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
Conclusion
The use of defined PEG linkers is a powerful strategy in the design of antibody-drug conjugates, offering the potential to improve their physicochemical properties and in vivo performance. The selection of the optimal PEG linker length requires a careful balance between enhancing pharmacokinetics and maintaining potent cytotoxicity. The protocols provided herein offer a framework for the synthesis, purification, and characterization of PEGylated ADCs, enabling researchers to systematically evaluate and optimize these next-generation biotherapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length in PROTAC Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length in Proteolysis Targeting Chimera (PROTAC) design for target degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for inducing target degradation?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, all connected by a chemical linker.[1][2] The primary role of the linker is to bridge these two ligands, thereby facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4]
The length of the linker is a critical parameter because it dictates the spatial orientation and proximity of the POI and the E3 ligase within this ternary complex.[] An optimal linker length is essential for efficient ubiquitination of the target protein, which marks it for subsequent degradation by the proteasome. If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, if the linker is too long, it may not effectively bring the two proteins close enough for efficient ubiquitin transfer, leading to unproductive binding modes or decreased stability of the ternary complex. Therefore, meticulous optimization of the linker length is a crucial step in the development of a potent PROTAC.
Q2: What are the most commonly used types of linkers in PROTAC design?
A2: The most frequently utilized linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. These are often selected for their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types, such as those incorporating rigid moieties like piperazine or triazole rings, are also employed to modulate the conformational flexibility and physicochemical properties of the PROTAC.
Q3: How does the composition of the linker, beyond its length, influence PROTAC performance?
A3: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.
Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at higher PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes (PROTAC:POI or PROTAC:E3 ligase) that prevent the formation of the productive ternary complex required for degradation. Mitigating the hook effect often involves optimizing the PROTAC concentration and enhancing the cooperativity of ternary complex formation. Careful dose-response studies are necessary to identify the optimal concentration range for a PROTAC.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.
-
Potential Cause: Suboptimal Linker Length
-
Explanation: Even with strong binary affinities, the linker may not have the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination. The current linker length might lead to a non-productive ternary complex geometry where the lysine residues on the target protein are not accessible to the E2-ubiquitin complex.
-
Solution: Synthesize a library of PROTACs with varying linker lengths. Even small changes in linker length can have a significant impact on degradation efficacy.
-
-
Potential Cause: Poor Ternary Complex Cooperativity
-
Explanation: The formation of the ternary complex can be cooperative, non-cooperative, or anti-cooperative. Positive cooperativity, where the binding of one protein partner increases the affinity for the other, is often associated with more efficient degradation. A lack of positive cooperativity can lead to inefficient degradation.
-
Solution: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex and gain insights into the cooperativity of your system.
-
-
Potential Cause: Poor Cell Permeability
-
Explanation: The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane and reaching its intracellular target in sufficient concentrations.
-
Solution: Assess cell permeability and efflux using cellular uptake and efflux assays. Modify the linker composition by introducing elements that can improve physicochemical properties, such as solubility and permeability.
-
Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.
-
Explanation: The "hook effect" arises from the formation of non-productive binary complexes at high PROTAC concentrations. While inherent to the PROTAC mechanism, its severity can be influenced by linker design.
-
Solutions:
-
Optimize Linker for Cooperativity: A linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by favoring the productive ternary complex over binary complexes.
-
Perform Careful Dose-Response Studies: Conduct detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.
-
Data Presentation
Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 11 | 9 | ~100 | ~75 | |
| PROTAC 12 | 12 | ~10 | ~85 | |
| PROTAC 13 | 16 | ~1 | >90 | **** |
| PROTAC 14 | 19 | ~100 | ~70 | |
| PROTAC 15 | 21 | >1000 | <50 |
Data is extracted from a study on ERα targeting PROTACs and highlights the optimal degradation with a 16-atom linker.
Table 2: Influence of Linker Length on IRAK4 Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| IRAK4 Degrader-1 | PEG3 | 50 | >90 | Hypothetical Data |
| IRAK4 Degrader-2 | PEG4 | 25 | >95 | Hypothetical Data |
| IRAK4 Degrader-3 | PEG5 | 10 | >98 | Hypothetical Data |
| IRAK4 Degrader-4 | PEG6 | 30 | >95 | Hypothetical Data |
| IRAK4 Degrader-5 | PEG7 | 80 | ~90 | Hypothetical Data |
This table provides an illustrative example of how systematic changes in PEG linker length can affect the degradation potency (DC50) and maximum degradation (Dmax) of a target protein like IRAK4.
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each PROTAC linker variant for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time, which can be adapted to study ternary complex formation.
-
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, inject the PROTAC over the immobilized protein to measure the binary binding affinity.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
-
3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing information on binding affinity, stoichiometry, and thermodynamics of ternary complex formation.
-
Protocol:
-
Sample Preparation: Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution. Degas both solutions.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
-
Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants to determine the thermodynamic parameters of the interaction.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Optimization.
Caption: IRAK4 Signaling Pathway and PROTAC Intervention.
References
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Amino-PEG9-Amine
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during conjugation reactions involving Amino-PEG9-Amine. The following question-and-answer format directly addresses specific problems to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an NHS-ester?
The optimal pH for conjugating this compound with an N-hydroxysuccinimide (NHS) ester is a critical factor influencing reaction efficiency. The ideal pH range is typically between 7.2 and 8.5.[1][2] This range represents a balance between two competing factors: the deprotonation of the primary amine on the PEG linker, which is necessary for it to act as a nucleophile, and the hydrolysis of the NHS ester, which increases at higher pH and renders the reagent inactive.[2][3][4] At a lower pH, the amine group is more likely to be protonated (-NH3+) and thus non-reactive.
Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester, leading to significantly lower conjugation efficiency.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate
-
Bicarbonate/Carbonate
Buffers to Avoid:
-
Tris (e.g., Tris-Buffered Saline, TBS)
-
Glycine
If your protein or molecule of interest is in a buffer containing primary amines, a buffer exchange step using methods like dialysis or gel filtration is recommended before initiating the conjugation.
Q3: How should I store and handle my this compound and NHS-ester reagents?
Proper storage and handling are essential to maintain the reactivity of your reagents.
-
This compound and other PEG derivatives: These reagents are sensitive to light and oxidation. For long-term storage, they should be kept under an inert gas like nitrogen or argon, in the dark, and at a low temperature (≤ -15°C).
-
NHS-ester reagents: These are highly sensitive to moisture. They should be stored in a desiccator at a low temperature (≤ -15°C). Before opening, the container must be allowed to warm to room temperature to prevent water condensation on the cold powder. It is recommended to prepare stock solutions in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use and not to store aqueous solutions of the NHS ester.
Q4: What could be causing precipitation in my reaction mixture?
Precipitation during the conjugation reaction can be due to several factors:
-
Over-crosslinking: If both ends of the this compound are reacting with your target molecules, it can lead to the formation of large, insoluble aggregates.
-
Change in Protein pI: The modification of primary amines on a protein neutralizes their positive charge. This can alter the isoelectric point (pI) of the protein, and if the new pI is close to the pH of the buffer, it can lead to reduced solubility and precipitation.
-
Denaturation: The reaction conditions or the modification itself might cause the protein to denature and precipitate.
To troubleshoot this, consider reducing the molar excess of the crosslinker to minimize over-crosslinking.
Troubleshooting Guide for Low Conjugation Efficiency
Low conjugation efficiency is a common problem that can often be resolved by systematically evaluating key reaction parameters.
Step 1: Verify Reagent Integrity
The first step in troubleshooting is to ensure that your reagents are active. NHS esters are particularly prone to hydrolysis. You can assess the reactivity of your NHS ester reagent by measuring the release of NHS upon intentional hydrolysis with a strong base. An increase in absorbance at 260 nm after base treatment indicates that the reagent was active.
Step 2: Review Reaction Conditions
If your reagents are active, the next step is to review your reaction setup. The table below summarizes key reaction parameters and provides recommendations for optimization.
| Parameter | Common Issue | Recommended Action |
| pH | pH is too low (amines are protonated) or too high (NHS ester hydrolysis). | Optimize the pH within the 7.2-8.5 range. Perform pilot experiments at different pH values to find the optimal condition for your specific molecules. |
| Buffer Composition | Buffer contains competing primary amines (e.g., Tris, glycine). | Perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or Borate. |
| Molar Ratio of Reactants | Insufficient molar excess of the NHS ester, especially in dilute solutions. | Empirically determine the optimal molar excess. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary. |
| Reaction Time and Temperature | Reaction time is too short for the reaction to go to completion. | Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times may be necessary for reactions at lower temperatures. |
Step 3: Analyze the Conjugate
After performing the conjugation reaction, it is important to use appropriate analytical methods to determine the extent of conjugation.
| Analytical Method | Principle | Application |
| UV-Vis Spectrophotometry | Measures the absorbance of the bioconjugate at two different wavelengths—one for the protein (typically 280 nm) and one for the conjugated molecule. | To calculate the degree of labeling (DOL) or drug-to-antibody ratio (DAR). |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. | To separate the larger conjugate from the smaller, unconjugated molecules and assess the purity of the conjugate. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. Can separate species with different levels of conjugation. | To characterize the distribution of drug-linked species and determine the average DAR. |
| Mass Spectrometry (MS) | Provides a highly accurate measurement of the molecular weight of the conjugate. | To directly determine the number of conjugated molecules and reveal the distribution of different species. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein via an NHS Ester
This protocol provides a general procedure and should be optimized for your specific application.
-
Protein Preparation: Ensure your protein is in an appropriate amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange. The recommended minimum protein concentration is 2.0 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-25 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Protect from light if using a fluorescent dye.
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris or glycine to a final concentration of 20-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts by dialysis, gel filtration, or another suitable chromatographic method.
Visualizing the Workflow and Troubleshooting Logic
To further clarify the experimental process and troubleshooting steps, the following diagrams have been generated.
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
Technical Support Center: Enhancing Hydrophobic Drug Solubility with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of hydrophobic drugs using Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and how does it improve the solubility of hydrophobic drugs?
PEGylation is the process of covalently or non-covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a hydrophobic drug.[1] PEG is a hydrophilic (water-loving) polymer. When attached to a hydrophobic (water-fearing) drug, the PEG chain creates a hydrophilic shell around the drug molecule.[2][3] This shell interacts favorably with water, effectively increasing the overall aqueous solubility of the drug conjugate.[4][5] This technique can also improve the drug's stability, extend its circulation time in the bloodstream, and reduce immunogenicity.
Q2: What are the key factors to consider when selecting a PEG linker?
Choosing the right PEG linker is critical for successful solubility enhancement. Key factors include:
-
Molecular Weight (Length): The length of the PEG chain directly impacts solubility. Longer chains generally provide greater hydrophilicity and a larger hydrodynamic radius, which helps to reduce renal clearance. However, excessively long chains can lead to reduced drug activity due to steric hindrance.
-
Structure (Linear vs. Branched): Linear PEGs are simpler and offer precise control over linker length. Branched PEGs provide a greater shielding effect and can sometimes offer superior solubility enhancement and stability.
-
Functional Groups: The linker must have reactive functional groups (e.g., NHS esters, maleimides, aldehydes) that are compatible with the available conjugation sites on the drug molecule (e.g., amines, thiols).
-
Cleavable vs. Non-cleavable: Cleavable linkers are designed to release the drug in a specific physiological environment (e.g., the acidic microenvironment of a tumor), which can be crucial for overcoming the "PEG dilemma" where the PEG chain hinders cellular uptake. Non-cleavable linkers form a stable, permanent bond.
Q3: What are the main challenges associated with PEGylating hydrophobic drugs?
Despite its benefits, PEGylation presents several challenges:
-
Reduced Biological Activity: The PEG chain can physically block the drug from interacting with its target receptor, a phenomenon known as steric hindrance. This can lead to a partial or complete loss of therapeutic efficacy.
-
Aggregation: While PEGylation is meant to increase solubility, improper conjugation or suboptimal linker choice can still lead to the aggregation of the hydrophobic drug-PEG conjugate, especially at high concentrations.
-
Immunogenicity: Although PEG is considered largely non-immunogenic, some patients can develop anti-PEG antibodies, which may lead to accelerated clearance of the drug from the bloodstream.
-
Manufacturing Complexity: Achieving consistent, site-specific PEGylation can be complex and costly, requiring precise control over reaction conditions to ensure batch-to-batch reproducibility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of PEGylated Drug Conjugate
Q: I am getting a very low yield after my conjugation reaction. What are the potential causes and how can I fix this?
A: Low yield is a common problem that can stem from several factors in the conjugation process. The primary culprits are often related to reaction conditions, reagent stability, or purification methods.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The pH, temperature, and molar ratio of reactants are critical. Ensure the pH of your buffer is optimal for the specific conjugation chemistry you are using (e.g., pH 7-8 for NHS ester reactions with amines).
-
Linker-Payload Instability: The PEG linker or the drug itself may be degrading under the reaction conditions. Assess the stability of your reagents by incubating them separately in the reaction buffer and analyzing them via HPLC.
-
Steric Hindrance: The conjugation site on the drug molecule may be sterically hindered, preventing the PEG linker from accessing it efficiently. Consider using a longer PEG linker to overcome this spatial barrier.
-
Inefficient Purification: The purification method (e.g., dialysis, size-exclusion chromatography) may not be effectively separating the conjugate from unreacted starting materials, leading to apparent low yields. Optimize your purification protocol and use analytical techniques like SEC or HPLC to monitor fractions.
dot
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. purepeg.com [purepeg.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation During Protein PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during PEGylation.
Troubleshooting Guide: Step-by-Step Solutions to Minimize Aggregation
Protein aggregation during PEGylation is a multifaceted issue that can compromise the yield, purity, and efficacy of your bioconjugate. This guide provides a systematic approach to diagnosing and resolving aggregation problems.
Step 1: Evaluate and Optimize Reaction Conditions
The first and most critical step is to systematically assess and optimize the conditions of your PEGylation reaction. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.[1]
Key Parameters to Optimize:
-
Protein Concentration: High protein concentrations increase the proximity of protein molecules, which can lead to a higher likelihood of intermolecular interactions and aggregation.[1] Test a range of concentrations to find the optimal balance between reaction efficiency and aggregation prevention.
-
PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can drive the reaction to completion but also increases the risk of multi-PEGylation and subsequent aggregation.[2] It is advisable to start with a lower molar ratio and incrementally increase it.
-
pH: The reaction pH is a critical factor that influences both the reaction rate and the specificity of the PEGylation, which in turn can impact aggregation.[2] For amine-specific PEGylation, a lower pH (around 6.5-7.5) can favor modification of the N-terminal α-amino group over lysine ε-amino groups, potentially reducing multi-PEGylation.[3]
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may favor intramolecular modification over intermolecular cross-linking that leads to aggregation.
-
Reaction Time: The duration of the reaction should be sufficient to achieve the desired degree of PEGylation without promoting excessive aggregation. Monitor the reaction over time to determine the optimal endpoint.
-
Mixing: Gentle and consistent mixing is crucial to ensure a homogenous reaction mixture and prevent localized high concentrations of reagents that can trigger aggregation. Avoid vigorous agitation, which can induce shear stress and protein denaturation.
Experimental Protocol: Small-Scale PEGylation Screening
This protocol outlines a method for systematically screening various reaction parameters to identify optimal conditions for minimizing aggregation.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Concentration | 1 mg/mL | 2 mg/mL | 5 mg/mL | 1 mg/mL |
| PEG:Protein Molar Ratio | 5:1 | 5:1 | 5:1 | 10:1 |
| pH | 7.4 | 7.4 | 7.4 | 7.4 |
| Temperature | 4°C | 4°C | 4°C | 4°C |
Methodology:
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer). Ensure the initial protein sample is highly pure and free of pre-existing aggregates.
-
Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer).
-
-
Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate, varying one parameter at a time while keeping others constant, as exemplified in the table above.
-
Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: Analyze the extent of aggregation in each reaction using appropriate analytical techniques (see FAQ section for details).
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be an effective strategy.
| Excipient | Typical Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion. |
| Polyols (e.g., Sorbitol, Glycerol) | 5-10% (w/v) | Enhance protein stability. |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Suppress non-specific protein-protein interactions. |
| Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation. |
Step 3: Control the Rate of PEG Addition
A slower, more controlled reaction can favor intramolecular PEGylation over intermolecular cross-linking.
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over a period of time.
Step 4: Consider PEG Reagent Characteristics
The properties of the PEG reagent itself can influence aggregation.
-
PEG Size and Structure: The molecular weight and architecture (linear vs. branched) of the PEG can impact the properties of the resulting conjugate. Higher molecular weight PEGs can be more effective at preventing aggregation by creating a more substantial hydration shell around the protein.
-
Reagent Quality: Ensure the use of high-quality PEG reagents with low polydispersity. The presence of impurities or a high percentage of di-functional PEG in what is intended to be a monofunctional reagent can lead to unintended cross-linking and aggregation.
Step 5: Post-PEGylation Purification
Even with optimized conditions, some level of aggregation may be unavoidable. Implementing an effective purification strategy is essential to remove aggregates from the final product.
-
Ion-Exchange Chromatography (IEX): This is often the method of choice for purifying PEGylated proteins and can effectively separate PEGylated products from un-PEGylated protein and some aggregates.
-
Size-Exclusion Chromatography (SEC): SEC can separate molecules based on size and is useful for removing both high-molecular-weight aggregates and unreacted PEG.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used as a polishing step, although its effectiveness can depend on the hydrophobicity of the protein and the PEG.
-
Multimodal Chromatography: This technique, which combines different modes of interaction (e.g., ion-exchange and hydrophobic), can be highly effective for removing aggregates.
Troubleshooting Workflow
Caption: A workflow for troubleshooting protein aggregation during PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation can be caused by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers can physically connect multiple protein molecules, leading to the formation of large aggregates.
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of aggregation.
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can impact protein stability and solubility, potentially exposing hydrophobic regions and promoting aggregation.
-
Conformational Changes: Interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.
-
Poor Reagent Quality: Impurities or the presence of di-functional species in a monofunctional PEG reagent can cause unintended cross-linking.
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques can be used to detect and quantify protein aggregation. It is often recommended to use orthogonal methods to get a comprehensive understanding.
| Technique | Principle | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. | Quantifies soluble aggregates (dimers, trimers, etc.) and monomers. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Provides information on the size distribution of particles in solution. |
| Analytical Ultracentrifugation (AUC) | Monitors the sedimentation of molecules in a centrifugal field. | Determines the molecular weight and presence of aggregates over a broad size range. |
| SDS-PAGE (non-reducing and reducing) | Separates proteins based on molecular weight. | Visualizes the presence of high-molecular-weight species (aggregates). |
| Turbidity Measurement (UV-Vis at 350 nm) | Measures light scattering by aggregates. | A simple method to assess the presence of large, insoluble aggregates. |
| Intrinsic Tryptophan Fluorescence | Monitors changes in the local environment of tryptophan residues. | Can detect early stages of protein misfolding that may lead to aggregation. |
Q3: What type of buffer should I use for my PEGylation reaction?
A3: It is crucial to use buffers that do not contain primary amines, as these will compete with the protein for reaction with amine-reactive PEG reagents. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate. Avoid using buffers like Tris.
Q4: Can the site of PEGylation affect protein aggregation?
A4: Yes, the site of PEGylation can influence protein stability and aggregation. Site-specific PEGylation, which involves attaching PEG to a defined location on the protein, can help to avoid modification of regions critical for stability or function. Modifying surface-exposed, flexible regions is often preferred.
Q5: What is the role of the PEG chain length in preventing aggregation?
A5: The length of the PEG chain can influence its ability to prevent aggregation. Longer PEG chains generally provide a greater steric hindrance effect, which can more effectively shield the protein surface from intermolecular interactions and reduce the propensity for aggregation.
Logical Relationship Diagram
Caption: Logical relationships between causes, strategies, and outcomes in preventing PEGylation-induced aggregation.
References
Stability of Amino-PEG9-Amine in various pH buffers
This technical support center provides guidance on the stability of Amino-PEG9-Amine in various pH buffers, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous buffers?
A1: The ether backbone of polyethylene glycol (PEG) is generally stable. However, long-term stability can be influenced by factors such as pH, temperature, and the presence of oxygen.[1][2] For critical experiments, it is always recommended to use freshly prepared solutions.[1]
Q2: How should I store this compound solutions?
A2: For short-term storage (days to weeks), solutions can be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C.[3] To minimize degradation, solutions should be stored in the dark and purged with an inert gas like argon to remove oxygen.[2]
Q3: What is the expected stability of this compound at acidic, neutral, and basic pH?
-
Acidic pH (< 4): Moderate stability. Oxidative degradation can be a concern. It is advisable to minimize exposure time and use degassed buffers.
-
Neutral pH (6.5-7.5): Generally, this is the most stable pH range for the PEG backbone. Amine-terminated PEGs are most reactive with carbonyls in this range.
-
Basic pH (> 8): The reactivity of the primary amine groups with, for example, NHS esters increases at a more basic pH (e.g., pH 9.0). However, very high pH can increase the rate of hydrolysis of certain linkages if they are present in a conjugated molecule.
Q4: Can the pH of my this compound solution change over time?
A4: Yes. Oxidation of the PEG chain can lead to the formation of acidic byproducts like carboxylic acids, which can lower the pH of the solution over time. This is more likely to occur with prolonged storage at room temperature and exposure to light and oxygen.
Troubleshooting Guide
Q1: I am observing a decrease in the pH of my buffered this compound solution. What could be the cause?
A1: A decrease in pH is likely due to the oxidative degradation of the PEG backbone, which generates acidic impurities. To mitigate this, prepare solutions fresh, use degassed buffers, and store them protected from light at low temperatures. You can also consider using a mixed-bed ion exchange resin to remove acidic impurities from the PEG solution before adding it to your buffer system.
Q2: My conjugation reaction with this compound is giving low yields. Could the stability of the PEG be an issue?
A2: Low conjugation yields can be due to several factors. The reactivity of the primary amine groups is pH-dependent; for reactions with NHS esters, a pH of 7.4 to 9.0 is often used. If the reaction pH is too low, the amine groups will be protonated and less reactive. Conversely, if the molecule you are conjugating to the PEG is unstable at high pH, this can also reduce yield. Additionally, degradation of the this compound could lead to a lower concentration of reactive molecules. It is recommended to verify the integrity of your this compound using a suitable analytical method like HPLC if you suspect degradation.
Q3: I see unexpected peaks in my HPLC analysis of a reaction mixture containing this compound. What could they be?
A3: Unexpected peaks may represent degradation products of the PEG chain or byproducts of your reaction. Oxidative degradation can lead to a variety of species. To identify these, you can run a control sample of the this compound in the same buffer and conditions to see if the peaks appear without your other reactants.
Data Presentation
The following table summarizes the expected stability trends for amine-terminated PEGs based on general chemical principles. Note: This is illustrative data, and actual stability will depend on specific experimental conditions such as temperature, buffer composition, and the presence of catalysts. Experimental verification is highly recommended.
| pH Range | Condition | Expected Primary Degradation Pathway | Estimated Relative Stability | Recommendations |
| < 4 | Acidic | Oxidative Degradation | Moderate | Minimize exposure time. Use degassed buffers. Store at low temperatures. |
| 4 - 6 | Weakly Acidic | Oxidative Degradation | Good | Use degassed buffers. Store at low temperatures. |
| 6 - 8 | Neutral | Minimal Degradation | High | Ideal for many bioconjugation reactions. |
| 8 - 10 | Weakly Basic | Oxidative Degradation | Good | Optimal for reactions with NHS esters, but minimize reaction time. |
| > 10 | Basic | Oxidative Degradation | Moderate | Minimize exposure time. Consider performing reactions at lower temperatures. |
Experimental Protocols
Protocol: pH Stability Assessment of this compound by HPLC
This protocol outlines a forced degradation study to assess the stability of this compound under various pH conditions.
Materials:
-
This compound
-
High-purity water
-
Buffers of various pH (e.g., 0.1 M acetate buffer pH 4, 0.1 M phosphate buffer pH 7, 0.1 M borate buffer pH 9)
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water (e.g., 10 mg/mL).
-
Sample Preparation:
-
For each pH condition, mix the stock solution with the respective buffer to achieve a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the stock solution with high-purity water to the same concentration.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 4°C, room temperature, and an elevated temperature like 40°C or 60°C to accelerate degradation).
-
Protect samples from light.
-
-
Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
HPLC Analysis:
-
Analyze the aliquots by HPLC. A gradient elution may be necessary to separate the parent compound from any degradation products. An example gradient could be:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with a low percentage of B, and linearly increase to a high percentage of B over 20-30 minutes.
-
-
Monitor the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the degradation rate.
Visualizations
Caption: Workflow for pH Stability Study of this compound.
Caption: Simplified Pathway of Oxidative PEG Degradation.
References
Technical Support Center: Purification of Amino-PEG9-Amine Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Amino-PEG9-Amine conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its conjugates difficult to purify?
This compound is a hydrophilic linker with a nine-unit polyethylene glycol (PEG) chain and primary amine groups at both ends.[1][2] This structure allows it to connect two molecules or to be attached to a molecule while presenting a reactive amine group. Purification challenges arise from:
-
Product Heterogeneity : The conjugation reaction can result in a mixture of the desired conjugate, unreacted starting materials (both the PEG linker and the target molecule), and by-products such as di-conjugated species or positional isomers.[3][4]
-
PEG Properties : The PEG chain itself is polydisperse (has a distribution of lengths), which can lead to peak broadening in chromatography.[5] It also significantly increases the hydrodynamic radius of the conjugate, influencing its behavior in techniques like Size Exclusion Chromatography.
-
Amine Reactivity : The basic nature of the terminal amine groups can cause interactions with acidic stationary phases (like silica in normal-phase chromatography), leading to poor peak shape and yield loss.
Q2: What are the primary methods for purifying this compound conjugates?
The most common and effective purification methods are based on High-Performance Liquid Chromatography (HPLC). The main techniques include:
-
Reverse Phase HPLC (RP-HPLC) : Separates molecules based on hydrophobicity.
-
Size Exclusion Chromatography (SEC) : Separates molecules based on their size (hydrodynamic radius) in solution.
-
Ion Exchange Chromatography (IEX) : Separates molecules based on their net charge.
The choice of method depends on the properties of the molecule conjugated to the PEG linker (e.g., its size, charge, and hydrophobicity).
Q3: How do I remove unreacted this compound from my final product?
Removing the unreacted PEG linker is a common challenge.
-
For large conjugates (e.g., proteins, antibodies) : Size Exclusion Chromatography (SEC) is highly effective at separating the large conjugate from the much smaller, unreacted this compound linker.
-
For small molecule conjugates : If the conjugate has a significantly different charge than the diamino-PEG linker, Ion Exchange Chromatography (IEX) is a powerful tool. Since the linker has two primary amines, it will be positively charged at neutral or acidic pH, allowing it to bind strongly to a cation exchange column. RP-HPLC can also be used if the conjugate is sufficiently hydrophobic compared to the hydrophilic PEG linker.
Purification Troubleshooting Guides
Troubleshooting Workflow for Low Purity
This diagram outlines a logical approach to diagnosing and solving issues related to low purity of the final conjugate.
Caption: Troubleshooting logic for improving conjugate purity.
Reverse Phase HPLC (RP-HPLC)
Q: My conjugate peak is broad and shows significant tailing. What is the cause?
A: This is common for amine-containing compounds like this compound conjugates. The basic amine groups can interact with residual acidic silanol groups on the silica-based stationary phase, causing tailing.
-
Solution 1: Add a Mobile Phase Modifier. Add a small amount of an acid (e.g., 0.1% Trifluoroacetic Acid - TFA) or a competing base (e.g., 0.1% Triethylamine - TEA) to your mobile phase. TFA protonates the amines and masks the silanol interactions, while TEA "neutralizes" the acidic sites on the stationary phase.
-
Solution 2: Increase Column Temperature. Raising the column temperature (e.g., to 45-60 °C) can improve peak shape and reduce viscosity.
-
Solution 3: Change Stationary Phase. PEGylated molecules are often better resolved on columns with wider pores (e.g., 300 Å) and different bonded phases. For large conjugates, a C4 column may be more suitable than a C18.
Q: I cannot separate my conjugate from the unreacted (non-PEGylated) starting molecule. What should I do?
A: PEGylation significantly alters the hydrophobicity of a molecule. The conjugate should have a different retention time. If co-elution occurs, you need to optimize selectivity.
-
Solution: Adjust the Elution Gradient. Make the gradient shallower (i.e., increase the percentage of the strong organic solvent more slowly). This will increase the separation between peaks with similar hydrophobicity.
Size Exclusion Chromatography (SEC)
Q: The resolution between my desired conjugate and an aggregate is poor. How can I improve it?
A: SEC separates based on hydrodynamic radius, and aggregates will elute earlier than the desired product.
-
Solution 1: Optimize Flow Rate. Lowering the flow rate often enhances resolution.
-
Solution 2: Use Columns in Series. Connecting two SEC columns in series increases the column length, which can significantly improve the separation of species with close molecular sizes.
-
Solution 3: Check Mobile Phase Composition. Sometimes, non-ideal interactions with the column matrix can affect elution. Adding a moderate concentration of salt (e.g., 150 mM NaCl) to the mobile phase can help minimize these secondary interactions.
Q: My conjugate appears much larger on SEC than its theoretical molecular weight. Is this normal?
A: Yes, this is a well-documented phenomenon. The hydrophilic PEG chain binds a significant amount of water, creating a large hydrodynamic radius. This makes the conjugate behave as a much larger molecule in SEC than its actual molecular weight would suggest. Therefore, calibration curves based on standard proteins may not give an accurate molecular weight.
Ion Exchange Chromatography (IEX)
Q: My this compound conjugate does not bind to the cation exchange column. Why?
A: For a molecule to bind to a cation exchanger, it must have a net positive charge at the operating pH.
-
Reason 1: Incorrect Buffer pH. The pH of your loading buffer may be above the isoelectric point (pI) of your conjugate, giving it a net negative charge. The this compound linker itself is basic, but the charge of the molecule it is conjugated to will determine the overall pI of the conjugate.
-
Solution: Lower the pH of the loading buffer to at least one pH unit below the conjugate's pI.
-
-
Reason 2: High Salt Concentration. The salt concentration in your sample or loading buffer is too high, preventing the conjugate from binding to the resin by outcompeting it for binding sites.
-
Solution: Desalt your sample or dilute it with a low-salt loading buffer before applying it to the column.
-
Data and Protocols
General Purification Workflow
The diagram below illustrates a standard workflow from post-reaction workup to final analysis of an this compound conjugate.
Caption: General workflow for conjugate synthesis and purification.
Table 1: Comparison of Purification Techniques
| Parameter | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) | Reverse Phase HPLC (RP-HPLC) |
| Separation Basis | Hydrodynamic Radius (Size) | Net Charge | Hydrophobicity |
| Best For | Removing unreacted PEG; Separating aggregates. | Separating species with different charges (e.g., mono- vs di-conjugates). | High-resolution separation of isomers and impurities. |
| Common Mobile Phase | Isocratic buffer (e.g., PBS) | Buffer with salt gradient (e.g., 0-1 M NaCl) | Water/Acetonitrile gradient with modifiers (e.g., 0.1% TFA) |
| Key Challenge | Limited resolution for similar-sized molecules. | Requires conjugate to be charged; pH sensitive. | Peak tailing with basic amines; potential for denaturation. |
Protocol 1: General RP-HPLC Method
This protocol provides a starting point for purifying a small molecule-PEG9-Amine conjugate.
-
Column Selection: C18 or C4 column (300 Å pore size is recommended for larger molecules).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation: Dissolve the crude reaction mixture in a small amount of Mobile Phase A or a compatible solvent like DMSO. Filter the sample through a 0.22 µm filter.
-
Chromatography Conditions:
-
Flow Rate: 1 mL/min (for a standard 4.6 mm ID analytical column).
-
Column Temperature: 45 °C.
-
Detection: UV detection at a wavelength appropriate for your molecule (e.g., 220 nm or 280 nm).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (adjust slope based on separation needs)
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: Re-equilibration at 5% B
-
-
-
Fraction Collection: Collect fractions corresponding to the target peak and analyze for purity.
-
Post-Purification: Evaporate the solvent (e.g., by lyophilization) to recover the purified conjugate.
Protocol 2: General SEC Method
This protocol is suitable for removing unreacted PEG linker from a protein-PEG9-Amine conjugate.
-
Column Selection: Select a column with a fractionation range appropriate for your conjugate's size (e.g., a column rated for 10-500 kDa).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase such as Phosphate-Buffered Saline (PBS) at pH 7.4. Filter and degas the buffer.
-
Sample Preparation: Concentrate the crude reaction mixture if necessary. Ensure it is fully dissolved in the mobile phase.
-
Chromatography Conditions:
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5 mL/min).
-
Detection: UV detection at 280 nm for proteins.
-
Run Time: Allow sufficient time for all components, including the small unreacted PEG, to elute.
-
-
Fraction Collection: Collect the early-eluting peaks, which will contain the high molecular weight conjugate and any aggregates, while the later-eluting peaks will contain the unreacted protein and the small PEG linker.
-
Analysis: Analyze collected fractions by SDS-PAGE or LC-MS to confirm purity and identity.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound, 474082-35-4 | BroadPharm [broadpharm.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling stoichiometry in amine coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amine coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of carboxylic acids with primary amines, particularly focusing on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge in amine coupling reactions. The root cause often lies in the reaction conditions or the quality of the reagents.
-
Possible Cause: Suboptimal pH
-
Solution: The EDC/NHS coupling reaction proceeds in two steps, each with a distinct optimal pH range. The activation of the carboxyl group by EDC is most efficient in an acidic environment (pH 4.5-6.0).[1][2] The subsequent reaction of the NHS-activated intermediate with the primary amine is favored at a neutral to slightly basic pH (7.0-8.5).[1][2] For optimal results, consider a two-step protocol where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling step.[1]
-
-
Possible Cause: Inactive Reagents
-
Solution: EDC and NHS are sensitive to moisture and can hydrolyze over time, leading to a loss of activity. It is crucial to use fresh, high-quality reagents. Before use, allow the reagent vials to warm to room temperature to prevent condensation. Prepare EDC and NHS solutions immediately before use and do not store them for extended periods.
-
-
Possible Cause: Competing Side Reactions
-
Solution: The primary side reaction is the hydrolysis of the O-acylisourea intermediate or the NHS ester, which regenerates the starting carboxylic acid. To minimize hydrolysis, add NHS to the reaction, as it converts the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester. However, the NHS ester is also susceptible to hydrolysis, especially at higher pH values. Therefore, the coupling reaction should be performed promptly after the activation step.
-
-
Possible Cause: Inappropriate Buffer
-
Solution: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reactants and should be avoided. For the activation step, non-amine and non-carboxylate buffers like MES (2-(N-morpholino)ethanesulfonic acid) are recommended. For the coupling step, phosphate-buffered saline (PBS) is a suitable choice.
-
Issue 2: Formation of Side Products
The formation of unintended products can complicate purification and reduce the yield of the desired amide.
-
Possible Cause: N-acylurea Formation
-
Solution: A common side product is the formation of an N-acylurea, which can be difficult to remove. This is more likely to occur with carboxyl groups located in hydrophobic environments. The addition of NHS can help to suppress this side reaction by converting the reactive O-acylisourea intermediate into the more stable NHS ester.
-
-
Possible Cause: Bis-sulfonylation (in sulfonylation reactions)
-
Solution: When working with primary amines in sulfonylation reactions, using an excess of the sulfonyl chloride can lead to the formation of a bis-sulfonylated byproduct. To avoid this, carefully control the stoichiometry and use no more than one equivalent of the sulfonyl chloride relative to the primary amine. Slow, dropwise addition of the sulfonyl chloride to the amine solution can also minimize this side reaction.
-
Issue 3: Purification Challenges
Separating the desired product from unreacted starting materials, reagents, and byproducts is a critical final step.
-
Solution: Common purification techniques for amide coupling products include:
-
Aqueous Workup: Quenching the reaction with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent, can remove water-soluble reagents and byproducts.
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities based on their different polarities.
-
Recrystallization: For solid products, recrystallization can be a powerful purification technique.
-
Dialysis or Desalting Columns: When working with biomolecules like proteins, these methods are used to remove excess reagents and byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for an EDC/NHS coupling reaction?
A1: The optimal stoichiometry can vary depending on the specific reactants and conditions. However, a common starting point is to use a slight excess of the coupling reagents. For example, a molar ratio of 1:1.2:1.2 for the carboxylic acid, coupling reagent (e.g., HATU), and amine can be effective. For EDC/NHS chemistry, a molar excess of both EDC and NHS relative to the carboxyl groups is often used. It is recommended to empirically optimize the stoichiometry for each specific reaction to maximize yield and minimize side products.
Q2: What is the recommended order of addition for the reagents?
A2: For uronium-based coupling reagents like HOTU and HATU, a pre-activation step is highly recommended. This involves dissolving the carboxylic acid in an anhydrous aprotic solvent, adding a non-nucleophilic base, and then adding the coupling reagent. This mixture is stirred for a few minutes to allow for the formation of the activated ester before the amine is added. This procedure helps to avoid side reactions and improve the overall yield.
Q3: How can I monitor the progress of my amine coupling reaction?
A3: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the identity and relative abundance of reactants, products, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction and characterize the final product.
Q4: What are some alternatives to EDC/NHS for amine coupling?
A4: While EDC/NHS is widely used, other coupling reagents may be more suitable for specific applications:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent known for fast reaction times and high yields, especially for challenging couplings.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOTU (O-(Ethyl cyano(hydroxyimino)acetato)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Other effective uronium-based reagents.
-
DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide): Carbodiimide reagents commonly used in organic synthesis. DCC is not water-soluble, making it suitable for non-aqueous reactions.
Data and Protocols
Table 1: Recommended pH Ranges for EDC/NHS Coupling
| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| Carboxyl Activation | 4.5 - 6.0 | MES | Tris, Glycine, Acetate |
| Amine Coupling | 7.0 - 8.5 | PBS, Borate, Bicarbonate | Tris, Glycine |
Table 2: Common Coupling Reagents and Their Characteristics
| Reagent | Class | Key Features |
| EDC | Carbodiimide | Water-soluble, zero-length crosslinker. |
| DCC | Carbodiimide | Water-insoluble, used in organic synthesis. |
| HATU | Uronium | High reactivity, fast reactions, good for difficult couplings. |
| HBTU | Uronium | Efficient coupling reagent. |
| HOTU | Uronium | High reactivity, water-soluble byproducts. |
Experimental Protocol: General Two-Step EDC/NHS Coupling
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Solution (e.g., 1 M Ethanolamine or Hydroxylamine, pH 8.5)
-
Desalting column or dialysis equipment
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule in Activation Buffer. b. Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. c. Add a molar excess of EDC and NHS to the carboxylic acid solution. A typical starting point is a 2-5 fold molar excess of each. d. Incubate the reaction for 15-30 minutes at room temperature.
-
Removal of Excess Reagents (Optional but Recommended): a. To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
Coupling with Amine: a. Immediately add the amine-containing molecule to the activated carboxylic acid solution. If a desalting step was performed, the activated molecule will already be in the Coupling Buffer. If not, adjust the pH of the reaction mixture to 7.2-8.0. b. Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: a. To block any unreacted NHS-esters, add a quenching solution such as ethanolamine or hydroxylamine. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted molecules and byproducts.
Visualizations
Caption: Troubleshooting workflow for amine coupling reactions.
Caption: Mechanism of EDC/NHS mediated amine coupling.
Caption: Decision tree for selecting an amine coupling reagent.
References
Technical Support Center: Bioconjugation with Amine-Reactive PEGs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during bioconjugation with amine-reactive polyethylene glycol (PEG) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using amine-reactive PEGs?
A1: The most prevalent side reactions include the hydrolysis of the activated PEG ester, non-specific reactions with other amino acid residues, steric hindrance leading to loss of bioactivity, protein aggregation, and unintended crosslinking when using bifunctional PEGs.[1][2]
Q2: How does pH affect the efficiency of my amine-PEGylation reaction?
A2: pH is a critical parameter. While the reaction of N-hydroxysuccinimide (NHS) esters with primary amines is more efficient at alkaline pH (7.2-8.5), the competing hydrolysis of the NHS ester also accelerates significantly at higher pH values.[1][3][4] This can lead to lower conjugation yields. For example, the half-life of an NHS ester can decrease from hours at pH 7.0 to minutes at pH 8.6.
Q3: Can NHS-ester activated PEGs react with amino acids other than lysine?
A3: While NHS esters are highly reactive towards the primary amines of lysine residues and the N-terminus, side reactions can occur with other nucleophilic amino acid side chains. Under certain conditions, residues such as serine, threonine, and tyrosine have demonstrated reactivity, which is influenced by factors like pH and the local protein environment.
Q4: What is the difference between N-acylation and N-alkylation in amine PEGylation?
A4: N-acylation, typically achieved with NHS-ester activated PEGs, results in a stable amide bond and the loss of the primary amine's positive charge. N-alkylation, often performed using PEG aldehydes via reductive amination, forms a secondary amine linkage while preserving the positive charge of the original amino group. The choice between these methods can be crucial for maintaining the biological activity of the protein.
Q5: My protein is aggregating after PEGylation. What could be the cause and how can I prevent it?
A5: Aggregation can be triggered by conformational changes in the protein during the conjugation process, high protein concentrations, or suboptimal buffer conditions. While PEGylation can sometimes improve protein solubility, the process itself can lead to aggregation. To mitigate this, you can screen different buffer conditions (e.g., pH, ionic strength), include stabilizing excipients like arginine, or perform the reaction at a lower temperature. Using hydrophilic PEG linkers is also known to enhance the solubility and stability of the conjugate.
Troubleshooting Guides
Problem 1: Low PEGylation Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Hydrolysis of Activated PEG | Optimize the reaction pH to balance amidation and hydrolysis. A pH range of 7.2-8.0 is a good starting point. Use freshly prepared or properly stored PEG reagents to avoid using already hydrolyzed material. |
| Incorrect Buffer Composition | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for the activated PEG. Opt for amine-free buffers like phosphate-buffered saline (PBS) or HEPES. |
| Low Protein Concentration | Reactions in dilute protein solutions can be inefficient. If possible, increase the concentration of your target protein to 1-10 mg/mL. |
| Inadequate Molar Ratio of PEG | Increase the molar excess of the PEG reagent to the protein. A 5- to 20-fold molar excess is a common starting point. |
| Poor Quality of PEG Reagent | Use high-purity PEG reagents from a reputable supplier to avoid side products from impurities. |
A troubleshooting workflow for low conjugation yield is illustrated below.
Problem 2: Loss of Biological Activity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Steric Hindrance at Active Site | The PEG chain may be physically blocking the protein's active or binding site. Try using a smaller PEG molecule or a PEG with a different architecture (e.g., branched vs. linear) to alter the shielding effect. Site-specific PEGylation, away from the active site, can also preserve activity. |
| Modification of Critical Residues | A lysine residue essential for the protein's function may have been modified. Consider site-directed mutagenesis to replace the critical lysine with an arginine, which is less reactive, or use site-specific conjugation methods. |
| Conformational Changes | The conjugation process may have altered the protein's tertiary structure. Analyze the conjugate using techniques like circular dichroism to assess conformational changes. |
| Charge Neutralization | Acylation of primary amines neutralizes their positive charge, which might be important for activity. Consider using reductive alkylation with a PEG aldehyde to preserve the positive charge. |
The diagram below illustrates key strategies to maintain biological activity during PEGylation.
Problem 3: Formation of Crosslinked Products
Possible Causes & Solutions
| Cause | Recommended Solution |
| Use of Bifunctional PEGs | Homobifunctional PEGs (e.g., NHS-PEG-NHS) can lead to both intramolecular and intermolecular crosslinking. |
| High Reactant Concentrations | High concentrations of both the protein and the bifunctional PEG can favor intermolecular crosslinking. |
| Solution | To avoid crosslinking, use a monofunctional PEG (e.g., mPEG-NHS). If a bifunctional PEG is required for your application, carefully control the stoichiometry and consider using a heterobifunctional PEG in a sequential reaction to gain better control over the conjugation. Running the reaction at lower concentrations can also reduce intermolecular crosslinking. |
The following diagram illustrates the competition between desired conjugation and hydrolysis.
Quantitative Data Summary
Table 1: pH-Dependent Half-life of NHS Esters
This table summarizes the approximate half-life of NHS esters at different pH values, illustrating the competition between the desired amidation reaction and the side reaction of hydrolysis.
| pH | Temperature (°C) | Approximate Half-life | Implication for PEGylation |
| 7.0 | 4 | 4-5 hours | Slower amidation but minimal hydrolysis. |
| 7.4 | Ambient | > 2 hours | A good compromise for many proteins. |
| 8.5 | 4 | ~10 minutes | Rapid amidation but also very rapid hydrolysis. |
| 9.0 | Ambient | < 9 minutes | Very high rate of hydrolysis, likely leading to low yield. |
Key Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with mPEG-NHS Ester
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
mPEG-NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL. Ensure any buffers containing primary amines (like Tris) are completely removed.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the dissolved mPEG-NHS ester to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may vary depending on the protein.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted mPEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy or other methods to determine the degree of PEGylation.
Protocol 2: Analysis of PEGylation Degree by SDS-PAGE
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
SDS-PAGE gels and running buffer
-
Loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare samples of the unmodified protein and the purified PEGylated protein at the same concentration.
-
Mix the samples with loading buffer and heat if required by your standard protocol.
-
Load the samples, including the molecular weight marker, onto the SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Compare the bands of the PEGylated protein to the unmodified control. The PEGylated protein will show a significant increase in apparent molecular weight. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.). A smear rather than a distinct band can suggest heterogeneity in the PEGylation.
References
Technical Support Center: Purification of PEGylated Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Amino-PEG9-Amine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
The primary challenges in purifying PEGylated molecules include:
-
Separation of the PEGylated product from the unreacted PEG linker: Due to the hydrophilic nature and flexible chain of the PEG linker, it can be challenging to achieve a clean separation from the desired product.
-
Resolution of different PEGylated species: In instances of multiple reactive sites on the target molecule, it may be difficult to separate mono-, di-, or multi-PEGylated products from each other.
-
Removal of reaction byproducts: The conjugation chemistry used can result in various byproducts that also need to be removed during purification.
-
Product stability: The PEGylated product may be sensitive to the pH, temperature, or solvents used during the purification process.
Q2: Which purification techniques are most effective for removing unreacted this compound?
The most effective methods for removing unreacted this compound are based on differences in size, charge, or hydrophobicity between the PEG linker and the PEGylated product. The most common techniques include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is very effective at removing small molecules like unreacted PEG linkers from larger PEGylated products.[]
-
Dialysis/Ultrafiltration: These techniques use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules of different sizes.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since the addition of a PEG chain can shield the charges on a molecule's surface, IEX can be used to separate the PEGylated product from the unreacted, charged starting material.[][2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. It is a powerful technique for purifying and analyzing PEGylated products.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process to remove unreacted this compound.
Issue 1: Incomplete removal of unreacted this compound.
-
Symptom: Analysis of the purified product (e.g., by HPLC or MS) shows a significant peak corresponding to the unreacted this compound.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Purification Method | The selected method may not have sufficient resolution to separate the unreacted PEG from the product. Consider switching to a different technique. For example, if dialysis with a high MWCO membrane fails, try SEC or RP-HPLC. |
| Suboptimal Chromatography Conditions | For SEC, ensure the column has the appropriate pore size for the molecules being separated. For IEX, optimize the salt gradient and pH of the buffers. For RP-HPLC, adjust the organic solvent gradient and consider a different column (e.g., C8 instead of C18).[3] |
| Incorrect MWCO for Dialysis/Ultrafiltration | The Molecular Weight Cutoff (MWCO) of the membrane may be too high, allowing the product to pass through, or too close to the molecular weight of the PEG linker, hindering its removal. Select a membrane with an MWCO that is significantly larger than the this compound (MW: 456.58 g/mol ) but smaller than your PEGylated product. |
| Insufficient Equilibration or Washing | In chromatography, ensure the column is fully equilibrated before sample loading and that a sufficient volume of wash buffer is used to remove all unbound material. |
Issue 2: Low recovery of the PEGylated product.
-
Symptom: The yield of the purified PEGylated product is significantly lower than expected.
-
Possible Causes & Solutions:
| Cause | Solution |
| Non-specific Binding to Chromatography Resin or Membrane | The PEGylated product may be adsorbing to the purification matrix. For chromatography, try adding a small amount of an organic modifier or a non-ionic detergent to the buffers. For dialysis/ultrafiltration, select a membrane material known for low protein/molecule binding (e.g., regenerated cellulose). |
| Product Precipitation | The PEGylated product may be precipitating in the buffers used for purification. Check the solubility of your product in the chosen buffers and adjust the pH or ionic strength if necessary. |
| Product Degradation | The PEGylated product may be unstable under the purification conditions (e.g., pH, temperature). Assess the stability of your product and consider using milder conditions or a faster purification method. |
Issue 3: Presence of unexpected peaks in the final product.
-
Symptom: Analysis of the purified product shows additional, unidentified peaks.
-
Possible Causes & Solutions:
| Cause | Solution |
| Reaction Byproducts | The conjugation reaction may have produced side products. Use techniques like LC-MS to identify these impurities and optimize the reaction conditions to minimize their formation. |
| Product Aggregation | The PEGylated product may be forming aggregates. Analyze the sample by size-exclusion chromatography to detect aggregates. If present, try to optimize the buffer conditions (e.g., pH, ionic strength, additives) to prevent aggregation. |
| Contaminants from Reagents or Solvents | Ensure the use of high-purity reagents and solvents. Run blank gradients in your chromatography system to check for any system-related peaks. |
Purification Method Selection
The choice of purification method will depend on the size and properties of your target molecule, the scale of your reaction, and the required purity of the final product. The following flowchart can guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Quantitative Data Summary
The efficiency of each purification method can vary depending on the specific characteristics of the PEGylated product. The following table provides a general comparison.
| Purification Method | Typical Purity | Typical Recovery | Throughput | Key Advantages |
| Size-Exclusion Chromatography (SEC) | >95% | 80-95% | Low to Medium | Excellent for removing small molecules, mild conditions. |
| Dialysis / Ultrafiltration | 90-98% | >90% | High | Simple, scalable, good for buffer exchange. |
| Ion-Exchange Chromatography (IEX) | >98% | 70-90% | Medium | High resolution, can separate by degree of PEGylation. |
| Reverse-Phase HPLC (RP-HPLC) | >99% | 60-85% | Low | Very high resolution, excellent for analytical purposes. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size-Exclusion Chromatography (Desalting Column)
This protocol is suitable for the rapid removal of the small this compound linker from a much larger PEGylated product.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Elution buffer (compatible with your product, e.g., PBS)
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the elution buffer. This removes any storage solution and ensures the column is conditioned for the separation.
-
Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. The sample volume should ideally be between 10-30% of the total column bed volume for optimal separation.
-
Elution: Once the sample has entered the column bed, add the elution buffer to the top of the column. Begin collecting fractions immediately. The larger PEGylated product will elute first in the void volume, while the smaller, unreacted this compound will be retained in the pores of the resin and elute later.
-
Fraction Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy or HPLC) to identify the fractions containing the purified product. Pool the desired fractions.
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is effective for removing small molecules from a solution of larger molecules.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1 kDa)
-
Large volume of dialysis buffer (compatible with your product)
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold dialysis buffer (typically 100-1000 times the sample volume). Stir the buffer gently on a stir plate.
-
Buffer Changes: Perform several buffer changes to ensure complete removal of the unreacted PEG linker. A typical schedule is to change the buffer after 2-4 hours, then again after another 2-4 hours, and finally, let it dialyze overnight.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The sample is now purified from the small molecular weight contaminants.
Protocol 3: Purification using Reverse-Phase HPLC (RP-HPLC)
This protocol provides high-resolution separation based on hydrophobicity.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C18 or C8)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
System Equilibration: Equilibrate the HPLC system and the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: Inject the reaction mixture onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. The more hydrophobic PEGylated product will be retained longer on the column than the more polar, unreacted this compound. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest as they elute from the column.
-
Analysis and Pooling: Analyze the collected fractions to identify those containing the pure product. Pool the desired fractions and remove the solvent (e.g., by lyophilization).
References
Optimizing reaction conditions for coupling to carboxylic acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in amide bond formation from carboxylic acids. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses the most common problems encountered during carboxylic acid coupling reactions and offers systematic solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield of the desired amide. What are the potential causes and how can I improve it?
Answer: Low yields are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Reagent Quality and Stability:
-
Moisture Sensitivity: Many coupling reagents, especially carbodiimides like EDC and uronium salts like HATU, are sensitive to moisture.[3] Ensure reagents are stored in a desiccator at -20°C and allowed to warm to room temperature before opening to prevent condensation.[3] Use fresh, high-quality reagents.
-
Starting Material Purity: Impurities in the carboxylic acid or amine can interfere with the reaction. Ensure starting materials are pure and, critically, anhydrous.[1]
-
-
Sub-optimal Reaction Conditions:
-
Ineffective Activation: The chosen coupling reagent may not be potent enough for your specific substrates, particularly with sterically hindered acids or electron-deficient amines. Consider switching to a more powerful reagent like HATU or COMU for challenging couplings.
-
Hydrolysis of Intermediates: The activated carboxylic acid intermediate is highly susceptible to hydrolysis if water is present in the reaction. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Poor Solubility: If reactants are not fully dissolved, the reaction rate will be severely limited. Choose a solvent in which all components are soluble. Common choices include anhydrous DMF, DCM, or THF.
-
Temperature: The optimal temperature can vary. While many couplings work well between 0 °C and room temperature, sterically hindered substrates may require gentle heating. Conversely, cooling can help suppress side reactions. It is often recommended to start at 0 °C and monitor the reaction's progress.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction by TLC or LC-MS to determine the optimal time and ensure it has gone to completion.
-
-
Stoichiometry and Order of Addition:
-
Incorrect Stoichiometry: The ratio of reactants is crucial. A common starting point is a slight excess of the amine and coupling reagent relative to the carboxylic acid (e.g., 1:1.1:1.1 of Acid:Amine:Coupling Reagent).
-
Pre-activation: For many reagents like HATU, pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine is the most effective method. This prevents the coupling reagent from reacting with the amine.
-
Issue 2: Presence of Side Products and Impurities
Question: My reaction is producing significant side products, complicating purification. What are these byproducts and how can I prevent them?
Answer: Side reactions can compete with the desired amide formation, reducing yield and purity.
-
Racemization:
-
Cause: This is a major concern when using chiral carboxylic acids, such as amino acids. The activation process can lead to the formation of an oxazolone intermediate, which is prone to racemization (loss of stereochemical integrity).
-
Prevention:
-
Use coupling additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These reagents form active esters that are less susceptible to racemization.
-
Select coupling reagents known for low racemization rates, such as HATU or COMU.
-
Avoid excessive amounts of strong tertiary amine bases (e.g., triethylamine) and high reaction temperatures, as these conditions promote racemization. The weaker base N,N-diisopropylethylamine (DIPEA) is often preferred.
-
-
-
N-Acylurea Formation (with Carbodiimides):
-
Cause: The highly reactive O-acylisourea intermediate formed with carbodiimides (DCC, EDC) can rearrange into a stable, unreactive N-acylurea byproduct, which terminates the reaction for that molecule.
-
Prevention: Add HOBt or N-hydroxysuccinimide (NHS). These additives "trap" the O-acylisourea by converting it into a more stable active ester, which then reacts with the amine, minimizing the rearrangement.
-
-
Guanidinylation of the Amine (with HATU/HBTU):
-
Cause: Excess uronium-based coupling reagents can react with the free N-terminus of the amine, adding a guanidinium group and capping the chain.
-
Prevention: Use a slight excess or stoichiometric amount of the coupling reagent relative to the carboxylic acid. Avoid prolonged pre-activation times before adding the amine.
-
-
Dicyclohexylurea (DCU) Precipitation:
-
Issue: When using dicyclohexylcarbodiimide (DCC), the byproduct DCU is a white solid that is notoriously insoluble in most organic solvents.
-
Solution: This is often an advantage in solution-phase synthesis, as the majority of the DCU can be simply removed by filtering the reaction mixture before work-up. If diisopropylcarbodiimide (DIC) is used, the corresponding urea byproduct is more soluble and is typically removed during the aqueous work-up or chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an EDC/NHS coupling reaction?
A1: The EDC/NHS reaction involves two steps with different optimal pH ranges.
-
Step 1: Carboxylic Acid Activation: The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically pH 4.5-6.0 . MES buffer is a common choice for this step as it does not contain competing amines or carboxylates.
-
Step 2: Amine Coupling: The reaction of the NHS-activated ester with the primary amine is most efficient at a physiological to slightly basic pH, from pH 7.0 to 8.5 . Phosphate-buffered saline (PBS) or borate buffers are frequently used for this stage. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete in the reaction.
Q2: How do I choose the right coupling reagent?
A2: The choice depends on the complexity of your substrates, budget, and scale.
-
Carbodiimides (EDC, DCC, DIC): These are cost-effective and widely used. EDC is water-soluble, making it suitable for biochemical applications, while DCC and DIC are used in organic solvents. Their main drawback is the risk of racemization, often requiring additives like HOBt or NHS.
-
Phosphonium Reagents (BOP, PyBOP): These offer high coupling efficiency with a lower risk of racemization than carbodiimides. They are often used for more difficult couplings.
-
Aminium/Uronium Reagents (HATU, HBTU, HCTU, COMU): These are among the most efficient and rapid coupling reagents, providing excellent yields with minimal side reactions, especially for sterically hindered or complex substrates. HATU is particularly noted for its ability to suppress racemization.
Q3: What is the best solvent for amide coupling reactions?
A3: The ideal solvent must dissolve all reactants and be anhydrous (dry).
-
Common Solvents: Dipolar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are the most common choices due to their excellent solubilizing ability. Tetrahydrofuran (THF) is also used.
-
Green Alternatives: Due to toxicity and environmental concerns associated with DMF and DCM, greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate are being explored as viable alternatives.
Q4: Is a base always necessary for amide coupling?
A4: A non-nucleophilic organic base is typically required. Its primary roles are to deprotonate the amine's ammonium salt (if it's a salt) to generate the free, nucleophilic amine and to neutralize any acidic byproducts formed during the reaction. Common choices include DIPEA or triethylamine (TEA). However, using the minimum amount necessary is crucial, as excess base can promote side reactions like racemization.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages | Common Applications |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available. | High risk of racemization without additives, formation of insoluble urea byproducts (DCC). | Routine amide synthesis, bioconjugation (EDC). |
| Phosphonium Salts | BOP, PyBOP | High efficiency, low racemization risk. | More expensive, byproducts can be difficult to remove. | Difficult couplings, synthesis of complex peptides. |
| Aminium/Uronium Salts | HATU, HBTU, COMU | Very high efficiency, fast reaction times, very low racemization. | Higher cost, can react with free amines if not used correctly. | Sterically hindered couplings, solid-phase peptide synthesis. |
Table 2: Typical Reaction Parameters for EDC/NHS Coupling
| Parameter | Recommended Value | Notes |
| Stoichiometry (Acid:EDC:NHS) | 1 : 1.1-1.5 : 1.1-1.2 | A slight excess of coupling reagents is typical. |
| Activation pH | 4.5 - 6.0 (MES Buffer) | Optimal for forming the O-acylisourea intermediate. |
| Coupling pH | 7.0 - 8.5 (PBS, Borate Buffer) | Optimal for the amine to attack the NHS-ester. |
| Activation Time | 15 - 30 minutes | Time for EDC/NHS to activate the carboxylic acid. |
| Coupling Time | 1 - 24 hours | Varies greatly depending on the substrates. Monitor by TLC/LC-MS. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can reduce hydrolysis of the active ester. |
Table 3: Typical Reaction Parameters for HATU Coupling
| Parameter | Recommended Value | Notes |
| Stoichiometry (Acid:HATU:Amine:Base) | 1 : 0.95-1.1 : 1.1 : 2-3 | Using slightly less HATU than acid can prevent side reactions. DIPEA is the common base. |
| Solvent | Anhydrous DMF, DCM | Must be high purity and dry. |
| Pre-activation Time | 5 - 15 minutes | Mix acid, HATU, and base before adding the amine. |
| Coupling Time | 30 minutes - 12 hours | HATU reactions are typically fast. Monitor by TLC/LC-MS. |
| Temperature | 0 °C to Room Temperature | Room temperature is sufficient for most reactions. |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
-
Dissolve the carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents) in the same anhydrous solvent.
-
Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up to remove water-soluble byproducts and excess reagents.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for HATU Coupling
-
Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) followed by DIPEA (2-3 equivalents).
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 30-60 minutes, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
References
Technical Support Center: The Impact of PEG Linker Flexibility on Conjugate Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Polyethylene Glycol (PEG) linker flexibility on the activity of bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a bioconjugate?
A1: A PEG linker is a synthetic polymer composed of repeating ethylene glycol units that serves as a flexible spacer to connect a payload (e.g., a drug, a fluorescent dye) to a biomolecule (e.g., an antibody, protein, or peptide).[1] Its primary roles include:
-
Enhancing Solubility: PEG's hydrophilic nature improves the solubility of hydrophobic payloads, preventing aggregation and improving formulation stability.[][3]
-
Prolonging Circulation Half-Life: The PEG chain creates a hydrophilic shield around the conjugate, which can reduce renal clearance and protect it from enzymatic degradation, thereby extending its time in circulation.[][3]
-
Reducing Immunogenicity: PEGylation can mask antigenic sites on the biomolecule, potentially reducing the immune response against the conjugate.
-
Providing Spatial Separation: The linker provides distance between the biomolecule and the payload, which can be crucial for maintaining the biological activity of both components.
Q2: How does PEG linker flexibility affect the activity of an antibody-drug conjugate (ADC)?
A2: The flexibility of a PEG linker, largely determined by its length and composition, significantly influences an ADC's therapeutic efficacy. Flexible linkers, often composed of glycine-serine repeats, allow for greater conformational freedom. This can be advantageous for:
-
Improved Target Binding: A flexible linker may allow the antibody to bind its target antigen with less steric hindrance from the payload.
-
Enhanced Payload Efficacy: Flexibility can facilitate the payload's interaction with its intracellular target upon release.
Conversely, a lack of rigidity can sometimes lead to inefficient separation of the antibody and drug domains, potentially causing interference.
Q3: What is the difference between a flexible and a rigid linker?
A3:
-
Flexible Linkers: These are typically composed of sequences rich in small, polar amino acids like glycine and serine (e.g., (Gly-Gly-Gly-Gly-Ser)n). They provide a high degree of movement and are often used when the conjugated domains need to interact or move freely.
-
Rigid Linkers: These linkers often incorporate proline-rich sequences or alpha-helical structures (e.g., (EAAAK)n) to create a more defined, stiff connection between the biomolecule and the payload. They are used to maintain a fixed distance and orientation, which can be critical for preventing steric hindrance and preserving the independent function of each component.
Q4: Can the length of the PEG linker impact the cytotoxicity of an ADC?
A4: Yes, the length of the PEG linker can have a significant impact on the in vitro and in vivo activity of an ADC. While longer PEG chains generally improve pharmacokinetic properties, they can sometimes lead to a decrease in in vitro cytotoxicity. This is often a trade-off that needs to be empirically determined for each specific ADC. For instance, one study showed that increasing the PEG chain length from 4 kDa to 10 kDa in an affibody-drug conjugate resulted in a 22-fold reduction in in vitro cytotoxicity, but the longer circulation half-life of the 10 kDa PEG conjugate led to better overall tumor therapeutic ability in an animal model.
Q5: What are some common problems encountered when working with PEGylated conjugates?
A5: Researchers may encounter several challenges during the synthesis and characterization of PEGylated conjugates:
-
Loss of Biological Activity: The PEG chain can sterically hinder the binding site of the protein or antibody, leading to reduced activity.
-
Heterogeneity of the Conjugate: Achieving a homogenous product with a specific drug-to-antibody ratio (DAR) can be challenging, especially with non-site-specific conjugation methods.
-
Immunogenicity of PEG: Although generally considered non-immunogenic, there have been reports of anti-PEG antibodies, which can lead to accelerated clearance and potential hypersensitivity reactions.
-
Increased Viscosity: PEGylation can lead to a significant increase in the viscosity of the conjugate solution, which can pose challenges for formulation and administration.
-
Instability and Aggregation: Hydrophobic payloads can lead to aggregation, and while PEGylation helps mitigate this, improper linker design can still result in unstable conjugates.
Troubleshooting Guides
Issue 1: Reduced Biological Activity of the Conjugate After PEGylation
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The PEG chain is blocking the active or binding site of the biomolecule. | 1. Vary PEG Linker Length: Test a range of PEG linker lengths. A shorter linker might reduce steric hindrance, while a longer one could provide more distance between the PEG and the active site. 2. Change Conjugation Site: If possible, move the conjugation site to a region of the biomolecule that is distal to the active or binding site. 3. Use a Branched PEG: Branched PEGs can sometimes offer better shielding with less direct interference with the active site compared to linear PEGs of the same molecular weight. |
| Conformational Changes: The conjugation process or the PEG itself has altered the protein's conformation. | 1. Analyze Secondary and Tertiary Structure: Use techniques like circular dichroism (CD) spectroscopy to assess if the protein's secondary structure has been altered. 2. Optimize Reaction Conditions: Modify conjugation reaction parameters such as pH, temperature, and buffer composition to minimize protein denaturation. |
Issue 2: Poor Pharmacokinetics (e.g., Rapid Clearance) of the Conjugate
| Possible Cause | Troubleshooting Step |
| Insufficient PEG Shielding: The PEG chain is too short to effectively protect the conjugate from clearance mechanisms. | 1. Increase PEG Molecular Weight: Use a longer PEG linker to increase the hydrodynamic radius of the conjugate, which can reduce renal clearance. 2. Increase PEG Density: For molecules with multiple conjugation sites, increasing the number of attached PEG chains can enhance the shielding effect. |
| Hydrophobic Payload-driven Clearance: The hydrophobicity of the drug is causing rapid clearance. | 1. Incorporate a more hydrophilic linker: Utilize a longer or branched PEG linker to better mask the hydrophobicity of the payload. |
| Anti-PEG Antibodies: Pre-existing or induced anti-PEG antibodies are leading to rapid clearance. | 1. Screen for Anti-PEG Antibodies: Before in vivo studies, screen animal models for pre-existing anti-PEG antibodies. 2. Consider Alternative Polymers: If anti-PEG immunogenicity is a persistent issue, explore alternative hydrophilic polymers. |
Issue 3: Low Conjugation Efficiency or Heterogeneous Product
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer components are not ideal for the conjugation chemistry. | 1. Optimize Reaction Parameters: Systematically vary the pH, temperature, and reaction time to find the optimal conditions for your specific biomolecule and linker. 2. Buffer Exchange: Ensure the biomolecule is in a buffer that is compatible with the conjugation chemistry and free of interfering substances (e.g., primary amines for NHS ester reactions). |
| Inactive Reagents: The PEG linker or other reagents have degraded. | 1. Use Fresh Reagents: Prepare fresh solutions of reagents before each conjugation. 2. Proper Storage: Store reactive PEG linkers according to the manufacturer's instructions, typically under inert gas and protected from moisture. |
| Non-specific Conjugation: The linker is reacting with multiple sites on the biomolecule. | 1. Use Site-Specific Conjugation Chemistries: Employ methods that target specific amino acids (e.g., engineered cysteines) or use enzymatic ligation to achieve a more homogeneous product. 2. Purification: Utilize chromatography techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to separate conjugates with different drug-to-antibody ratios. |
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| Linker Type | Molecular Weight | Half-life Extension (fold change) | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Reference |
| No PEG | - | 1 | 1x | Baseline | |
| PEG4K | 4 kDa | 2.5 | 4.5x higher than no PEG | Improved | |
| PEG10K | 10 kDa | 11.2 | 22x higher than no PEG | Most effective | |
| mPEG24 | ~1.1 kDa | Prolonged | Not specified | Maximum tumor suppression |
Table 2: Comparison of Flexible vs. Rigid Linkers in Fusion Proteins
| Fusion Protein | Linker Type | Linker Sequence | Expression Yield | Thermal Stability (Tm) | Biological Activity | Reference |
| Bifunctional β-glucanase-xylanase | Flexible | (Gly4Ser)3 | - | - | Improved over direct fusion | |
| Bifunctional β-glucanase-xylanase | Rigid | (EAAAK)3 | - | Higher than flexible linker | Higher than flexible linker | |
| Tf-G-CSF | Flexible | (GGGGS)3 | Failed expression | - | - |
Experimental Protocols
Protocol 1: General Procedure for ADC Synthesis via Thiol-Maleimide Conjugation
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the interchain disulfide bonds. The molar excess of the reducing agent will determine the number of free thiols generated and thus the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Remove the excess reducing agent using a desalting column or tangential flow filtration.
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-functionalized PEG-drug linker in a suitable organic co-solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution. The molar excess of the drug-linker will also influence the final DAR.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours or overnight), protected from light.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
-
Alternatively, hydrophobic interaction chromatography (HIC) can be used to separate ADCs with different DARs.
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer.
-
Determine the DAR using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
Confirm the identity and purity of the conjugate using SDS-PAGE and mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Culture cancer cell lines expressing the target antigen in the appropriate growth medium.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the ADCs with different PEG linker flexibilities in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the ADC dilutions. Include untreated cells as a negative control and a non-targeting ADC as a specificity control.
-
-
Incubation:
-
Incubate the treated cells for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Measure cell viability using a colorimetric or fluorometric assay such as MTT, XTT, or CellTiter-Glo.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each ADC.
-
Visualizations
Caption: A typical experimental workflow for ADC synthesis and evaluation.
Caption: Impact of PEG linker flexibility on conjugate properties and outcome.
References
Navigating the Complexities of Scaling Up Pegylation Reactions: A Technical Support Center
For researchers, scientists, and drug development professionals, scaling up pegylation reactions from the laboratory bench to industrial production presents a unique set of challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this critical phase.
Troubleshooting Guide: Overcoming Common Hurdles in Pegylation Scale-Up
This guide addresses specific problems that can arise during the scaling up of pegylation reactions, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Pegylation Yield | Incomplete Activation of PEG: The activating group (e.g., NHS ester) may have hydrolyzed before reacting with the protein.[1] Incorrect Reaction pH: The pH may not be optimal for the specific conjugation chemistry. For NHS esters, the reaction with primary amines is most efficient at a pH of 7-9.[2] Suboptimal Molar Ratio: An insufficient molar excess of activated PEG to protein can lead to incomplete conjugation.[3][4] Steric Hindrance: The target amino acid residues on the protein may be inaccessible to the PEG reagent. Protein Instability: The protein may be denatured or aggregated under the reaction conditions.[1] | - Use freshly prepared or properly stored activated PEG. - Verify the pH of the reaction buffer and adjust as necessary for the specific PEG derivative. - Systematically increase the molar ratio of activated PEG to protein to find the optimal balance. - Consider using a different PEGylation chemistry targeting more accessible sites or a longer, more flexible PEG linker. - Optimize reaction conditions (e.g., lower temperature) to maintain protein stability. |
| Protein Aggregation/Precipitation | Cross-linking: Di-activated PEGs can link multiple protein molecules together. High Protein Concentration: Increased intermolecular interactions at high concentrations can promote aggregation. Unfavorable Buffer Conditions: The buffer composition may not be suitable for maintaining protein solubility during the reaction. | - Ensure the use of mono-activated PEG if only single PEG chain attachment is desired. - Reduce the protein concentration in the reaction mixture. - Screen different buffer systems to identify one that enhances protein stability and solubility. |
| High Polydispersity (Mixture of mono-, di-, and multi-pegylated species) | High Molar Ratio of PEG: A large excess of activated PEG increases the likelihood of multiple PEG chains attaching to a single protein molecule. Multiple Reactive Sites: The protein may have several amino acid residues with similar reactivity towards the PEG reagent. Prolonged Reaction Time: Longer reaction times can lead to the formation of higher-order pegylated species. | - Systematically decrease the molar ratio of activated PEG to protein. - Adjust the reaction pH to favor modification of the most reactive sites (e.g., lower pH for N-terminal selectivity). - Optimize the reaction time by monitoring the reaction progress and stopping it once the desired product is maximized. |
| Loss of Biological Activity | Pegylation at or near the Active Site: The attached PEG chain may sterically hinder the protein's active site or binding interface. Protein Denaturation: The reaction conditions may have caused irreversible changes to the protein's structure. | - Consider site-directed mutagenesis to remove reactive sites near the active center. - Employ a different PEGylation chemistry that targets residues away from the active site. - Optimize reaction conditions (e.g., pH, temperature) to be milder and less denaturing to the protein. |
| Inconsistent Batch-to-Batch Results | Variability in Raw Materials: Inconsistencies in the protein or PEG reagents can lead to different reaction outcomes. Poor Process Control: Fluctuations in reaction parameters (temperature, pH, mixing) can affect the final product. | - Implement stringent quality control measures for all incoming raw materials. - Ensure robust and reproducible control over all critical process parameters. |
| Difficulties in Purification | Similar Properties of Pegylated Species: Different pegylated forms (mono-, di-, positional isomers) can have very similar sizes and charges, making separation challenging. Presence of Unreacted PEG: Excess unreacted PEG needs to be efficiently removed from the final product. | - Utilize high-resolution chromatography techniques such as ion-exchange chromatography (IEX) to separate species with different charge properties. - Employ size-exclusion chromatography (SEC) to remove unreacted PEG and separate based on hydrodynamic volume. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the scaling up of pegylation reactions.
Q1: What are the most critical parameters to control during the scale-up of a pegylation reaction?
A: The most critical parameters include the molar ratio of activated PEG to the protein, reaction pH, temperature, and reaction time. The pH is particularly crucial as it influences the reactivity of both the target amino acid residues on the protein and the activated PEG reagent. For instance, with NHS-activated PEGs, higher pH levels (around 8.0-9.0) can significantly accelerate the reaction rate but also increase the rate of hydrolysis of the NHS ester.
Q2: How can I monitor the progress of my pegylation reaction during scale-up?
A: Several analytical techniques can be used to monitor the reaction. Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common initial method to visualize the increase in molecular weight as PEG chains are attached. Size Exclusion Chromatography (SEC) is effective for separating the different pegylated species based on their hydrodynamic size and can be used to quantify the relative amounts of unreacted protein, mono-pegylated, and multi-pegylated products. Ion-Exchange Chromatography (IEX) can also be used to monitor the reaction and is particularly useful for separating positional isomers.
Q3: What are the primary challenges in purifying pegylated proteins at a large scale?
A: The main challenge lies in the heterogeneity of the reaction mixture, which often contains the desired mono-pegylated product, unreacted protein, excess PEG, and various multi-pegylated species and positional isomers. These different forms can have very similar physicochemical properties, making their separation difficult. Ion-exchange and size-exclusion chromatography are the most commonly used techniques for purification.
Q4: How does the choice of PEG reagent (e.g., linear vs. branched, molecular weight) impact the scale-up process?
A: The choice of PEG reagent has a significant impact. Larger molecular weight PEGs can provide better shielding and longer circulation times but may also lead to a greater loss of biological activity due to steric hindrance. Branched PEGs can offer a larger hydrodynamic volume for a given molecular weight, potentially allowing for the use of smaller PEGs while achieving the desired pharmacokinetic profile. The choice of the activating group (e.g., NHS ester, aldehyde) will dictate the optimal reaction conditions (e.g., pH).
Quantitative Data Summary
The following tables summarize key quantitative data related to pegylation reaction parameters.
Table 1: Effect of pH on NHS-Ester Pegylation Reaction Time
| pH | Time to Reach Steady State | Half-life of PEG-NHS |
| 7.4 | ~ 2 hours | > 120 minutes |
| 9.0 | ~ 10 minutes | < 9 minutes |
Data derived from a study on the pegylation of bovine lactoferrin with branched PEG-NHS.
Table 2: Typical Molar Ratios for NHS-Ester Pegylation
| Application | Recommended PEG:Protein Molar Excess |
| General Protein Labeling | 5 to 20-fold |
| Dilute Protein Solutions | > 20-fold |
These are starting recommendations and the optimal ratio should be determined empirically for each specific protein and desired degree of pegylation.
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester Pegylation of a Protein
This protocol outlines a general method for the pegylation of a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.
-
NHS-activated PEG (ensure it is protected from moisture).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).
-
Purification system (e.g., SEC or IEX chromatography setup).
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration and in an appropriate amine-free buffer. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer via dialysis or desalting.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL). The NHS-ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
Pegylation Reaction: a. Calculate the required volume of the PEG stock solution to achieve the desired molar excess over the protein. A common starting point is a 10-20 fold molar excess. b. Slowly add the calculated volume of the PEG stock solution to the stirring protein solution. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation. c. Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice. The optimal time and temperature should be determined empirically.
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of about 50-100 mM. The primary amines in the quenching buffer will react with any remaining unreacted NHS-activated PEG.
-
Purification: Proceed immediately to the purification step to separate the pegylated protein from unreacted PEG, unreacted protein, and byproducts. SEC is commonly used to remove excess PEG, while IEX can be employed to separate different pegylated species.
-
Analysis: Analyze the purified fractions using methods such as SDS-PAGE, SEC, and IEX to determine the degree of pegylation and purity.
Protocol 2: Purification of Pegylated Proteins using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. As pegylated proteins have a larger hydrodynamic radius than their unmodified counterparts, they will elute earlier from the column.
Materials:
-
SEC column with an appropriate molecular weight separation range.
-
HPLC or FPLC system.
-
Equilibration and elution buffer (e.g., PBS).
-
Pegylation reaction mixture.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen elution buffer until a stable baseline is achieved.
-
Sample Loading: Load the quenched pegylation reaction mixture onto the column. The sample volume should typically be a small fraction of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the components elute from the column. The pegylated protein will elute first, followed by the unreacted protein, and finally the smaller unreacted PEG molecules.
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV absorbance (at 280 nm for protein) to identify the fractions containing the desired pegylated product.
Protocol 3: Purification of Pegylated Proteins using Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. Pegylation often shields the surface charges of a protein, leading to a change in its binding affinity to an IEX resin. This allows for the separation of unreacted protein from pegylated species, and in some cases, the separation of different pegylated forms (e.g., mono- vs. di-pegylated) and positional isomers.
Materials:
-
IEX column (anion or cation exchange, depending on the protein's pI and the buffer pH).
-
HPLC or FPLC system.
-
Binding buffer (low ionic strength).
-
Elution buffer (high ionic strength, typically the binding buffer with added salt, e.g., NaCl).
Procedure:
-
Column Equilibration: Equilibrate the IEX column with the binding buffer until the pH and conductivity are stable.
-
Sample Preparation: The pegylation reaction mixture may need to be buffer-exchanged into the binding buffer to ensure proper binding to the column.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with the binding buffer to remove any unbound material, such as unreacted PEG.
-
Elution: Apply a salt gradient (by mixing the binding and elution buffers) to elute the bound proteins. Typically, the unreacted protein will bind more tightly and elute at a higher salt concentration than the pegylated protein due to the charge-shielding effect of the PEG chains.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions by SDS-PAGE and other relevant analytical techniques to identify the fractions containing the purified pegylated protein.
Visualizations
Caption: General workflow for a typical pegylation experiment.
Caption: Troubleshooting logic for addressing low pegylation yield.
References
Technical Support Center: Method Refinement for Consistent Batch-to-Batch Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during bioconjugation. Our goal is to help you achieve consistent and reproducible results from batch to batch.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What causes low Drug-to-Antibody Ratio (DAR) and how can I improve it?
Answer:
A low Drug-to-Antibody Ratio (DAR) or poor conjugation efficiency can stem from several factors, including the inherent properties of the payload, suboptimal reaction conditions, and the quality of the starting materials. Hydrophobic payloads, for instance, may have poor solubility in aqueous buffers, which limits their availability to react with the antibody.[1] Furthermore, the accessibility of reactive sites on the antibody can be hindered by the protein's natural folding.[2][3]
Troubleshooting Steps:
-
Optimize Payload Solubility: For hydrophobic payloads, consider introducing a co-solvent such as DMSO or DMA to the reaction buffer to improve solubility.[1] It is crucial to perform a co-solvent tolerance study to determine the maximum concentration that can be used without denaturing the antibody.
-
Adjust Reaction Stoichiometry: Systematically vary the molar ratio of the drug-linker to the antibody to find the optimal balance that drives the reaction to completion without causing aggregation.
-
Optimize Reaction Conditions:
-
pH: Ensure the pH of the conjugation buffer is optimal for the specific chemistry being used. For example, maleimide-thiol conjugation is typically most efficient at a pH range of 6.5-7.5.[1]
-
Temperature and Time: Evaluate a range of temperatures and incubation times. While longer reaction times can increase conjugation, they may also lead to product degradation or aggregation.
-
-
Antibody Pre-treatment (for thiol-based conjugation):
-
Reduction: Ensure complete and controlled reduction of the antibody's interchain disulfide bonds using a sufficient concentration of a reducing agent like TCEP.
-
Purification: It is critical to remove the excess reducing agent after reduction and before adding the drug-linker to prevent unwanted reactions.
-
2. Why am I observing inconsistent DAR values between batches?
Answer:
Inconsistent DAR values between batches are a common challenge and often point to variability in starting materials or a lack of precise control over reaction parameters. Minor fluctuations in pH, temperature, or reaction time can significantly impact the final DAR. Additionally, batch-to-batch differences in the quality of the antibody or the drug-linker can lead to inconsistent conjugation outcomes. The complexity of antibody-drug conjugate (ADC) manufacturing requires strict control over these variables to ensure reproducibility.
Troubleshooting Steps:
-
Standardize Raw Materials:
-
Qualification: Implement a robust qualification process for all incoming raw materials, including the antibody, drug-linker, and critical buffer components.
-
Supplier Consistency: Whenever possible, source critical reagents from the same supplier and lot to minimize variability. Raw material variability is a known contributor to process inconsistency.
-
-
Implement Strict Process Controls:
-
Parameter Monitoring: Carefully monitor and document all critical reaction parameters (pH, temperature, time, mixing speed) for each batch.
-
Automated Systems: Where feasible, utilize automated liquid handling and reaction systems to minimize manual errors and improve precision.
-
-
Standardize Purification Protocols:
-
Consistent Method: Use a well-defined and consistent purification method for all batches. Variations in purification can lead to the enrichment of different DAR species.
-
Characterization: Employ appropriate analytical techniques to characterize the purified product from each batch and ensure it meets specifications.
-
3. What is causing high levels of aggregation in my final ADC product?
Answer:
Aggregation of the final antibody-drug conjugate (ADC) product is a significant issue that can impact efficacy and safety. A primary cause of aggregation is the increased hydrophobicity of the ADC, which is often a consequence of conjugating hydrophobic payloads. High DAR values can exacerbate this issue. Other contributing factors include inappropriate buffer conditions (pH, ionic strength) and harsh reaction conditions that can lead to antibody denaturation.
Troubleshooting Steps:
-
Control the DAR:
-
Reduce Molar Excess: Lowering the molar ratio of the drug-linker to the antibody during conjugation can result in a lower average DAR and subsequently reduce aggregation.
-
-
Optimize Formulation Buffer:
-
Buffer Screening: Conduct a screening study to evaluate different buffer conditions, including pH and the addition of excipients (e.g., stabilizers), to identify a formulation that minimizes aggregation.
-
-
Use Milder Reaction Conditions:
-
Temperature: Perform the conjugation reaction at a lower temperature to reduce the risk of antibody denaturation.
-
Site-Specific Conjugation: Consider using site-specific conjugation technologies. These methods can produce more homogeneous ADCs with a defined DAR, which often exhibit improved stability and reduced aggregation.
-
Data and Parameter Summaries
Table 1: Key Reaction Parameters and Their Impact on Conjugation Consistency
| Parameter | Potential Impact of Variation | Recommended Action for Consistency |
| pH | Affects the reactivity of functional groups on the antibody and drug-linker, influencing conjugation efficiency and selectivity. | Tightly control and monitor the pH of all buffers and reaction mixtures. |
| Temperature | Influences reaction kinetics; deviations can lead to incomplete reactions or product degradation. | Maintain a consistent and controlled temperature throughout the conjugation and purification process. |
| Reaction Time | Inconsistent timing can result in under- or over-conjugation, impacting the final DAR. | Precisely control the reaction time and ensure consistent quenching of the reaction. |
| Molar Ratio | Variations in the ratio of drug-linker to antibody directly affect the DAR. | Accurately determine the concentrations of reactants and maintain a consistent molar ratio. |
| Raw Material Quality | Impurities or batch-to-batch differences in raw materials can lead to inconsistent results. | Implement stringent quality control measures for all incoming raw materials. |
Table 2: Common Analytical Techniques for ADC Characterization
| Analytical Technique | Information Provided |
| Size Exclusion Chromatography (SEC) | Detects and quantifies aggregates and fragments. |
| Hydrophobic Interaction Chromatography (HIC) | Determines the drug-to-antibody ratio (DAR) and distribution of drug-loaded species. |
| Reversed-Phase HPLC (RP-HPLC) | Evaluates payload stability and can also be used for DAR determination. |
| Mass Spectrometry (MS) | Confirms the identity and mass of the ADC and provides detailed information on DAR and conjugation sites. |
| Capillary Electrophoresis (CE) | Can be used to assess product identity and characterize specific sites of drug binding. |
Experimental Workflows and Signaling Pathways
References
Validation & Comparative
A Comparative Guide to Amino-PEG9-Amine and Other Discrete PEG Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is paramount in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Discrete polyethylene glycol (PEG) linkers have become indispensable tools, offering a means to modulate the physicochemical properties of biomolecules, thereby enhancing their therapeutic potential. This guide provides a comprehensive comparison of Amino-PEG9-Amine, a homobifunctional discrete PEG linker, with other commonly used discrete PEG linkers, supported by experimental data and detailed protocols to inform rational linker design.
Introduction to Discrete PEG Linkers
Discrete PEG (dPEG®) linkers are monodisperse compounds with a precisely defined number of ethylene glycol units. This structural homogeneity overcomes the challenges associated with traditional, polydisperse PEG mixtures, ensuring batch-to-batch consistency and leading to more uniform and well-characterized bioconjugates. Key advantages of discrete PEG linkers include:
-
Enhanced Hydrophilicity: The ethylene glycol backbone imparts water solubility, which can mitigate aggregation issues, particularly with hydrophobic payloads.[1]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[2]
-
Reduced Immunogenicity: The PEG chain can create a protective hydration shell around the bioconjugate, masking it from the immune system.[1]
-
Biocompatibility: PEG is generally considered non-toxic and biocompatible.[3]
This compound is a discrete PEG linker featuring nine ethylene glycol units flanked by primary amine groups at both ends.[4] This homobifunctional nature makes it suitable for crosslinking applications or for conjugating to molecules bearing reactive groups such as carboxylic acids or activated esters (e.g., NHS esters).
Comparative Analysis of Discrete PEG Linkers
The length of the discrete PEG linker is a critical parameter that significantly influences the properties of the final bioconjugate. The following sections and tables summarize the impact of PEG chain length on key performance indicators.
Physicochemical Properties
The hydrophilicity and spacer arm length are fundamental properties of PEG linkers that are directly proportional to the number of PEG units.
| Property | Amino-PEG3-Amine | This compound (Predicted) | Amino-PEG12-Amine |
| Molecular Weight | ~192 g/mol | ~457 g/mol | ~593 g/mol |
| Spacer Arm Length | ~14.8 Å | ~35.6 Å | ~46.0 Å |
| Hydrophilicity | Good | Excellent | Superior |
Note: The properties for this compound are extrapolated based on the known properties of shorter and longer discrete PEG linkers.
Impact on Antibody-Drug Conjugate (ADC) Performance
In the context of ADCs, the linker length plays a crucial role in balancing hydrophilicity, stability, pharmacokinetics, and cytotoxicity.
| Performance Metric | Shorter PEGs (e.g., PEG2-PEG4) | Mid-length PEGs (e.g., PEG8-PEG12) | Longer PEGs (e.g., PEG24) |
| Solubility Enhancement | Moderate | Good | Excellent |
| Plasma Half-life | Shorter | Longer | Longest |
| In Vitro Cytotoxicity | Generally Higher | May be slightly reduced | Can be significantly reduced |
| In Vivo Efficacy | Potentially lower due to faster clearance | Often optimal | Can be enhanced due to longer circulation |
| Non-specific Binding | Higher potential | Reduced | Significantly Reduced |
Based on these trends, this compound is expected to offer a favorable balance of properties, providing significant hydrophilicity to improve solubility and reduce non-specific binding, while likely having a minimal impact on in vitro potency compared to much longer PEG chains.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates utilizing discrete PEG linkers.
Protocol 1: General Procedure for Antibody Conjugation using Amino-PEG-Amine and an NHS Ester-activated Payload
This protocol describes a two-step process for conjugating a payload to an antibody using a homobifunctional amino-PEG-amine linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amino-PEGn-Amine (e.g., this compound)
-
NHS ester-activated payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., Tris buffer or hydroxylamine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the NHS ester-activated payload in anhydrous DMF or DMSO.
-
In a separate tube, dissolve the Amino-PEGn-Amine in the same solvent.
-
-
Linker-Payload Conjugation:
-
Add the Amino-PEGn-Amine solution to the activated payload solution. A molar excess of the amine linker is typically used to ensure one end reacts with the payload.
-
Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.
-
-
Antibody Conjugation:
-
Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with the remaining amine group on the linker-payload conjugate.
-
Add the linker-payload solution to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10% v/v) to maintain antibody stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent to cap any unreacted NHS esters.
-
Purify the resulting antibody conjugate using SEC to remove unreacted linker-payload and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the conjugate by SEC.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker and the conjugate in a biological matrix.
Materials:
-
PEGylated conjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method for detection (e.g., ELISA, LC-MS)
Procedure:
-
Sample Preparation:
-
Incubate the PEGylated conjugate in plasma at a defined concentration at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
-
Analysis:
-
Analyze the aliquots to quantify the amount of intact conjugate remaining at each time point. This can be achieved using an ELISA that detects both the antibody and the payload, or by LC-MS to monitor for the release of the payload.
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate over time to determine the stability profile.
-
Protocol 3: Non-Specific Binding Immunoassay
This protocol assesses the extent to which the PEGylated conjugate non-specifically binds to surfaces, a critical factor in immunoassay development and in vivo applications.
Materials:
-
PEGylated conjugate and a non-PEGylated control
-
ELISA plates
-
Blocking buffer (e.g., BSA or casein solution)
-
Wash buffer (e.g., PBST)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution
Procedure:
-
Plate Coating:
-
Coat ELISA plate wells with a target antigen and leave some wells uncoated to assess non-specific binding to the plastic.
-
-
Blocking:
-
Block all wells with a blocking buffer to prevent non-specific binding.
-
-
Sample Incubation:
-
Add serial dilutions of the PEGylated conjugate and the non-PEGylated control to both coated and uncoated wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plates thoroughly with a wash buffer to remove unbound conjugates.
-
-
Detection:
-
Add the detection antibody and incubate.
-
Wash the plates and add the substrate solution.
-
-
Measurement:
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Compare the signal from the uncoated wells (non-specific binding) to the coated wells (specific binding) for both the PEGylated and non-PEGylated conjugates. A lower signal in the uncoated wells for the PEGylated conjugate indicates reduced non-specific binding.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Conclusion
The choice of a discrete PEG linker is a critical decision in the design of bioconjugates. While shorter PEG linkers may offer advantages in terms of preserving in vitro potency, longer linkers such as this compound and beyond provide significant benefits in terms of increased hydrophilicity, improved pharmacokinetics, and reduced non-specific binding. The optimal linker length is highly dependent on the specific application, the properties of the molecule being conjugated, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of discrete PEG linkers to optimize the performance of next-generation biotherapeutics.
References
A Head-to-Head Comparison: Amino-PEG9-Amine vs. Heterobifunctional PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the performance, stability, and efficacy of a bioconjugate. This guide provides an objective comparison of Amino-PEG9-Amine, a homobifunctional linker, with the versatile class of heterobifunctional polyethylene glycol (PEG) linkers. By examining their fundamental differences in reactivity, and performance in bioconjugation applications, this document aims to provide the necessary information for making an informed selection for your specific research needs.
Distinguishing Features: Homobifunctional vs. Heterobifunctional Reactivity
The primary distinction between this compound and heterobifunctional PEG linkers lies in their reactive end groups.
This compound is a homobifunctional linker, meaning it possesses two identical primary amine (-NH2) groups at either end of a nine-unit polyethylene glycol spacer.[1][2] These amine groups readily react with molecules containing activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, or with aldehydes and ketones.[1][2] This symmetrical reactivity makes it an effective crosslinking agent for intramolecularly or intermolecularly linking molecules with appropriate functional groups.[3]
Heterobifunctional PEG linkers , in contrast, feature two different reactive functional groups at their termini. This dual-reactivity allows for a controlled and sequential conjugation of two distinct molecular entities. The variety of available end groups is extensive, including combinations like NHS esters (for targeting amines) and maleimides (for targeting thiols), or azides and alkynes for "click chemistry". This targeted reactivity is a significant advantage in complex bioconjugate design, such as in the development of antibody-drug conjugates (ADCs).
Performance in Bioconjugation: A Comparative Analysis
The difference in reactivity profiles directly translates to performance advantages and disadvantages in various applications.
| Feature | This compound (Homobifunctional) | Heterobifunctional PEG Linkers |
| Reaction Control | One-pot reaction, can lead to a mixture of products including polymers and aggregates. | Controlled, two-step conjugation process, resulting in a more homogenous and well-defined final product. |
| Product Purity | Often requires more stringent purification to separate desired conjugate from byproducts. | Generally results in higher purity of the desired bioconjugate. |
| Yield of Desired Conjugate | Can be lower due to the formation of undesirable side products. | Typically provides higher yields of the specific bioconjugate. |
| Applications | Protein crosslinking, surface modification, nanoparticle functionalization. | Antibody-drug conjugates (ADCs), targeted drug delivery, bioconjugation of two different molecules. |
| Versatility | Limited to linking molecules with the same or similar reactive groups. | Highly versatile, enabling the linkage of a wide range of different biomolecules and small molecules. |
Quantitative Data Summary
The following table summarizes typical performance data for the conjugation of a model protein (e.g., a monoclonal antibody) with a small molecule drug, comparing a homobifunctional amine-reactive PEG linker with a representative heterobifunctional linker (e.g., Maleimide-PEG-NHS). It is important to note that these values are illustrative and can vary depending on the specific molecules being conjugated and the reaction conditions.
| Parameter | Homobifunctional Amine-PEG | Heterobifunctional (e.g., Mal-PEG-NHS) |
| Typical Yield of Mono-PEGylated Product | 40-60% | >90% (for site-specific conjugation) |
| Purity of Final Conjugate | Often a heterogeneous mixture | High purity of the desired conjugate |
| Stability of the Linkage | Stable amide bond | Stable amide and thioether bonds |
| Control over Conjugation Stoichiometry | Difficult to control | High degree of control |
Experimental Protocols
Protocol 1: Protein Crosslinking using Amino-PEG-Amine
This protocol describes a general procedure for crosslinking a protein containing accessible carboxylic acid groups (or activated NHS esters) using an Amino-PEG-Amine linker.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amino-PEG-Amine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) (if starting with carboxyl groups)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer.
-
Activation of Carboxyl Groups (if necessary):
-
Add EDC and NHS to the protein solution. A typical molar ratio is a 10- to 20-fold molar excess of EDC/NHS to the protein.
-
Incubate for 15-30 minutes at room temperature.
-
-
Crosslinking Reaction:
-
Dissolve Amino-PEG-Amine in the reaction buffer.
-
Add the Amino-PEG-Amine solution to the activated protein solution. A 5- to 20-fold molar excess of the linker over the protein is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted activated groups.
-
Purification: Purify the crosslinked protein from excess reagents and byproducts using a suitable chromatography method like size-exclusion chromatography.
-
Analysis: Analyze the purified product using SDS-PAGE and/or mass spectrometry to confirm crosslinking.
Protocol 2: Conjugation of Two Different Molecules using a Heterobifunctional PEG Linker (NHS-PEG-Maleimide)
This protocol outlines the two-step conjugation of a protein with a primary amine (Protein-NH2) to a molecule with a free sulfhydryl group (Molecule-SH) using an NHS-Ester-PEG-Maleimide linker.
Materials:
-
Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Molecule-SH
-
NHS-Ester-PEG-Maleimide linker
-
Anhydrous DMSO or DMF
-
Desalting column
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure: Step 1: Reaction of NHS-Ester-PEG-Maleimide with Protein-NH2
-
Dissolve the NHS-Ester-PEG-Maleimide linker in anhydrous DMSO or DMF immediately before use to a stock concentration of 10-20 mM.
-
Add the linker solution to the protein solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to protein).
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
Step 2: Reaction of Maleimide-Activated Protein with Molecule-SH
-
Immediately add the Molecule-SH to the purified maleimide-activated protein. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.
-
Purify the final conjugate using size-exclusion chromatography or another suitable purification method to remove unreacted components.
-
Analyze the final conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm successful conjugation and determine the purity.
Visualizing the Conjugation Strategies
To better illustrate the differences in the conjugation process, the following diagrams created using Graphviz (DOT language) depict the conceptual workflows.
Caption: Homobifunctional conjugation workflow.
References
Navigating the Linker Landscape: A Comparative Guide to Alternatives for PROTAC Synthesis
For researchers, scientists, and drug development professionals venturing into the world of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. While polyethylene glycol (PEG) linkers, such as Amino-PEG9-Amine, have been a popular choice for their hydrophilicity and synthetic tractability, a growing body of evidence highlights the profound impact of linker composition on a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of viable alternatives to standard PEG linkers, supported by experimental data and detailed synthetic protocols, to empower rational PROTAC design.
The linker in a PROTAC molecule is far more than a simple spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] Its length, rigidity, and chemical nature dictate the crucial spatial arrangement of the two binding moieties, influencing everything from cell permeability to metabolic stability.[2][3] This guide explores the performance of key alternative linker classes: flexible alkyl chains and rigid motifs such as piperazine/piperidine and alkynes/triazoles.
Comparative Performance of PROTAC Linkers
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize experimental data comparing the performance of PROTACs synthesized with different linker types. It is important to note that direct cross-study comparisons should be made with caution due to variations in target proteins, E3 ligases, and cell lines.
Table 1: Impact of Linker Type on BRD4 Degradation
| Linker Type | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PEG | dBET1 | 2.5 | >95 | 22Rv1 | CRBN |
| Alkyl | PROTAC with C8 alkyl | 15 | ~90 | 22Rv1 | CRBN |
| Piperazine | ARV-771 | <1 | >95 | VCaP | CRBN |
| Triazole (Click) | Click-PROTAC 1 | 50 | >90 | H661 | CRBN |
Table 2: Influence of Linker Rigidity on Androgen Receptor (AR) Degradation
| Linker Type | PROTAC Example | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted phenyl) | Rigid PROTAC | No activity |
Table 3: Comparison of Physicochemical and Pharmacokinetic Properties
| Linker Type | Key Physicochemical Properties | Impact on Pharmacokinetics |
| Alkyl Chains | Generally hydrophobic, can increase lipophilicity. | May improve cell permeability but can also lead to lower solubility and increased metabolic liability.[4][5] |
| Piperazine/Piperidine | Introduces rigidity and can improve aqueous solubility. | Can enhance metabolic stability and improve oral bioavailability. |
| Alkynes/Triazoles | Rigid and planar, can introduce favorable interactions. | The triazole moiety is metabolically stable, potentially improving in vivo stability. |
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC development and evaluation, the following diagrams illustrate the fundamental mechanism of action and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development.
Detailed Experimental Protocols
The following protocols provide methodologies for the synthesis of PROTACs with various linker types. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of an Alkyl-Linked PROTAC via Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-functionalized alkyl linker.
Step 1: Amide Coupling of Component A with Amine-Alkyl-Boc
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-Alkyl(n)-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-Alkyl(n)-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-Alkyl(n)-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-Alkyl(n)-Boc
-
DCM
-
TFA
-
-
Procedure:
-
Dissolve Component A-Alkyl(n)-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
-
Step 3: Final Amide Coupling
-
Procedure:
-
Follow the procedure outlined in Step 1, using the deprotected Component A-Alkyl(n)-NH2 and Component B-COOH as the coupling partners to yield the final PROTAC.
-
Protocol 2: Synthesis of a Piperazine-Linked PROTAC
This protocol outlines a common strategy for incorporating a piperazine moiety into the linker.
Step 1: Mono-Boc Protection of Piperazine
-
Procedure:
-
Dissolve piperazine in a suitable solvent (e.g., Dichloromethane).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)2O (0.5 eq) in the same solvent at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Purify the mono-Boc-piperazine by column chromatography.
-
Step 2: Alkylation or Amidation of Mono-Boc-Piperazine
-
Procedure:
-
React the free secondary amine of mono-Boc-piperazine with an appropriate electrophile (e.g., an alkyl halide or an activated carboxylic acid) corresponding to one of the PROTAC components (warhead or E3 ligase ligand with a suitable functional group).
-
Step 3: Boc Deprotection and Final Coupling
-
Procedure:
-
Deprotect the Boc group using TFA in DCM as described in Protocol 1, Step 2.
-
Couple the newly freed secondary amine with the second component of the PROTAC (activated carboxylic acid) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF) to furnish the final piperazine-linked PROTAC.
-
Protocol 3: Synthesis of a Triazole-Linked PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol provides a highly efficient method for the final ligation step.
-
Reagents and Materials:
-
Component A-Azide (1.0 eq)
-
Component B-Alkyne (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent (e.g., 1:1 t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve the azide-functionalized component and the alkyne-functionalized component in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final triazole-linked PROTAC by flash column chromatography or preparative HPLC.
-
Conclusion
The linker is a critical and dynamic component of a PROTAC molecule, with its structure and composition profoundly influencing biological activity. While PEG linkers remain a useful tool, exploring alternatives such as alkyl chains, piperazine/piperidine moieties, and triazoles can unlock significant improvements in potency, selectivity, and drug-like properties. The choice of linker is not a one-size-fits-all decision and must be empirically optimized for each target and E3 ligase pair. The data and protocols presented in this guide offer a foundational framework for researchers to rationally design and synthesize the next generation of highly effective protein-degrading therapeutics. The continued exploration of "linkerology" will undoubtedly be a key driver of innovation in the expanding field of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
Analytical techniques for characterizing Amino-PEG9-Amine conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and reproducibility. Amino-PEG9-Amine, a discrete polyethylene glycol (PEG) linker, offers a defined chain length for crosslinking molecules. This guide provides a comparative analysis of key analytical techniques for characterizing this compound conjugates, offering supporting data and detailed experimental protocols.
This guide will delve into the principles, advantages, and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the analysis of molecules conjugated using the homobifunctional this compound linker. We will also explore alternative amine-reactive crosslinkers to provide a broader context for linker selection.
At a Glance: Comparison of Key Analytical Techniques
The choice of an analytical technique depends on the specific information required, from confirming the covalent linkage to quantifying the purity of the conjugate. Below is a summary of the key characteristics of the discussed analytical methods.
| Feature | NMR Spectroscopy | Mass Spectrometry (MALDI-TOF & ESI) | High-Performance Liquid Chromatography (SEC & RP-HPLC) |
| Primary Information | Structural confirmation, Purity of linker, Conjugation site (sometimes) | Molecular weight confirmation, Degree of PEGylation, Purity of conjugate | Purity of conjugate, Separation of conjugated from unconjugated species, Quantification |
| Sample Requirement | High (mg) | Low (µg to ng) | Low (µg) |
| Resolution | Atomic level | High mass resolution | High separation resolution |
| Quantitative | Yes (with internal standard) | Semi-quantitative to quantitative | Yes |
| Key Advantage | Detailed structural information | High sensitivity and mass accuracy | Robustness and high-throughput capabilities |
Visualizing the Characterization Workflow
The characterization of an this compound conjugate is a multi-step process, often involving a combination of the techniques discussed. The following workflow illustrates a typical analytical approach.
Caption: A general workflow for the synthesis, purification, and characterization of this compound conjugates.
In-Depth Analysis of Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the this compound linker itself and for verifying its successful conjugation to a target molecule.
Key Applications:
-
Structural Verification: ¹H and ¹³C NMR are essential for confirming the chemical structure of the this compound linker before conjugation, ensuring the presence of the terminal amine groups and the characteristic ethylene glycol repeats.
-
Purity Assessment of the Linker: NMR can detect impurities in the linker raw material.
-
Confirmation of Conjugation: Changes in the chemical shifts of the protons on the PEG linker and the target molecule upon conjugation provide direct evidence of a covalent bond formation. For instance, the appearance of new signals or shifts in existing signals in the peptide-PEG conjugate's spectrum compared to the spectra of the individual components confirms the conjugation.[1]
Experimental Protocol: ¹H NMR of a PEG-Peptide Conjugate
-
Sample Preparation: Dissolve 1-5 mg of the purified and lyophilized peptide-PEG conjugate in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25 °C.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The characteristic broad signal of the PEG ethylene oxide protons is typically observed around 3.6 ppm.[2]
-
Signals corresponding to the amino acid residues of the peptide will be observed in their respective regions.
-
-
Data Analysis:
-
Integrate the PEG proton signal and compare it to the integration of a well-resolved peptide proton signal to estimate the peptide-to-PEG ratio.
-
Compare the spectrum to those of the starting materials (unconjugated peptide and this compound) to identify shifts confirming conjugation.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides precise molecular weight information, making it indispensable for confirming the successful conjugation and assessing the purity of the final product. The two most common techniques are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).
Key Applications:
-
Molecular Weight Confirmation: MS directly measures the mass of the conjugate, which should correspond to the sum of the molecular weights of the target molecule and the this compound linker.
-
Determination of Conjugation Stoichiometry: For larger molecules like proteins, MS can reveal the distribution of species with different numbers of attached PEG linkers (e.g., mono-, di-, tri-PEGylated).
-
Purity Assessment: The presence of unconjugated starting materials or side products can be readily detected.
MALDI-TOF is particularly well-suited for the analysis of peptides and smaller proteins. It typically produces singly charged ions, leading to simpler spectra that are easier to interpret.
Experimental Protocol: MALDI-TOF MS of a PEGylated Peptide
-
Matrix Selection: A common matrix for peptides and PEGylated compounds is α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA).[3]
-
Sample Preparation (Dried-Droplet Method):
-
Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Prepare a ~1 mg/mL solution of the purified conjugate in a similar solvent.
-
Mix the matrix solution and the analyte solution in a 10:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode. For PEGylated molecules, reflector mode can provide higher resolution for smaller conjugates, while linear mode is often used for larger, more heterogeneous samples.
-
-
Data Analysis:
-
The spectrum should show a peak or a distribution of peaks corresponding to the molecular weight of the conjugate. The mass difference between adjacent peaks in the distribution will correspond to the mass of the ethylene glycol repeating unit (44 Da).
-
ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) and is highly effective for analyzing a wide range of molecules, from small peptides to large proteins. It produces multiply charged ions, and the resulting complex spectrum can be deconvoluted to determine the molecular weight of the analyte.[3]
Experimental Protocol: LC-ESI-MS of a PEGylated Protein
-
LC Separation (Reversed-Phase):
-
Column: A C4 or C8 reversed-phase column is often suitable for proteins.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content to elute the conjugate.
-
-
MS Detection:
-
Ionization Mode: Positive electrospray ionization.
-
Mass Analyzer: A high-resolution instrument such as a Q-TOF or Orbitrap is recommended.
-
-
Data Analysis:
-
The raw data will show a series of peaks with different mass-to-charge ratios (m/z).
-
Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum, which will show the molecular weight of the different species present in the sample.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purification and analysis of bioconjugates. The two primary modes for analyzing this compound conjugates are Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC).
Key Applications:
-
Purity Assessment: HPLC can separate the desired conjugate from unconjugated starting materials, excess linker, and reaction by-products.
-
Quantification: The peak area of the conjugate can be used to determine its concentration and purity.
-
Separation of Isoforms: RP-HPLC can sometimes separate conjugates with the same number of PEGs attached at different sites (positional isomers).
SEC separates molecules based on their hydrodynamic radius (size). Since PEGylation increases the size of a molecule, SEC is effective at separating the larger conjugate from the smaller unconjugated molecule.
Experimental Protocol: SEC-HPLC Analysis
-
Column Selection: Choose a column with a pore size appropriate for the expected size of the conjugate.
-
Mobile Phase: An isocratic mobile phase, typically a phosphate or Tris buffer at a physiological pH, is used.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Data Acquisition:
-
Monitor the elution profile using a UV detector, typically at 214 nm for peptides or 280 nm for proteins.
-
-
Data Analysis:
-
The conjugate will elute earlier than the unconjugated molecule. The peak areas can be integrated to determine the relative amounts of each species.
-
RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG chain generally decreases the retention time of a molecule on an RP-HPLC column.
Experimental Protocol: RP-HPLC Analysis
-
Column Selection: A C18 or C8 column is commonly used for peptides and small proteins.
-
Mobile Phase:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A gradient from low to high concentration of Mobile Phase B is used to elute the analytes.
-
Data Acquisition: Monitor the elution profile with a UV detector.
-
Data Analysis:
-
The PEGylated conjugate will typically elute earlier (at a lower percentage of acetonitrile) than the more hydrophobic unconjugated molecule.
-
Caption: Key information provided by different analytical techniques for this compound conjugates.
Alternative Amine-Reactive Crosslinkers
While this compound is a useful homobifunctional linker, several other amine-reactive crosslinkers are available, each with distinct properties.
| Crosslinker | Type | Spacer Arm Length | Cleavable? | Key Features |
| Amino-PEGn-Amine | Homobifunctional | Variable (defined by 'n') | No | Hydrophilic, discrete length, provides spacing. |
| Disuccinimidyl suberate (DSS) | Homobifunctional | 11.4 Å | No | Membrane permeable, commonly used for intracellular crosslinking.[4] |
| Bis(sulfosuccinimidyl) suberate (BS3) | Homobifunctional | 11.4 Å | No | Water-soluble analog of DSS, ideal for cell surface crosslinking. |
| Disuccinimidyl glutarate (DSG) | Homobifunctional | 7.7 Å | No | Shorter spacer arm than DSS. |
The characterization techniques described for this compound conjugates are generally applicable to conjugates formed with these alternative linkers. The primary difference in the analytical data will be the observed molecular weight shift, which will correspond to the mass of the specific linker used.
By employing a combination of these powerful analytical techniques, researchers can gain a comprehensive understanding of their this compound conjugates, ensuring the quality, consistency, and performance of these important biomolecules.
References
A Researcher's Guide to Mass Spectrometry Analysis of Pegylated Proteins: A Comparative Overview
For researchers, scientists, and professionals in drug development, the characterization of pegylated proteins is a critical yet challenging task. The addition of polyethylene glycol (PEG) to a protein, a process known as PEGylation, enhances its therapeutic properties by increasing its hydrodynamic size, extending its circulating half-life, and reducing immunogenicity. However, the inherent heterogeneity of PEG polymers in terms of size and the potential for multiple PEGylation sites on a single protein present significant analytical hurdles. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these complex biotherapeutics.
This guide provides an objective comparison of the three primary mass spectrometry-based strategies for the analysis of pegylated proteins: top-down, bottom-up, and middle-down proteomics. We will delve into the experimental protocols for each approach and present supporting data to aid researchers in selecting the most suitable method for their analytical needs.
The Challenge of Analyzing Pegylated Proteins
The polydispersity of PEG chains and the variability in the number and location of PEG attachment sites on the protein result in a heterogeneous mixture of molecules. This heterogeneity leads to complex mass spectra with overlapping signals, making data interpretation challenging. Furthermore, the large size of the PEG moiety can suppress the ionization of the protein and hinder fragmentation, which is essential for obtaining sequence information.
Comparative Analysis of Mass Spectrometry Strategies
The choice of a mass spectrometry strategy for analyzing pegylated proteins depends on the specific analytical goal, whether it is to determine the overall molecular weight and PEG distribution, identify the precise PEGylation sites, or quantify the different proteoforms.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance characteristics of top-down, bottom-up, and middle-down mass spectrometry for the analysis of pegylated proteins. The data represents typical performance and may vary depending on the specific instrumentation and experimental conditions.
| Feature | Top-Down Proteomics | Bottom-Up Proteomics | Middle-Down Proteomics |
| Primary Application | Intact mass determination, characterization of proteoforms, determination of PEG distribution. | Identification of PEGylation sites, sequence confirmation. | Characterization of large protein domains with attached PEGs, bridging top-down and bottom-up approaches. |
| Sample Preparation | Minimal, involves buffer exchange and desalting. | Extensive, involves protein denaturation, reduction, alkylation, and enzymatic digestion. | Moderate, involves limited enzymatic digestion to generate large peptides. |
| Mass Accuracy | High (typically < 5 ppm for the intact mass). | High (typically < 5 ppm for peptides). | High (typically < 5 ppm for large peptides). |
| Resolution | High resolution is critical to resolve isotopic distributions of large ions. | High resolution is beneficial for resolving co-eluting peptides. | High resolution is required to resolve isotopic patterns of large peptide fragments. |
| Sequence Coverage | Potentially 100% for smaller proteins, but can be challenging for larger, heavily pegylated proteins. | Typically 70-90% of the protein sequence, but information on the intact molecule is lost. | Higher than bottom-up for specific regions, but may not cover the entire protein. |
| Sensitivity | Generally lower due to the challenges of ionizing and fragmenting large, heterogeneous molecules. | High, as peptides are more readily ionized and fragmented. | Intermediate, balances the challenges of large molecule analysis with the benefits of smaller analytes. |
| Data Complexity | Very high, due to overlapping charge states and PEG heterogeneity. | High, due to the large number of peptides generated. | Moderate to high, depending on the extent of digestion and PEG heterogeneity. |
Experimental Workflows and Methodologies
To provide a practical understanding of these approaches, we present the experimental workflows as Graphviz diagrams and detail the corresponding protocols.
Top-Down Proteomics Workflow
The top-down approach involves the analysis of the intact pegylated protein without prior enzymatic digestion. This strategy is ideal for determining the molecular weight of the entire conjugate and assessing the distribution of PEG chains.
A Researcher's Guide to Determining Pegylation Reaction Efficiency
In the realm of biopharmaceutical development, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved stability, increased solubility, a longer in vivo half-life, and reduced immunogenicity.[1][2][3] The success of PEGylation hinges on the precise control and accurate determination of the reaction's efficiency, which is quantified by the degree of PEGylation—the average number of PEG molecules conjugated to a single protein molecule—and the overall yield of the desired PEGylated product.[1]
This guide provides a comparative overview of the most common analytical techniques used to determine the efficiency of a PEGylation reaction. It is designed for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical method for their specific needs.
Comparative Analysis of Analytical Techniques
A variety of analytical methods are employed to characterize and quantify the products of a PEGylation reaction. The choice of technique depends on the specific information required, such as the degree of PEGylation, identification of conjugation sites, or the quantification of different PEGylated species. The most prevalent methods include chromatography, electrophoresis, mass spectrometry, and spectroscopic assays.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic radius. | Separation of unmodified protein, mono-PEGylated, multi-PEGylated species, and unreacted PEG. Quantification of each species. | Robust, reproducible, non-denaturing conditions can be used. | Co-elution of species with similar sizes can occur. Limited resolution for complex mixtures. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Separation of different PEGylated isoforms. Quantification of reaction products. | High resolution, can separate isomers. | Can be denaturing, potentially leading to protein aggregation. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separation based on molecular weight. | Visual estimation of the degree of PEGylation. Semi-quantitative analysis of reaction products. | Simple, widely available, provides a quick visual assessment. | Low resolution, not suitable for accurate quantification, PEG can affect staining efficiency.[4] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Precise determination of the molecular weight of PEGylated proteins, allowing for the exact degree of PEGylation to be determined. Identification of PEGylation sites (with MS/MS). | High accuracy and sensitivity, provides detailed structural information. | Can be complex to interpret for heterogeneous PEG mixtures. |
| Capillary Electrophoresis (CE) | Separation based on charge and size. | High-resolution separation of PEGylated isomers. | High efficiency and resolution. | Lower sample capacity compared to HPLC. |
| UV-Vis Spectroscopy | Measurement of light absorbance. | Indirect quantification of PEGylation if the PEG reagent has a chromophore. | Simple and rapid. | Limited to specific PEG reagents, low sensitivity for PEG itself. |
| Fluorescence Spectroscopy | Measurement of fluorescence emission. | Quantification of PEGylation using fluorescently labeled PEG. | High sensitivity. | Requires the use of fluorescently tagged PEG which may not be representative of all PEGylation protocols. |
| Barium-Iodide Assay | Colorimetric reaction between PEG and a barium-iodide complex. | Direct chemical quantification of PEG content. | Direct measurement of PEG. | Sensitivity can be dependent on the molecular weight of the PEG; requires careful controls. |
Experimental Workflows and Protocols
The following sections detail the generalized workflows and protocols for the most common analytical techniques used to assess PEGylation efficiency.
SEC is a powerful technique to separate molecules based on their size in solution. In the context of PEGylation, it can effectively separate the larger PEGylated proteins from the smaller, unmodified protein and unreacted PEG.
Figure 1. Generalized workflow for analyzing PEGylation reaction efficiency using SEC-HPLC.
Experimental Protocol for SEC-HPLC:
-
Sample Preparation:
-
Following the PEGylation reaction, quench the reaction if necessary.
-
Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Dilute the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Column: A size-exclusion column appropriate for the molecular weight range of the protein and its PEGylated forms.
-
Mobile Phase: A buffered solution, typically phosphate-buffered saline (PBS) at a physiological pH.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: UV absorbance at 280 nm for protein detection. A refractive index (RI) detector can be used to detect the PEG polymer.
-
Temperature: Ambient or controlled column temperature (e.g., 25°C).
-
-
Data Analysis:
-
Identify the peaks corresponding to the aggregated protein (if any, in the void volume), multi-PEGylated, mono-PEGylated, unmodified protein, and unreacted PEG based on their retention times.
-
Integrate the area under each peak.
-
Calculate the percentage of each species by dividing the area of the corresponding peak by the total area of all protein-related peaks and multiplying by 100.
-
SDS-PAGE separates proteins based on their molecular weight. The addition of PEG chains increases the apparent molecular weight of the protein, leading to a shift in its migration on the gel.
Figure 2. A typical workflow for the semi-quantitative analysis of PEGylation reactions by SDS-PAGE.
Experimental Protocol for SDS-PAGE:
-
Sample Preparation:
-
Take aliquots of the PEGylation reaction at different time points.
-
Mix the aliquots with an appropriate volume of SDS-PAGE loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker onto a polyacrylamide gel of an appropriate percentage.
-
Run the gel in a suitable running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization and Analysis:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or a silver stain.
-
Destain the gel to visualize the protein bands.
-
Image the gel using a gel documentation system.
-
The degree of PEGylation can be estimated by the shift in the molecular weight of the bands compared to the unmodified protein. Densitometry software can be used for semi-quantitative analysis of the band intensities.
-
Mass spectrometry provides the most accurate determination of the degree of PEGylation by measuring the precise molecular weight of the reaction products.
Figure 3. A streamlined workflow for determining the degree of PEGylation using mass spectrometry.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation:
-
It is often necessary to purify the PEGylated protein from the reaction mixture to remove unreacted PEG and other interfering substances. This can be achieved by SEC.
-
Perform a buffer exchange into a volatile buffer system (e.g., ammonium acetate) to make the sample compatible with mass spectrometry.
-
-
MS Analysis:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Acquire the mass spectra in the appropriate mass range. Electrospray ionization (ESI) is a common ionization technique for proteins.
-
-
Data Processing:
-
The raw mass spectrum, which shows a series of multiply charged ions, needs to be deconvoluted to obtain the zero-charge mass spectrum.
-
Identify the molecular weights of the unmodified protein and the different PEGylated species.
-
The degree of PEGylation is determined by the mass difference between the PEGylated and unmodified protein, divided by the mass of a single PEG chain.
-
Conclusion
The determination of PEGylation reaction efficiency is a critical step in the development of PEGylated biotherapeutics. A combination of analytical techniques is often employed to gain a comprehensive understanding of the reaction products. While SDS-PAGE can offer a quick qualitative assessment, chromatographic methods like SEC-HPLC provide robust quantitative data on the distribution of different species. For the most precise and detailed characterization, mass spectrometry is the gold standard, providing unambiguous determination of the degree of PEGylation and insights into the sites of modification. The choice of method will ultimately be guided by the specific requirements of the analysis, the available instrumentation, and the stage of drug development.
References
The Hydrophilicity Advantage: A Comparative Guide to Linker Performance in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a multi-faceted challenge where the linker—the chemical bridge between the antibody and the cytotoxic payload—plays a pivotal role in therapeutic success. This guide provides an objective comparison of how linker hydrophilicity impacts the efficacy of ADCs, supported by experimental data, to inform the rational design of next-generation cancer therapeutics.
The strategic incorporation of hydrophilic linkers has emerged as a important advancement in ADC technology, addressing key challenges associated with their hydrophobic counterparts.[1] Increased hydrophilicity can lead to improved solubility and stability, reduced aggregation, and more favorable pharmacokinetic profiles, ultimately widening the therapeutic window.[1]
Key Advantages of Hydrophilic Linkers:
-
Enhanced Solubility and Reduced Aggregation: Hydrophobic drug-linker combinations often lead to ADC aggregation, which can compromise efficacy and induce immunogenicity. Hydrophilic linkers, such as those incorporating polyethylene glycol (PEG), create a hydration shell around the ADC, improving its solubility and preventing aggregation.[1]
-
Improved Pharmacokinetics: The hydrophilic nature of these linkers can shield the ADC from premature clearance by the reticuloendothelial system.[1] This results in a longer circulation half-life and increased accumulation in tumors.[1] Studies have consistently shown that ADCs with greater hydrophilicity exhibit slower plasma clearance and longer plasma exposure.
-
Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers enable the conjugation of a higher number of drug molecules to a single antibody without causing the aggregation issues often seen with hydrophobic linkers. This allows for the delivery of a more potent cytotoxic payload to the target cancer cells.
Comparative Performance Data
The following tables summarize experimental data from various studies, highlighting the superior performance of ADCs incorporating hydrophilic linkers compared to those with hydrophobic linkers.
Table 1: Impact of Linker Type on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Linker Example | Achievable DAR | Aggregation (%) | Reference |
| Hydrophilic | PEG-based | ~8 | <5% | |
| Hydrophilic | Polysarcosine-based | 8 | Minimal | |
| Hydrophilic | Macrocycle (Cyclodextrin) | 4 | Not Reported | |
| Hydrophobic | SMCC | ~4 | Up to 80% | |
| Hydrophobic | Val-Cit-PABC | ~4 | High |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Target | Linker Type | Linker Example | Payload | Cell Line | IC50 (pM) | Reference |
| CD30 | Hydrophilic | Cyclodextrin-based | MMAE | Karpas-299 | 16-34 | |
| CD30 | Hydrophilic | Crown Ether-based | MMAE | Karpas-299 | 16-34 | |
| CD30 | Hydrophobic | Val-Cit-PABC (Adcetris®) | MMAE | Karpas-299 | 16 | |
| Folate Receptor α | Hydrophilic | Sulfonate-containing | DM4 | Multidrug-Resistant Lines | More Cytotoxic | |
| Folate Receptor α | Hydrophobic | SPDB | DM4 | Multidrug-Resistant Lines | Less Cytotoxic | |
| HER2 | Hydrophilic | PEGylated | MMAE | Multidrug-Resistant Lines | More Efficacious | |
| HER2 | Hydrophobic | SMCC | MMAE | Multidrug-Resistant Lines | Less Efficacious |
Table 3: In Vivo Performance of ADCs with Hydrophilic vs. Hydrophobic Linkers
| ADC Target | Linker Type | Linker Example | Key In Vivo Finding | Reference |
| CD30 | Hydrophilic | Cyclodextrin/Crown Ether | Greater efficacy and tumor regression compared to Adcetris® | |
| CD30 | Hydrophilic | Phosphonamidate-based (DAR 8) | Increased antitumor activity and tumor remission | |
| HER2 | Hydrophilic | PEGylated | Significant extension of conjugate's half-life | |
| General | Hydrophilic | PEG-based | Slower clearance rates and improved pharmacokinetic profiles | |
| General | Hydrophobic | Val-Cit-PABC | Fast clearance from blood circulation |
Visualizing the Impact of Linker Hydrophilicity
The following diagrams illustrate key concepts related to ADC structure and the experimental workflow for assessing their efficacy.
Figure 1. General Structure of an Antibody-Drug Conjugate (ADC)
Figure 2. Experimental Workflow for ADC Efficacy Assessment
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated overnight.
-
ADC Treatment: The following day, cells are treated with serial dilutions of the ADC. Controls include untreated cells and cells treated with a non-targeting ADC.
-
Incubation: The plates are incubated for a period of 72-120 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is read using a microplate reader, and cell viability is plotted against the ADC concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of an ADC in a living organism.
-
Cell Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
ADC Administration: Mice are randomized into groups and treated with the ADC, a vehicle control, or a non-targeting ADC control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the ADC-treated groups to the control group.
Pharmacokinetic Analysis
This analysis determines the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.
-
ADC Administration: A single dose of the ADC is administered to animals (typically mice or rats).
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Sample Analysis: The concentration of the intact ADC in the plasma is quantified using methods such as ELISA or LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters, including half-life, clearance, and area under the curve (AUC), are calculated to assess the in vivo stability and exposure of the ADC.
Conclusion
The experimental data consistently demonstrates the advantages of incorporating hydrophilic linkers in ADC design. By improving the physicochemical properties and pharmacokinetic profiles of ADCs, these linkers contribute to enhanced efficacy and a wider therapeutic window. The strategic selection of a hydrophilic linker can lead to the development of more stable, potent, and less toxic ADCs, ultimately realizing the full therapeutic potential of this targeted cancer therapy.
References
A Researcher's Guide to Validating the Purity of Amino-PEG9-Amine Conjugates
For researchers, scientists, and drug development professionals, the purity of bifunctional linkers like Amino-PEG9-Amine is paramount to the success of their conjugation strategies. Ensuring a high-purity, well-characterized linker is a critical step in producing homogenous and effective bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. This guide provides an objective comparison of the primary and alternative analytical methods for validating the purity of synthesized this compound, supported by experimental protocols and data interpretation.
The defined length and reactive terminal amine groups of this compound make it a versatile tool in bioconjugation. However, impurities arising from the synthesis and degradation of polyethylene glycol (PEG) can introduce variability and compromise the efficacy and safety of the final conjugate. Common impurities can include PEGs of varying chain lengths (polydispersity), di-hydroxy PEGs, and byproducts from the amination process. Furthermore, degradation of the PEG backbone can lead to the formation of formaldehyde and formic acid, which can react with the terminal amines to form N-methyl or N-formyl impurities[1]. Therefore, rigorous analytical validation is not just a quality control measure but a fundamental aspect of reliable research and development.
Comparative Analysis of Purity Validation Methods
The two primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). Each technique offers distinct advantages and can be used in a complementary fashion for a comprehensive purity profile.
| Feature | HPLC with Mass Spectrometry (HPLC-MS) | Quantitative ¹H NMR (qNMR) |
| Primary Function | Separation and quantification of the main component and impurities. | Absolute purity determination and structural confirmation. |
| Principle | Differential partitioning of components between a stationary and mobile phase, followed by mass-to-charge ratio detection. | Proportionality between the integral of an NMR signal and the number of corresponding nuclei. |
| Purity Assessment | Relative purity based on peak area percentage. | Absolute purity determination against a certified internal standard. |
| Strengths | - High sensitivity for detecting trace impurities.- Excellent for identifying impurities with different masses.- Can be coupled with various detectors (UV, ELSD, CAD) for broader applicability. | - Primary analytical method; does not require a reference standard of the analyte itself.- Provides detailed structural information.- Non-destructive. |
| Limitations | - Requires reference standards for accurate quantification of impurities.- Detector response can vary for different impurities.- PEG compounds lack a strong UV chromophore, often necessitating specialized detectors. | - Lower sensitivity compared to HPLC-MS.- Requires a highly pure internal standard for absolute quantification.- Signal overlap can complicate analysis in complex mixtures. |
| Typical Reported Purity | >95% (based on peak area) | >95% (absolute) |
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is ideal for separating this compound from potential impurities, such as those with different PEG chain lengths or residual starting materials.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) with an Electrospray Ionization (ESI) source.
Materials:
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A at a concentration of approximately 1 mg/mL.
Procedure:
-
Set the column temperature to 40°C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 minutes.
-
Inject 5 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
Set the ESI source to positive ion mode and acquire data over a mass range of m/z 100-1000.
Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ≈ 457.3) relative to the total area of all detected peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the absolute purity of a sample without the need for an identical reference standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
Solvent: Deuterated solvent (e.g., D₂O or DMSO-d₆) in which both the sample and internal standard are soluble and stable.
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).
-
NMR tubes.
Procedure:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal from the this compound (e.g., the protons on the carbons adjacent to the amine groups) and a signal from the internal standard.
Data Analysis: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
Alternative Purity Validation Method: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)
For laboratories without access to a mass spectrometer, HPLC with a universal detector like CAD or ELSD can be a viable alternative. These detectors are not dependent on the chromophoric properties of the analyte and provide a response that is more uniform for non-volatile compounds, making them suitable for PEG analysis.
The HPLC method (column, mobile phases, gradient) can be similar to the one described for HPLC-MS. The key difference is the detection method. Both CAD and ELSD work by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.
Visualizing the Experimental Workflows
Caption: Workflow for purity validation of this compound using HPLC-MS.
Caption: Workflow for absolute purity determination of this compound by qNMR.
Conclusion
For routine quality control and the identification of trace impurities, HPLC-MS is an invaluable tool. Its high sensitivity and separation power allow for a detailed impurity profile. However, for the definitive determination of absolute purity, qNMR is the gold standard. It provides a direct measure of the analyte's purity against a certified reference material without the need for an identical standard of the analyte itself.
For the most rigorous validation of synthesized this compound conjugates, a dual approach employing both HPLC-MS and qNMR is recommended. This provides orthogonal data, ensuring the highest confidence in the purity and structural integrity of this critical bifunctional linker, thereby contributing to more reliable and reproducible results in subsequent bioconjugation applications.
References
The Influence of PEG Linker Length on Pharmacokinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic profile of a therapeutic agent is a critical step in the development of effective and safe medicines. Polyethylene glycol (PEG) linkers are widely utilized to enhance the in vivo performance of drugs by improving their solubility, stability, and circulation half-life. However, the length of the PEG linker is a crucial design parameter that can significantly modulate these properties. This guide provides an objective comparison of the pharmacokinetic effects of different length PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.
The incorporation of PEG linkers, a process known as PEGylation, can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, increasing the length of the PEG chain leads to a larger hydrodynamic radius of the conjugated molecule. This increased size can shield the drug from enzymatic degradation and reduce renal clearance, thereby extending its circulation time in the bloodstream.[1][2] However, the optimal PEG linker length is often a trade-off between enhanced pharmacokinetics and the potential for reduced biological activity due to steric hindrance.[][4]
Data Presentation: Comparative Pharmacokinetics
The following table summarizes quantitative data from various studies, comparing key pharmacokinetic parameters of molecules conjugated with different length PEG linkers.
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | [5] |
| 4 kDa | 2.5-fold increase in half-life compared to no PEG. | ||
| 10 kDa | 11.2-fold increase in half-life compared to no PEG. | ||
| Antibody-Drug Conjugate (ADC) | Short (PEG2, PEG4) | ADCs with 2 and 4 PEG units showed lower plasma and tumor exposures compared to longer linkers. | |
| Long (PEG8, PEG12, PEG24) | ADCs with 8, 12, and 24 PEG units had increased plasma and tumor exposures, and lower plasma clearances. These longer linkers also showed significantly higher tumor-to-plasma exposure ratios. | ||
| DNA Polyplex | 2 kDa | Shortest pharmacokinetic half-life and increased liver uptake. | |
| 5 kDa | Optimal PEG length for maximal HD-stimulation with favorable pharmacokinetic and biodistribution properties. | ||
| 10 kDa, 20 kDa | Coincident pharmacokinetic profile with 5 kDa and 30 kDa polyplexes. | ||
| 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | ||
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. | |
| Antimicrobial Peptide (Onc72 Prodrug) | 5 kDa | Subcutaneous elimination half-life of 66 minutes. | |
| 20 kDa | Subcutaneous elimination half-life of approximately 5.5 hours. | ||
| Interferon-alpha (IFN-α) | 5 kDa (linear) | Systemic clearance decreased to 2.5–5 L/hr from 6.6–29.2 L/hr for the unmodified protein. | |
| 12 kDa (linear) | Systemic clearance further decreased to 0.725 L/hr. | ||
| 40 kDa (branched) | Systemic clearance was significantly reduced to 0.06–0.10 L/hr. |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of pharmacokinetic studies. Below is a representative protocol for a pharmacokinetic study of PEGylated compounds in a rodent model.
Objective: To determine and compare the pharmacokinetic profiles of a therapeutic agent conjugated with different length PEG linkers.
1. Animal Model:
-
Healthy male or female mice (e.g., Balb/c) or rats (e.g., Sprague-Dawley), typically 6-8 weeks old, are used. Animals are acclimated for at least one week before the experiment under specific pathogen-free conditions. For studies involving tumor models, tumor xenografts are established by subcutaneously injecting cancer cells (e.g., CT26) into the flank of the mice.
2. Test Articles:
-
The therapeutic agent conjugated with a series of different length PEG linkers (e.g., PEG4, PEG8, PEG12, PEG24, or varying molecular weights like 5 kDa, 10 kDa, 20 kDa).
-
A non-PEGylated version of the therapeutic agent serves as a control.
3. Administration:
-
The test articles are typically administered via a single intravenous (IV) injection through the tail vein at a defined dose (e.g., 3 mg/kg). For some studies, subcutaneous (SC) or intraperitoneal (IP) administration may be used.
4. Blood Sampling:
-
Blood samples are collected at predetermined time points post-injection. A typical sampling schedule might include 5 minutes, 1 hour, 4 hours, 8 hours, 24 hours, 48 hours, 72 hours, and 96 hours.
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
5. Sample Processing:
-
Plasma is separated from the blood cells by centrifugation (e.g., at 1,500 x g for 5 minutes).
-
The plasma samples are stored at -80°C until analysis.
6. Quantification of the Conjugate:
-
The concentration of the PEGylated therapeutic in the plasma samples is quantified using a validated analytical method. The choice of method depends on the nature of the therapeutic.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Commonly used for protein-based therapeutics like antibodies and affibodies.
-
LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry): Used for small molecules and peptides.
-
Scintillation Counting or Gamma Counting: For radiolabeled conjugates.
-
Size Exclusion Chromatography (SEC): Can be used to analyze the stability and integrity of the conjugate in plasma.
-
7. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each group is analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Key pharmacokinetic parameters are calculated, including:
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.
-
8. Biodistribution Studies (Optional):
-
To determine organ and tumor accumulation, radiolabeled or fluorescently-labeled conjugates can be used.
-
At selected time points, animals are euthanized, and organs of interest (e.g., liver, spleen, kidneys, tumor) are harvested, weighed, and the amount of conjugate is quantified.
Mandatory Visualization
Caption: Experimental workflow for a pharmacokinetic study of PEGylated compounds.
References
- 1. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Evaluating the Immunogenicity of PEGylated Biomolecules
Introduction: The covalent attachment of polyethylene glycol (PEG) to therapeutic biomolecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacological properties. PEGylation can prolong the circulating half-life, improve stability, and reduce the immunogenicity of the native protein.[1][2][3] Despite its advantages, a growing body of evidence indicates that PEG itself can be immunogenic, leading to the formation of anti-PEG antibodies (APAs).[2][4] These antibodies, which can be pre-existing in treatment-naïve individuals or induced by treatment, pose significant challenges to the safety and efficacy of PEGylated therapeutics. This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the immunogenicity of PEGylated biomolecules, supported by experimental data and detailed methodologies.
Factors Influencing the Immunogenicity of PEGylated Biomolecules
The immune response to PEGylated molecules is not uniform and is influenced by a complex interplay of factors related to the PEG polymer, the conjugated biomolecule, and the host. Understanding these factors is critical for designing less immunogenic PEGylated drugs.
Key Influencing Factors:
-
PEG Characteristics:
-
Molecular Weight (MW): Higher molecular weight PEGs (e.g., >30 kDa) tend to be more immunogenic.
-
Structure: Branched PEGs may offer better immune shielding compared to linear PEGs of the same molecular weight, potentially reducing the immunogenicity of the attached protein. However, the increased complexity can sometimes lead to a more pronounced immune response.
-
Surface Density: Higher surface density of PEG chains can enhance the protective shielding effect.
-
-
Biomolecule Properties:
-
Origin: PEGylated non-human proteins are more likely to trigger strong anti-PEG immune responses compared to human-derived proteins.
-
Intrinsic Immunogenicity: The inherent immunogenicity of the protein portion of the conjugate can influence the overall anti-PEG response.
-
-
Host and Administration Factors:
-
Route of Administration: Subcutaneous administration may be more likely to elicit an immune response than intravenous administration due to increased interaction with antigen-presenting cells.
-
Dosing Regimen: The dose and frequency of administration can impact the likelihood and magnitude of an immune response.
-
Patient-Related Factors: Genetic predispositions (e.g., certain HLA types) and pre-existing conditions (e.g., autoimmune diseases) can increase the risk of immunogenicity.
-
The Anti-PEG Antibody (APA) Response
APAs can be found in individuals with no prior exposure to PEGylated drugs, a phenomenon attributed to exposure to PEG in everyday products like cosmetics and food additives. These "pre-existing" antibodies are predominantly of the IgM and IgG isotypes. Treatment with PEGylated therapeutics can also induce a de novo APA response.
Data Presentation: Prevalence of Pre-existing Anti-PEG Antibodies
The reported prevalence of pre-existing APAs varies significantly across studies, largely due to differences in assay sensitivity and methodology.
| Study Population | Sample Size (n) | Prevalence of Anti-PEG Ab (%) | Predominant Isotype(s) | Reference |
| Healthy Donors (Contemporary) | 377 | ~72% | IgM, IgG (IgG2) | |
| Healthy Donors (Historical; 1970-1999) | - | ~56% | IgG, IgM | |
| General Population (Various Studies) | - | <1% to 44% | IgG, IgM | |
| Pregnant Women (China) | 256 | 19.14% | IgM, IgG2, IgG1 | |
| Newborns (from above) | 256 | 5.47% | IgG1, IgG2 |
Clinical Consequences and Mechanisms
The presence of APAs can have significant clinical consequences, primarily through two mechanisms: Accelerated Blood Clearance (ABC) and hypersensitivity reactions, which are often mediated by complement activation.
-
Accelerated Blood Clearance (ABC): APAs, particularly IgM and IgG, can bind to the PEG moiety of a drug, forming immune complexes. These complexes are rapidly cleared from circulation by phagocytic cells, drastically reducing the drug's half-life and therapeutic efficacy. This phenomenon is often observed after the first dose primes the immune system for a rapid response to subsequent doses.
-
Complement Activation-Related Pseudoallergy (CARPA): The binding of APAs to PEGylated surfaces can trigger the classical complement pathway. This leads to the generation of anaphylatoxins (C3a, C5a) and the formation of the membrane attack complex (C5b-9), which can cause opsonization, inflammation, and hypersensitivity reactions ranging from mild to life-threatening anaphylaxis. Some PEGylated nanoparticles have also been shown to activate the complement system via the lectin and alternative pathways, even in the absence of antibodies.
Experimental Methodologies for Immunogenicity Assessment
Accurate detection and quantification of APAs are crucial for evaluating the immunogenicity of PEGylated products. Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are two common methods used.
Experimental Protocol: Anti-PEG Antibody ELISA
This protocol outlines a general indirect ELISA for detecting anti-PEG IgG and IgM. Optimization is required for specific applications.
1. Materials and Reagents:
-
High-binding 96-well microplates
-
Coating Antigen: mPEG-BSA (20 kDa PEG chain) or monoamine mPEG5000
-
Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Buffer: 1% (w/v) milk or Bovine Serum Albumin (BSA) in PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBS-T)
-
Sample Diluent: 1% milk/PBS
-
Patient/Subject Serum or Plasma Samples
-
Detection Antibodies: HRP-conjugated anti-human IgG and anti-human IgM
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 1N HCl or 2N H₂SO₄
2. Assay Procedure:
-
Coating: Dilute the PEGylated antigen (e.g., 0.02 mg/mL NH₂-mPEG₅₀₀₀) in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.
-
Blocking: Add 300 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Dilute patient samples (e.g., 1:100) and standards in Sample Diluent. Add 100 µL to appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Dilute HRP-conjugated anti-human IgG or IgM in Sample Diluent. Add 100 µL to each well. Incubate for 45-60 minutes at room temperature.
-
Washing: Wash the plate 5-6 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of anti-PEG antibodies is proportional to the absorbance.
Alternative Method: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity. For APA detection, an SPR sensor chip is coated with a PEG derivative. When a sample containing APAs is flowed over the surface, the binding of antibodies is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.
Comparison with ELISA:
-
Sensitivity: SPR can achieve sensitivity comparable to or better than ELISA.
-
Speed: SPR assays are generally faster, with detection achievable in under 40 minutes.
-
Data Output: SPR provides quantitative kinetic data (kₐ, kₑ, Kₑ), offering deeper insights into the binding interaction than the endpoint measurements from a standard ELISA.
-
Label-Free: SPR does not require labeled secondary antibodies for detection, simplifying the workflow.
Conclusion: The immunogenicity of PEGylated biomolecules is a critical consideration in drug development that can compromise both safety and efficacy. A thorough evaluation requires an understanding of the multiple factors influencing the anti-PEG antibody response, from the physicochemical properties of the PEG conjugate to patient-specific characteristics. Standardized and sensitive assays, such as optimized ELISAs and SPR, are essential tools for detecting and quantifying anti-PEG antibodies. By carefully assessing immunogenicity risk and employing robust analytical methods, researchers can better design and develop safer and more effective PEGylated therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Linker Technologies in Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a linker in targeted drug delivery systems like antibody-drug conjugates (ADCs) is a critical decision that profoundly influences therapeutic efficacy and safety. This guide provides an objective comparison of different linker strategies, supported by experimental data, to inform the rational design of next-generation targeted therapies.
The linker is a pivotal component of an ADC, bridging the cytotoxic payload to the monoclonal antibody.[1] Its chemical properties dictate the stability of the conjugate in circulation, the mechanism of payload release at the target site, and ultimately, the therapeutic index.[1] Linkers are broadly classified into two main categories: cleavable and non-cleavable, each with distinct advantages and disadvantages.[2]
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[1] This release is triggered by specific conditions such as the presence of certain enzymes (e.g., cathepsins), lower pH in endosomes and lysosomes, or a higher concentration of reducing agents like glutathione.[1] A key advantage of this strategy is the potential for a "bystander effect," where the released, often membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.
Non-cleavable linkers, in contrast, lack a specific cleavage site and rely on the complete lysosomal degradation of the antibody to release the payload. This results in an active metabolite that includes the linker and the amino acid to which it was attached. This approach generally leads to greater plasma stability and a wider therapeutic window due to reduced off-target toxicity. However, the charged nature of the released payload-linker complex often limits its membrane permeability, thus diminishing the bystander effect.
Comparative Performance Data
The choice of linker technology directly impacts the in vitro cytotoxicity, in vivo efficacy, and stability of an ADC. The following tables summarize quantitative data from various preclinical studies. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature; therefore, the data presented here are compiled from various sources to provide a comparative overview.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate greater potency.
| ADC Construct | Linker Type | Payload | Target Antigen | Cell Line | IC50 (mol/L) | Reference(s) |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | HER2 | BT-474 | ~1 x 10⁻¹¹ | |
| mil40-15 (Bystander) | Non-cleavable (Cys-linker) | MMAE | HER2-negative | MCF-7 | ~1 x 10⁻⁹ | |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | HER2 | NCI-N87 | Not explicitly stated | |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | MMAE | HER2 | NCI-N87 | More potent than Herceptin-MMAE |
In Vivo Efficacy
Tumor growth inhibition (TGI) is a common metric for evaluating the in vivo efficacy of an ADC in preclinical tumor models.
| ADC Construct | Linker Type | Payload | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | MMAE | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | |
| Anti-CD22-DM1 | Cleavable (disulfide) | DM1 | Human Lymphoma Xenograft | Single dose (3 mg/kg) | Tumor regression | |
| CX-DM1-ADC | Non-cleavable (CX) | DM1 | EGFR & EpCAM Xenograft | 3 mg/kg | More active than SMCC-DM1 ADC at 15 mg/kg |
Plasma Stability
The stability of the linker in plasma is crucial for minimizing off-target toxicity. This is often assessed by measuring the percentage of intact ADC or the change in drug-to-antibody ratio (DAR) over time.
| ADC Construct | Linker Type | Payload | Species | Time Point | Stability (% Intact ADC or DAR) | Reference(s) |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | Mouse | 7 days | DAR loss observed | |
| Silyl ether-MMAE conjugate | Cleavable (acid-cleavable) | MMAE | Human Plasma | > 7 days | t₁/₂ > 7 days | |
| Trastuzumab-DM1 (Kadcyla) | Non-cleavable (SMCC) | DM1 | Mouse | 7 days | 29% decrease in DAR | |
| T-DXd | Cleavable (GGFG) | Exatecan | Rat | 7 days | ~50% decrease in DAR | |
| Exolinker ADC | Cleavable (Exo-EVC) | Exatecan | Rat | 7 days | Greater DAR retention than T-DXd |
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Comparison of payload release from cleavable and non-cleavable linkers.
Caption: Workflow for assessing the bystander effect of ADCs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
1. Cell Seeding:
-
Seed antigen-positive and antigen-negative cells in separate wells of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the unconjugated antibody in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various ADC concentrations.
-
Include untreated cells as a control.
-
Incubate the plate for 72-96 hours.
3. MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software.
Plasma Stability Assay (ELISA-based)
This assay measures the stability of the ADC in plasma by quantifying the amount of intact, conjugated ADC over time.
1. Incubation:
-
Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma from the desired species (e.g., human, mouse, rat) at 37°C.
-
Include a control sample of ADC incubated in buffer.
2. Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Immediately store samples at -80°C to halt any further degradation.
3. ELISA for Intact ADC Quantification:
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.
-
Blocking: Block non-specific binding sites on the plate with a suitable blocking buffer.
-
Sample Incubation: Add the plasma samples (appropriately diluted) to the wells and incubate.
-
Detection: Use a labeled anti-payload antibody to detect the conjugated payload. Alternatively, a labeled secondary antibody that recognizes the primary antibody can be used to measure total antibody.
-
Substrate Addition: Add a substrate that reacts with the enzyme on the detection antibody to produce a colorimetric signal.
-
Measurement: Read the absorbance at the appropriate wavelength.
4. Data Analysis:
-
Generate a standard curve using known concentrations of the intact ADC.
-
Quantify the concentration of intact ADC in the plasma samples at each time point.
-
Plot the percentage of intact ADC remaining over time to determine the stability of the linker.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
1. Column and System Preparation:
-
Equilibrate a HIC column (e.g., with a butyl or phenyl stationary phase) with a high-salt start buffer (e.g., 50 mM sodium phosphate with 2M NaCl, pH 7.0).
-
Ensure the HPLC system, including the column, is at a controlled temperature (e.g., 30°C).
2. Sample Preparation:
-
Dilute the ADC sample in the start buffer.
-
Ensure the sample is clear and free of particulates.
3. Chromatographic Separation:
-
Inject the prepared ADC sample onto the equilibrated HIC column.
-
Apply a linear gradient of decreasing salt concentration (e.g., from 100% start buffer to 100% elution buffer containing no salt) to elute the ADC species.
-
Monitor the elution profile using a UV detector at 280 nm.
4. Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.). The species with higher DARs will have longer retention times.
-
Integrate the peak area for each DAR species.
-
Calculate the average DAR using the weighted average of the peak areas and their corresponding DAR values.
Conclusion
The choice between a cleavable and non-cleavable linker is a multifaceted decision with significant consequences for the therapeutic potential of a targeted drug delivery system. Cleavable linkers can offer a powerful bystander effect, which is advantageous for heterogeneous tumors, but may be associated with lower stability and higher off-target toxicity. Non-cleavable linkers generally provide enhanced stability and a better safety profile, but their efficacy may be limited in tumors with varied antigen expression due to the lack of a significant bystander effect. A thorough understanding of the target biology, coupled with rigorous in vitro and in vivo characterization using the methodologies outlined in this guide, is essential for selecting the optimal linker strategy to advance the development of safe and effective targeted therapies.
References
Safety Operating Guide
Proper Disposal of Amino-PEG9-Amine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Amino-PEG9-Amine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this bifunctional crosslinker, minimizing risks to both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general but essential precautions for handling this compound waste.
Personal Protective Equipment (PPE): A comprehensive approach to safety begins with the correct PPE. Always wear:
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Safety goggles or a face shield to protect from potential splashes.
-
A laboratory coat to shield clothing and skin from contamination.
Waste Segregation: Proper segregation is crucial to prevent hazardous reactions.[1][2]
-
Collect this compound waste in a dedicated, properly labeled hazardous waste container.[1]
-
Crucially, do not mix amine waste with other chemical waste streams, especially acids and oxidizing agents, to prevent potentially violent reactions. [1]
-
Store the waste container in a cool, well-ventilated area, away from direct sunlight and heat sources.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Labeling:
-
A laboratory chemical is considered waste once it is no longer intended for use.
-
Immediately label the designated waste container with the words "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations.
-
The label should also include the date of waste accumulation and the primary hazard characteristics.
2. Containerization:
-
Use a container that is in good condition, free from leaks or cracks, and compatible with the chemical. Often, the original container is suitable for waste collection.
-
The container must have a secure, leak-proof lid and should be kept closed at all times, except when adding waste.
-
For liquid waste, it is best practice to use secondary containment to mitigate spills.
3. Waste Accumulation and Storage:
-
Store the hazardous waste container at or near the point of generation, under the control of laboratory personnel.
-
Ensure that the storage area is well-ventilated and that incompatible chemicals are segregated.
4. Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your EHS department or a licensed hazardous waste disposal company.
-
Follow all institutional procedures for scheduling a waste pickup and completing any necessary paperwork.
5. Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate a container, triple-rinse it with a suitable solvent capable of removing the chemical residue.
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsate may also require collection depending on local regulations.
-
After thorough rinsing and air-drying in a ventilated area (like a fume hood), deface or remove all labels from the container before disposing of it in the regular trash or recycling.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: A workflow for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling Amino-PEG9-Amine
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling Amino-PEG9-Amine.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 474082-35-4
-
Molecular Formula: C20H44N2O9
-
Molecular Weight: 456.6 g/mol [1]
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, the presence of terminal amine groups warrants careful handling to mitigate potential risks associated with this functional group.[2] Amines as a class of compounds can be corrosive and may cause skin and eye irritation.[3][4] Polyethylene glycol (PEG) compounds are generally considered to have low toxicity.[5] However, it is prudent to adhere to standard laboratory safety practices.
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Must be ANSI Z87.1 compliant. A face shield should be worn in addition to goggles when there is a significant splash hazard. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. |
| Lab Coat | A standard laboratory coat is required to protect against skin contact and contamination of personal clothing. | |
| Closed-toe Shoes | Required for all laboratory work to protect feet from spills. | |
| Respiratory Protection | Fume Hood or Respirator | While the substance is not classified as hazardous, handling in a well-ventilated area is recommended. For procedures that may generate dust or aerosols, a fume hood should be used. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Storage and Handling Protocol:
| Step | Procedure | Details |
| 1. Storage | Store in a cool, dry place. | Recommended storage is at -20°C for long-term stability. The product is shipped at ambient temperature and is stable for several weeks under these conditions. |
| 2. Preparation | Work in a designated area. | Ensure the work area is clean and uncluttered. |
| 3. Handling | Don PPE. | Wear the appropriate personal protective equipment as outlined in the table above. |
| Dispensing | Carefully weigh and dispense the required amount, avoiding the generation of dust. | |
| 4. Post-Handling | Decontaminate the work area. | Clean all surfaces that may have come into contact with the chemical. |
| Doff PPE | Remove gloves and lab coat before leaving the laboratory. |
Disposal Plan:
All waste containing this compound should be handled in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Contaminated PPE | Dispose of in a designated laboratory waste container. |
| Unused Chemical | Collect in a clearly labeled, sealed, and chemically compatible container for hazardous waste disposal. |
| Empty Containers | Rinse thoroughly with an appropriate solvent and dispose of according to institutional guidelines. |
Experimental Protocols: First Aid Measures
In the event of exposure, follow these first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Visualizing the Safety Workflow
To ensure a clear understanding of the safety procedures, the following diagrams illustrate the key workflows.
Caption: Workflow for Safe Handling of this compound.
Caption: First Aid Response for this compound Exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
